10(S)-hydroxy-9(R)-Hexahydrocannabinol
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H32O3 |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
(6aR,9R,10S,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,10-diol |
InChI |
InChI=1S/C21H32O3/c1-5-6-7-8-14-11-16(22)19-17(12-14)24-21(3,4)15-10-9-13(2)20(23)18(15)19/h11-13,15,18,20,22-23H,5-10H2,1-4H3/t13-,15-,18-,20+/m1/s1 |
InChI Key |
SUVXTOCRTNYFMQ-XAMZUMDUSA-N |
Isomeric SMILES |
CCCCCC1=CC(=C2[C@H]3[C@@H](CC[C@H]([C@@H]3O)C)C(OC2=C1)(C)C)O |
Canonical SMILES |
CCCCCC1=CC(=C2C3C(CCC(C3O)C)C(OC2=C1)(C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 10(S)-hydroxy-9(R)-Hexahydrocannabinol: Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 10(S)-hydroxy-9(R)-Hexahydrocannabinol (10(S)-OH-9(R)-HHC), a hydroxylated derivative of 9(R)-Hexahydrocannabinol (9(R)-HHC). While this compound is found as a metabolite of HHC and is available as an analytical reference standard, detailed protocols for its targeted synthesis are not extensively documented in publicly available literature. This guide consolidates available information on its chemical properties, general synthetic strategies for related compounds, characterization data, and putative biological interactions. The content herein is intended to serve as a foundational resource for researchers engaged in the study of cannabinoids and their derivatives.
Introduction
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has gained significant attention in recent years. Its structure is similar to that of delta-9-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, with the key difference being the saturation of the cyclohexene (B86901) ring. This structural modification results in increased chemical stability. HHC exists as two principal diastereomers, (9R)-HHC and (9S)-HHC, which exhibit different binding affinities for cannabinoid receptors and varying psychoactive effects.
This compound is an oxidized metabolite of (9R)-HHC. The introduction of a hydroxyl group at the C-10 position can significantly alter the pharmacological profile of the parent compound, influencing its potency, metabolism, and duration of action. Understanding the synthesis and properties of such metabolites is crucial for drug development, metabolism studies, and forensic analysis.
Chemical Properties
A summary of the key chemical identifiers and properties for this compound is presented in Table 1.
| Property | Value | Reference |
| Formal Name | (6aR,9R,10S,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,10-diol | [1][2] |
| Synonyms | 10α-hydroxy-9(R)-Hexahydrocannabinol, 10α-hydroxy-9(R)-HHC, 10(S)-hydroxy-9(R)-HHC | [1] |
| CAS Number | 73648-83-6 | [1][2] |
| Molecular Formula | C₂₁H₃₂O₃ | [1][2] |
| Molecular Weight | 332.5 g/mol | [1][2] |
| Purity (as reference standard) | ≥98% | [2] |
| Formulation (as reference standard) | A 1 mg/ml solution in acetonitrile | [2] |
| Solubility (as reference standard) | DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 30 mg/ml | [1] |
Synthesis Strategies: A General Overview
However, a general synthetic approach can be conceptualized based on the known synthesis of the parent HHC compounds and general organic chemistry principles for hydroxylation.
General Synthesis of Hexahydrocannabinol (HHC) Isomers
The common route to HHC isomers involves a two-step process starting from either cannabidiol (B1668261) (CBD) or tetrahydrocannabinol (THC).
-
Cyclization of CBD: CBD can be cyclized under acidic conditions to yield a mixture of Δ⁸-THC and Δ⁹-THC.
-
Hydrogenation: The resulting THC mixture is then hydrogenated, typically using a catalyst such as palladium on carbon (Pd/C), to reduce the double bond in the cyclohexene ring, yielding a mixture of (9R)-HHC and (9S)-HHC.
The following diagram illustrates the general workflow for HHC synthesis.
Caption: General synthetic pathway for Hexahydrocannabinol (HHC) isomers.
Potential Strategies for C-10 Hydroxylation
Achieving the stereoselective hydroxylation at the C-10 position of the HHC scaffold presents a significant synthetic challenge. Potential strategies could include:
-
Microbial Transformation/Biocatalysis: Utilizing microorganisms or isolated enzymes (e.g., cytochrome P450s) that can perform regioselective and stereoselective hydroxylations on cannabinoid skeletons. This approach mimics the natural metabolic pathway.[3][4][5][6][7][8][9]
-
Directed C-H Oxidation: Employing advanced synthetic methodologies that allow for the directed oxidation of a specific C-H bond. This would likely require a directing group temporarily installed on the molecule to guide a metal catalyst to the desired position.
-
Multi-step Synthesis from a Functionalized Precursor: A more classical synthetic approach might involve constructing the HHC core from a precursor that already contains the desired hydroxyl group or a functional group that can be converted to a hydroxyl group with the correct stereochemistry.
The following diagram outlines a conceptual workflow for obtaining 10(S)-OH-9(R)-HHC.
Caption: Conceptual workflow for the synthesis of 10(S)-hydroxy-9(R)-HHC.
Characterization Data
Detailed and publicly available NMR and mass spectrometry data specifically for this compound are scarce. The following tables summarize the expected and reported data based on information from suppliers of analytical standards and analysis of related compounds.
Spectroscopic and Chromatographic Data
| Parameter | Description / Expected Value |
| ¹H NMR | Expected signals would include aromatic protons, aliphatic protons of the hexahydrodibenzopyran core, the pentyl side chain, and methyl groups. The chemical shift and coupling constants of the proton at C-10 would be diagnostic. |
| ¹³C NMR | Expected signals would correspond to the 21 carbon atoms in the molecule. The chemical shift of C-10 would be significantly shifted downfield due to the attached hydroxyl group. |
| Mass Spectrometry (MS) | The exact mass would be consistent with the molecular formula C₂₁H₃₂O₃. Fragmentation patterns would likely involve loss of water, cleavage of the pentyl side chain, and retro-Diels-Alder fragmentation of the pyran ring. |
| High-Performance Liquid Chromatography (HPLC) | Retention time would be dependent on the column and mobile phase used. The presence of the additional hydroxyl group would likely decrease the retention time on a reverse-phase column compared to the parent HHC. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Derivatization (e.g., with a silylating agent) would likely be required for good chromatographic performance. The mass spectrum of the derivatized compound would show characteristic fragments. |
Putative Biological Activity and Signaling Pathways
The specific biological activity and signaling pathways of this compound have not been extensively studied. However, inferences can be drawn from the known pharmacology of its parent compound, (9R)-HHC, and other cannabinoids.
(9R)-HHC is known to be a potent agonist of the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. The CB1 receptor is primarily expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is predominantly found in the immune system and is involved in modulating inflammation and immune responses.
The introduction of a hydroxyl group at the C-10 position may modulate the binding affinity and functional activity of the molecule at these receptors. It is plausible that 10(S)-OH-9(R)-HHC retains activity at CB1 and CB2 receptors, potentially with altered potency and efficacy compared to (9R)-HHC.
The following diagram illustrates the general signaling pathway for cannabinoid receptor activation.
Caption: Putative signaling pathway of 10(S)-OH-9(R)-HHC via cannabinoid receptors.
Conclusion
This compound is a significant metabolite of (9R)-HHC that warrants further investigation to fully elucidate its pharmacological profile. While this guide provides a consolidated overview of its known properties and places its synthesis and characterization within the broader context of cannabinoid chemistry, it also highlights the current gaps in the scientific literature. Specifically, the development of a stereoselective synthesis and the comprehensive characterization of its biological activity are key areas for future research. Such studies will be invaluable for the fields of drug development, toxicology, and forensic science.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Microbiological transformation of cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. theplosblog.plos.org [theplosblog.plos.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Hydroxylation and Further Oxidation of Δ9-Tetrahydrocannabinol by Alkane-Degrading Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unveiling the Pharmacological Profile of 10(S)-hydroxy-9(R)-Hexahydrocannabinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of 10(S)-hydroxy-9(R)-Hexahydrocannabinol (10(S)-OH-9(R)-HHC), a metabolite of the semi-synthetic cannabinoid Hexahydrocannabinol (HHC). While the parent compound, HHC, has garnered increasing interest, the specific pharmacological characteristics of its metabolites, such as 10(S)-OH-9(R)-HHC, remain largely uninvestigated in publicly available scientific literature. This guide summarizes the existing qualitative data for 10(S)-OH-9(R)-HHC and presents detailed quantitative data for the closely related and more extensively studied parent epimers, 9(R)-HHC and 9(S)-HHC, to provide a comparative context. Furthermore, this document outlines detailed experimental protocols for key assays relevant to the pharmacological characterization of cannabinoids, including radioligand binding and functional assays. Visual diagrams of pertinent signaling pathways and experimental workflows are also provided to facilitate a deeper understanding of the methodologies and biological context.
Introduction
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has recently emerged in the recreational cannabis market. As a hydrogenated derivative of tetrahydrocannabinol (THC), it exists as a mixture of two diastereomers, 9(R)-HHC and 9(S)-HHC. The pharmacological activity of HHC is primarily attributed to the 9(R)-epimer, which exhibits a higher binding affinity for the cannabinoid receptors CB1 and CB2. Following consumption, HHC is metabolized in the body, leading to the formation of various hydroxylated derivatives. One such metabolite is this compound. Understanding the pharmacological profile of these metabolites is crucial for a complete assessment of the activity, potency, and safety of HHC.
Currently, there is a notable lack of publicly available quantitative data on the receptor binding affinities and functional activities of 10(S)-hydroxy-9(R)-HHC. However, initial in vivo studies have provided some qualitative insights into its biological effects.
Pharmacological Data
This compound: Qualitative Observations
Limited in vivo research in rhesus monkeys has indicated that 10(S)-hydroxy-9(R)-HHC possesses psychotropic activity. Observed effects include drowsiness, hypolocomotion, and occasional partial ptosis and head drop, which are characteristic markers of cannabinoid-like activity in this animal model. These findings suggest that 10(S)-hydroxy-9(R)-HHC likely interacts with the endocannabinoid system, although the specific receptor affinities and functional consequences of this interaction have yet to be elucidated.
Comparative Quantitative Data for 9(R)-HHC and 9(S)-HHC
To provide a framework for understanding the potential pharmacology of 10(S)-OH-9(R)-HHC, the following tables summarize the available quantitative data for its parent compounds, the 9(R) and 9(S) epimers of HHC. This data highlights the stereoselectivity of cannabinoid receptors.
Table 1: Cannabinoid Receptor Binding Affinities (Ki) of HHC Epimers
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) |
| 9(R)-HHC | 15 ± 0.8 | 13 ± 0.4 |
| 9(S)-HHC | 176 ± 3.3 | 105 ± 26 |
| Δ⁹-THC (for comparison) | 15 ± 4.4 | 9.1 ± 3.6 |
Data sourced from Wikipedia, which cites a primary research article.[1]
Table 2: Cannabinoid Receptor Functional Activity (EC50) of HHC Epimers
| Compound | CB1 Receptor EC50 (nM) | CB2 Receptor EC50 (nM) |
| 9(R)-HHC | 3.4 ± 1.5 | 6.2 ± 2.1 |
| 9(S)-HHC | 57 ± 19 | 55 ± 10 |
| Δ⁹-THC (for comparison) | 3.9 ± 0.5 | 2.5 ± 0.7 |
Data sourced from Wikipedia, which cites a primary research article.[1]
Key Signaling Pathways
Cannabinoid receptors, including CB1 and CB2, are G-protein coupled receptors (GPCRs). Upon activation by an agonist, they initiate a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Additionally, cannabinoid receptors can modulate ion channels and activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade.
References
In Vitro Activity of 10(S)-hydroxy-9(R)-Hexahydrocannabinol: A Technical Examination of a Minor Cannabinoid Metabolite
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Hexahydrocannabinol (B1216694) (HHC) is a semi-synthetic cannabinoid that has gained significant attention in both recreational and scientific circles. Produced through the hydrogenation of tetrahydrocannabinol (THC), HHC exists as two primary epimers: (9R)-HHC and (9S)-HHC.[1] The stereochemistry at the C9 position plays a crucial role in the pharmacological activity of these molecules. In vivo, HHC undergoes metabolism, leading to the formation of various hydroxylated and carboxylated derivatives. One such metabolite is 10(S)-hydroxy-9(R)-Hexahydrocannabinol.
While this specific metabolite has been identified and is available as a research standard, a thorough review of the scientific literature reveals a lack of specific studies detailing its in vitro activity, such as binding affinities (Ki) or functional potencies (EC50/IC50) at cannabinoid receptors. However, it has been noted to induce markers of psychotropic activity, including drowsiness and hypolocomotion, in rhesus monkeys.[2][3] To understand the potential pharmacology of 10(S)-hydroxy-9(R)-HHC, it is essential to first examine the well-documented in vitro activity of its parent compounds.
In Vitro Activity of (9R)-HHC and (9S)-HHC
The primary targets for classic cannabinoids are the cannabinoid receptors type 1 (CB1) and type 2 (CB2). The in vitro activity of the HHC epimers at these receptors has been characterized through radioligand binding assays and functional assays.
Cannabinoid Receptor Binding Affinities
Binding affinity (Ki) is a measure of how tightly a ligand binds to a receptor. A lower Ki value indicates a higher binding affinity. The available data consistently demonstrates that the (9R)-HHC epimer has a significantly higher affinity for both CB1 and CB2 receptors compared to the (9S)-HHC epimer. The binding affinity of (9R)-HHC is comparable to that of Δ⁹-THC.[4]
Table 1: Cannabinoid Receptor Binding Affinities (Ki) of HHC Epimers and Δ⁹-THC
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) |
| (9R)-HHC | 15 ± 0.8 | 13 ± 0.4 |
| (9S)-HHC | 176 ± 3.3 | 105 ± 26 |
| Δ⁹-THC | 15 ± 4.4 | 9.1 ± 3.6 |
Data compiled from multiple sources.[4]
Functional Activity at Cannabinoid Receptors
Functional assays, such as cAMP (cyclic adenosine (B11128) monophosphate) inhibition assays, are used to determine the potency (EC50) and efficacy of a compound at a receptor. The EC50 value represents the concentration of a ligand that produces 50% of its maximal effect. Similar to the binding affinity data, (9R)-HHC is a more potent agonist at both CB1 and CB2 receptors than (9S)-HHC. The potency of (9R)-HHC is also comparable to that of Δ⁹-THC.[4]
Table 2: Functional Activity (EC50) of HHC Epimers and Δ⁹-THC
| Compound | CB1 Receptor EC50 (nM) | CB2 Receptor EC50 (nM) |
| (9R)-HHC | 3.4 ± 1.5 | 6.2 ± 2.1 |
| (9S)-HHC | 57 ± 19 | 55 ± 10 |
| Δ⁹-THC | 3.9 ± 0.5 | 2.5 ± 0.7 |
Data compiled from multiple sources.[4]
Metabolism of Hexahydrocannabinol
The in vitro and in vivo metabolism of HHC is an active area of research. HHC is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several hydroxylated metabolites. The primary sites of hydroxylation are at the C8, C10, and C11 positions of the hexahydrocannabinol structure. These hydroxylated metabolites can be further oxidized to carboxylic acids.[5]
The formation of 10(S)-hydroxy-9(R)-HHC is a result of this metabolic process. The addition of a hydroxyl group can significantly alter the pharmacological profile of a cannabinoid, potentially affecting its binding affinity, potency, and metabolic stability. Without direct experimental data, the precise impact of the 10(S)-hydroxyl group on the activity of the (9R)-HHC scaffold remains speculative.
Caption: Simplified metabolic pathway of (9R)-HHC.
Experimental Protocols
The following are generalized protocols for the key in vitro assays used to characterize the activity of cannabinoids like HHC and its metabolites.
Cannabinoid Receptor Binding Assay
This assay determines the binding affinity of a test compound to the CB1 and CB2 receptors by measuring its ability to displace a radiolabeled cannabinoid ligand.
Materials:
-
Cell membranes prepared from cells stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]CP-55,940.
-
Test compound (e.g., 10(S)-hydroxy-9(R)-HHC).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
Non-specific binding control (e.g., WIN 55,212-2).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with the radioligand and varying concentrations of the test compound in the binding buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled cannabinoid agonist (e.g., WIN 55,212-2).
-
Incubate at 30°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a cannabinoid receptor binding assay.
cAMP Functional Assay
This assay measures the ability of a test compound to act as an agonist or antagonist at G-protein coupled receptors like CB1 and CB2 by quantifying the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels.
Materials:
-
Cells stably co-expressing the human CB1 or CB2 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase) or cells suitable for direct cAMP measurement.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compound.
-
Lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Plate the cells in a suitable microplate and allow them to adhere.
-
Pre-treat the cells with the test compound at various concentrations.
-
Stimulate the cells with forskolin to increase intracellular cAMP levels.
-
Incubate for a defined period (e.g., 30 minutes).
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log of the test compound concentration.
-
Determine the EC50 value by non-linear regression analysis of the dose-response curve.
Conclusion and Future Directions
The in vitro pharmacological profile of this compound remains to be elucidated through direct experimental investigation. Based on the structure-activity relationships observed for its parent compounds, it is plausible that 10(S)-hydroxy-9(R)-HHC retains some affinity and activity at cannabinoid receptors, although the precise impact of the C10 hydroxyl group is unknown. The psychotropic effects observed in primates suggest that it is centrally active.
Future research should focus on synthesizing and purifying 10(S)-hydroxy-9(R)-HHC and subjecting it to a comprehensive panel of in vitro assays, including cannabinoid receptor binding and functional assays, to determine its Ki and EC50 values. Furthermore, investigating its activity at other potential targets, such as GPR55 or TRP channels, would provide a more complete understanding of its pharmacological profile. Such data is crucial for the scientific community to accurately assess the biological activity and potential therapeutic or toxicological implications of HHC and its metabolites.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Novel 1′,1′-Chain Substituted Hexahydrocannabinols: 9β-Hydroxy-3-(1-hexyl-cyclobut-1-yl)-hexahydrocannabinol (AM2389) a Highly Potent Cannabinoid Receptor 1 (CB1) Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
Unveiling 10(S)-hydroxy-9(R)-Hexahydrocannabinol: A Technical Guide to its Discovery and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This whitepaper provides an in-depth technical overview of the discovery and isolation of 10(S)-hydroxy-9(R)-Hexahydrocannabinol (10(S)-OH-9(R)-HHC), a minor oxygenated phytocannabinoid. As the landscape of cannabinoid research continues to expand, a thorough understanding of the identification, purification, and characterization of novel compounds is paramount for the advancement of pharmacological and therapeutic applications. This document details the seminal discovery of 10(S)-OH-9(R)-HHC in Cannabis sativa L., outlines the experimental protocols for its isolation, and discusses its analytical characterization.
Discovery
The first and definitive identification of this compound, also referred to as 10α-hydroxyhexahydrocannabinol in some literature, was reported by Ahmed, Ross, Slade, and their colleagues in a 2015 article published in the journal Phytochemistry.[1][2][3][4] Their work focused on the characterization of minor oxygenated cannabinoids from a high-potency variety of Cannabis sativa L.[1][2][3][4] This discovery was significant as it expanded the known diversity of naturally occurring cannabinoids and introduced a new hydroxylated derivative of hexahydrocannabinol (B1216694) (HHC) for further scientific investigation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its analytical identification and for understanding its behavior in various experimental settings.
| Property | Value | Reference |
| Formal Name | 6aR-6aα,7,8,9α,10β,10aβ-hexahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1,10-diol | [5] |
| CAS Number | 73648-83-6 | [5] |
| Molecular Formula | C₂₁H₃₂O₃ | [5] |
| Formula Weight | 332.5 g/mol | [5] |
| Purity | ≥98% (as an analytical reference standard) | [5] |
| Formulation | A 1 mg/ml solution in acetonitrile (B52724) (as an analytical reference standard) | [5] |
Experimental Protocols
Isolation of this compound from Cannabis sativa L.
The following is a detailed methodology for the isolation of 10(S)-hydroxy-9(R)-HHC based on the work of Ahmed et al. (2015). This multi-step process involves extraction, fractionation, and chromatographic separation.
1. Plant Material and Extraction:
-
High-potency Cannabis sativa L. plant material is utilized.
-
The plant material is ground and subjected to extraction with an organic solvent, typically a non-polar solvent like hexane (B92381) or a moderately polar solvent like chloroform, to obtain a crude extract.
2. Fractionation of the Crude Extract:
-
The crude extract is subjected to vacuum liquid chromatography (VLC) on silica (B1680970) gel.
-
A stepwise gradient elution is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing cannabinoids.
3. Chromatographic Separation:
-
Fractions enriched with oxygenated cannabinoids are further purified using a combination of chromatographic techniques.
-
Silica Gel Column Chromatography: The enriched fraction is loaded onto a silica gel column and eluted with a solvent system of increasing polarity (e.g., a gradient of hexane and ethyl acetate).
-
Flash C18 Column Chromatography: Further purification is achieved using a flash C18 column with a mobile phase such as 60% aqueous methanol.[1]
-
High-Performance Liquid Chromatography (HPLC): Final isolation of individual compounds is performed using a silica HPLC column with an isocratic mobile phase, for instance, 10% ethyl acetate (B1210297) in n-hexane.[1]
4. Structure Elucidation:
-
The structure of the isolated compound is determined using a suite of spectroscopic techniques:
-
1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy: (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC) to establish the chemical structure and stereochemistry.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular weight and elemental composition.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern.
-
The following diagram illustrates the general workflow for the isolation of minor cannabinoids from Cannabis sativa L.
Pharmacological Activity and Signaling
While specific pharmacological data for 10(S)-hydroxy-9(R)-HHC is limited, preliminary research and data from structurally related compounds suggest it possesses cannabimimetic properties.[6] It is believed to interact with the cannabinoid receptors CB1 and CB2.[7]
Cannabinoid Receptor Interaction
The endocannabinoid system, primarily through the CB1 and CB2 receptors, mediates the effects of cannabinoids. The binding affinity and functional activity of a cannabinoid at these receptors determine its pharmacological profile.
The following diagram depicts the general signaling pathway of a cannabinoid agonist at a CB1 receptor.
Comparative Receptor Binding Data
To provide context for the potential activity of 10(S)-hydroxy-9(R)-HHC, the following table summarizes the reported binding affinities (Ki) and functional activities (EC50) of the related diastereomers, 9(R)-HHC and 9(S)-HHC, at the CB1 and CB2 receptors.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Reference |
| 9(R)-HHC | CB1 | 15 ± 0.8 | 3.4 ± 1.5 | [8] |
| CB2 | 13 ± 0.4 | 6.2 ± 2.1 | [8] | |
| 9(S)-HHC | CB1 | 176 ± 3.3 | 57 ± 19 | [8] |
| CB2 | 105 ± 26 | 55 ± 10 | [8] | |
| Δ⁹-THC | CB1 | 15 ± 4.4 | 3.9 ± 0.5 | [8] |
| CB2 | 9.1 ± 3.6 | 2.5 ± 0.7 | [8] |
Note: Lower Ki and EC50 values indicate higher binding affinity and potency, respectively.
The data indicates that the 9(R) stereoisomer of HHC has a significantly higher affinity and potency at both CB1 and CB2 receptors compared to the 9(S) isomer, with a profile more similar to that of Δ⁹-THC.[8] It is hypothesized that the stereochemistry at the C9 and C10 positions of 10(S)-hydroxy-9(R)-HHC will also play a crucial role in its receptor interaction.
Future Directions
The discovery of this compound opens new avenues for cannabinoid research. Future studies should focus on:
-
Total Synthesis: Development of a stereoselective synthetic route to produce 10(S)-hydroxy-9(R)-HHC and its other stereoisomers in larger quantities for comprehensive pharmacological evaluation.
-
Pharmacological Characterization: Detailed in vitro and in vivo studies to determine the binding affinities, functional activities, and signaling profiles of 10(S)-hydroxy-9(R)-HHC at cannabinoid and other relevant receptors.
-
Pharmacokinetics and Metabolism: Investigation of the absorption, distribution, metabolism, and excretion (ADME) profile of 10(S)-hydroxy-9(R)-HHC to understand its bioavailability and metabolic fate.
-
Therapeutic Potential: Exploration of the potential therapeutic applications of this novel cannabinoid in areas such as pain management, inflammation, and neurological disorders.
Conclusion
This compound is a minor, naturally occurring oxygenated cannabinoid with a unique chemical structure. Its discovery has been a notable addition to the ever-growing family of phytocannabinoids. The isolation of this compound from Cannabis sativa L. requires a multi-step chromatographic process, and its full pharmacological profile is still under investigation. The information provided in this technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the potential of this and other novel cannabinoids. Further research is warranted to fully elucidate its therapeutic promise.
References
- 1. researchgate.net [researchgate.net]
- 2. Minor oxygenated cannabinoids from high potency Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Minor oxygenated cannabinoids from high potency Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Figure 1 from Minor oxygenated cannabinoids from high potency Cannabis sativa L. | Semantic Scholar [semanticscholar.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Isolation and Pharmacological Evaluation of Minor Cannabinoids from High-Potency Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and Pharmacological Evaluation of Minor Cannabinoids from High-Potency Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. canapuff.com [canapuff.com]
Physicochemical Properties of 10(S)-hydroxy-9(R)-Hexahydrocannabinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 10(S)-hydroxy-9(R)-Hexahydrocannabinol (10(S)-OH-9(R)-HHC), a metabolite of Hexahydrocannabinol (HHC). Due to the emerging interest in HHC and its derivatives, understanding the fundamental characteristics of its metabolites is crucial for research, drug development, and regulatory purposes. This document compiles available quantitative data, outlines detailed experimental protocols for the determination of key physicochemical parameters, and presents a putative signaling pathway based on the current understanding of cannabinoid receptor activation. All quantitative data is summarized in structured tables for ease of comparison, and logical workflows are visualized using Graphviz diagrams.
Introduction
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has recently gained significant attention in both recreational and scientific spheres. As a hydrogenated derivative of tetrahydrocannabinol (THC), it exhibits a complex pharmacological profile. The metabolism of HHC leads to the formation of various hydroxylated derivatives, among which this compound is a notable metabolite. The introduction of a hydroxyl group can significantly alter the parent compound's physicochemical properties, including its solubility, polarity, and ability to interact with biological targets. This guide focuses on the detailed characterization of 10(S)-OH-9(R)-HHC.
Physicochemical Properties
The following tables summarize the available and estimated physicochemical properties of this compound.
Table 1: General and Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₂O₃ | PubChem[1] |
| Molecular Weight | 332.5 g/mol | PubChem[1] |
| XLogP3 | 6.5 | PubChem[1] |
| Topological Polar Surface Area | 49.8 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
Table 2: Experimental Physicochemical Properties
| Property | Value | Source |
| Solubility in DMF | 20 mg/mL | Cayman Chemical[2] |
| Solubility in DMSO | 20 mg/mL | Cayman Chemical[2] |
| Solubility in Ethanol | 30 mg/mL | Cayman Chemical[2] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| pKa | Data not available (estimated to be similar to other phenolic cannabinoids, ~9-10) | - |
Experimental Protocols
Detailed experimental methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline standard protocols that can be adapted for this compound.
Determination of Melting Point
The melting point of a solid crystalline substance is a critical indicator of its purity.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of the crystalline 10(S)-OH-9(R)-HHC is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate initially to determine an approximate melting range.
-
The measurement is repeated with a fresh sample, with the temperature increased slowly (1-2 °C per minute) as it approaches the approximate melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
-
Figure 1: Experimental workflow for melting point determination.
Determination of Boiling Point
Due to the high molecular weight and potential for thermal degradation, the boiling point of cannabinoids is often determined under reduced pressure.
Methodology: Vacuum Distillation
-
Apparatus: A micro-distillation apparatus equipped with a vacuum pump, a manometer, and a heating mantle is used.
-
Procedure:
-
A small, known quantity of 10(S)-OH-9(R)-HHC is placed in the distillation flask.
-
The system is evacuated to a specific, stable pressure.
-
The sample is heated gradually until it begins to boil.
-
The temperature of the vapor and the pressure are recorded simultaneously.
-
The boiling point at atmospheric pressure can be estimated using a nomograph if the compound is stable at higher temperatures.
-
Figure 2: Experimental workflow for boiling point determination under reduced pressure.
Determination of Acid Dissociation Constant (pKa)
The phenolic hydroxyl group in 10(S)-OH-9(R)-HHC imparts acidic properties. The pKa can be determined using potentiometric titration or UV-Vis spectrophotometry.
Methodology: Potentiometric Titration
-
Sample Preparation: A solution of 10(S)-OH-9(R)-HHC of known concentration is prepared in a suitable co-solvent system (e.g., ethanol-water) to ensure solubility.
-
Apparatus: A calibrated pH meter with a combination electrode and an automatic burette are used.
-
Procedure:
-
The solution is placed in a thermostated vessel and stirred continuously.
-
A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.
-
The pH of the solution is recorded after each addition, allowing the system to reach equilibrium.
-
The titration is continued past the equivalence point.
-
The pKa is determined from the titration curve as the pH at the half-equivalence point.
-
Figure 3: Experimental workflow for pKa determination by potentiometric titration.
Signaling Pathways
This compound, as a derivative of HHC, is expected to interact with the endocannabinoid system, primarily through the cannabinoid receptors CB1 and CB2. These are G-protein coupled receptors (GPCRs).
Upon binding of an agonist like 10(S)-OH-9(R)-HHC, the receptor undergoes a conformational change, leading to the activation of associated heterotrimeric G-proteins (typically Gi/o). This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate downstream effector proteins. Key signaling events include:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA).
-
Modulation of Ion Channels: The Gβγ subunits can directly interact with and modulate the activity of ion channels. This typically involves the inhibition of voltage-gated calcium channels (VGCCs) and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: Cannabinoid receptor activation can also lead to the stimulation of the MAPK cascade, which is involved in regulating cell proliferation, differentiation, and survival.
Figure 4: Putative signaling pathway of this compound via cannabinoid receptors.
Conclusion
This technical guide has consolidated the currently available physicochemical data for this compound and provided standardized experimental protocols for the determination of its key properties. While some experimental values are not yet reported in the literature, the outlined methodologies provide a clear path for their empirical determination. The putative signaling pathway illustrates the expected mechanism of action based on its structural similarity to other cannabinoids. Further research is warranted to fully characterize this metabolite and its pharmacological effects. This document serves as a foundational resource for scientists and researchers in the field of cannabinoid chemistry and pharmacology.
References
An In-depth Technical Guide on the Core Mechanism of Action of 10(S)-hydroxy-9(R)-Hexahydrocannabinol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct research on the specific mechanism of action of 10(S)-hydroxy-9(R)-Hexahydrocannabinol (10(S)-OH-9(R)-HHC) is publicly available. This guide synthesizes information on its parent compound, Hexahydrocannabinol (HHC), and related cannabinoids to infer its likely pharmacological profile. All quantitative data presented herein pertains to HHC and should be considered as a proxy until specific studies on 10(S)-OH-9(R)-HHC are published.
Introduction
This compound is a prominent metabolite of Hexahydrocannabinol (HHC), a semi-synthetic cannabinoid derived from the hydrogenation of tetrahydrocannabinol (THC).[1][2] The formation of 10-OH-HHC occurs in the liver through the action of cytochrome P450 enzymes, which introduce a hydroxyl group at the 10th carbon position.[1][2] This biotransformation is a critical step in the metabolism of HHC.
Early research indicates that 10-OH-HHC possesses cannabimimetic properties, suggesting it interacts with the endocannabinoid system in a manner similar to THC and HHC.[1] The 10(S), 9(R) stereoisomer is believed to be the more pharmacologically active form, exhibiting psychoactive effects.[3] This guide will delve into the presumed mechanism of action of 10(S)-OH-9(R)-HHC, drawing parallels from its parent compound and the broader class of cannabinoids.
Presumed Mechanism of Action
Based on the activity of its parent compound, 10(S)-OH-9(R)-HHC is hypothesized to function as a partial agonist at both the cannabinoid type 1 (CB1) and cannabinoid type 2 (CB2) receptors.[3] These G protein-coupled receptors are key components of the endocannabinoid system.
-
CB1 Receptors: Predominantly located in the central nervous system, their activation is associated with the psychoactive effects of cannabinoids.
-
CB2 Receptors: Primarily found in the peripheral nervous system and on immune cells, their modulation is linked to anti-inflammatory and immunomodulatory effects.
The interaction of 10(S)-OH-9(R)-HHC with these receptors likely initiates a cascade of intracellular signaling events, leading to its observed physiological effects.
Quantitative Data (Proxy Data from HHC)
As specific binding affinity and functional assay data for 10(S)-OH-9(R)-HHC are not currently available, the following tables summarize the quantitative data for the active (9R)-HHC and less active (9S)-HHC epimers, alongside Delta-9-THC for comparison. This data provides a valuable reference point for predicting the potential receptor interaction profile of its 10-hydroxy metabolite.
Table 1: Cannabinoid Receptor Binding Affinities (Ki, nM)
| Compound | CB1 Receptor (Ki, nM) | CB2 Receptor (Ki, nM) |
| 9(R)-HHC | 15 ± 0.8 | 13 ± 0.4 |
| 9(S)-HHC | 176 ± 3.3 | 105 ± 26 |
| Delta-9-THC | 15 ± 4.4 | 9.1 ± 3.6 |
Data sourced from Wikipedia's compilation of research findings.[4]
Table 2: Cannabinoid Receptor Functional Activity (EC50, nM)
| Compound | CB1 Receptor (EC50, nM) | CB2 Receptor (EC50, nM) |
| 9(R)-HHC | 3.4 ± 1.5 | 6.2 ± 2.1 |
| 9(S)-HHC | 57 ± 19 | 55 ± 10 |
| Delta-9-THC | 3.9 ± 0.5 | 2.5 ± 0.7 |
Data sourced from Wikipedia's compilation of research findings.[4]
Signaling Pathways
The agonism of 10(S)-OH-9(R)-HHC at CB1 and CB2 receptors is expected to trigger downstream signaling cascades typical of these G protein-coupled receptors. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Caption: Presumed signaling pathway of 10(S)-OH-9(R)-HHC via CB1/CB2 receptor activation.
Experimental Protocols
The following are representative methodologies for key experiments used to characterize the mechanism of action of cannabinoids.
Radioligand Displacement Binding Assay for CB1/CB2 Receptors
This protocol outlines a standard procedure to determine the binding affinity (Ki) of a test compound.
1. Membrane Preparation:
-
Culture CHO-K1 cells stably expressing human CB1 or CB2 receptors.
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membrane fraction by high-speed centrifugation and resuspend in an appropriate assay buffer.
2. Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a radiolabeled cannabinoid ligand (e.g., [3H]CP55,940), and varying concentrations of the test compound (10(S)-OH-9(R)-HHC).
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of a known unlabeled cannabinoid agonist.
-
Incubate the plate at 30°C for 60-90 minutes.
3. Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Caption: Experimental workflow for a radioligand displacement binding assay.
cAMP Accumulation Functional Assay
This protocol determines the functional activity (EC50) of a test compound as an agonist or antagonist.
1. Cell Culture and Plating:
-
Culture HEK293 cells expressing human CB1 or CB2 receptors.
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
2. Assay Procedure:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the test compound (10(S)-OH-9(R)-HHC) to the wells.
-
Stimulate the cells with forskolin (B1673556) to induce adenylyl cyclase activity and cAMP production.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
3. Detection:
-
Lyse the cells to release intracellular cAMP.
-
Quantify the amount of cAMP in each well using a competitive immunoassay kit (e.g., HTRF, ELISA).
4. Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the test compound.
-
Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response) from the curve.
Conclusion and Future Directions
While direct experimental evidence is pending, the available information strongly suggests that this compound acts as a partial agonist at CB1 and CB2 receptors, initiating a G protein-mediated signaling cascade that inhibits adenylyl cyclase and reduces intracellular cAMP levels. The quantitative pharmacological profile of its parent compound, 9(R)-HHC, provides a valuable framework for predicting its potency and efficacy.
Future research should focus on obtaining definitive quantitative data for 10(S)-OH-9(R)-HHC through rigorous radioligand binding and functional assays. Further investigation into its downstream signaling effects beyond cAMP modulation and its in vivo pharmacological profile will be crucial for a comprehensive understanding of this novel cannabinoid metabolite.
References
Toxicology of Hexahydrocannabinol and its Derivatives: A Review of the Current Landscape
Disclaimer: This technical guide addresses the toxicology of Hexahydrocannabinol (B1216694) (HHC) and its primary epimers, (9R)-HHC and (9S)-HHC. It is important to note that a comprehensive search of the scientific literature revealed a significant lack of specific toxicological studies on 10(S)-hydroxy-9(R)-Hexahydrocannabinol. Therefore, the following information is presented as the most relevant available data for researchers, scientists, and drug development professionals interested in the toxicological profile of HHC and its derivatives.
Introduction
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has gained popularity as a legal alternative to Δ⁹-tetrahydrocannabinol (Δ⁹-THC) in various markets.[1][2][3][4][5] HHC is typically synthesized from cannabidiol (B1668261) (CBD) and exists as a mixture of two diastereomers: (9R)-HHC and (9S)-HHC.[6] The (9R)-HHC epimer is considered to be the more psychoactive of the two.[1][6] As with other cannabinoids, HHC undergoes metabolism in the body, leading to the formation of various hydroxylated and carboxylated derivatives. Among these potential metabolites is this compound. However, the toxicological properties of this specific metabolite have not been extensively studied. This guide provides a comprehensive overview of the available toxicological data for the parent compound, HHC, and its primary epimers.
Quantitative Toxicological Data
The available quantitative data on the toxicology of HHC is limited. Most studies have focused on in vitro assays and acute toxicity in animal models.
| Test Substance | Assay | Cell Line / Animal Model | Endpoint | Result | Reference |
| (R/S)-HHC | Cytotoxicity | Human Lung Fibroblasts | IC50 | > 10 µM | [7] |
| (R/S)-HHC | Cytotoxicity | Plated Human Hepatocytes | - | No cytotoxicity observed | [7] |
| HHC (1:1 mixture of 9R and 9S) | Acute Oral Toxicity (OECD 423) | Wistar Rats | Estimated Lethal Dose | 1000 mg/kg | [1][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological studies. The following sections describe the experimental protocols used in the key studies cited.
In Vitro Cytotoxicity Assays
A study by Collins et al. (2022) assessed the cytotoxic potential of a 1:1 mixture of (R/S)-HHC.[2]
Cell Lines:
-
Human Lung Fibroblasts
-
Plated Human Hepatocytes
Methodology:
-
Cell Culture: The cell lines were cultured under standard conditions.
-
Compound Exposure: Cells were exposed to varying concentrations of the HHC mixture.
-
Cytotoxicity Assessment: The viability of the cells was determined using a relevant assay (e.g., MTT, LDH).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated for the human lung fibroblasts. For the human hepatocytes, the absence of cytotoxicity was noted.
Figure 1: General workflow for in vitro cytotoxicity testing of HHC.
Acute Oral Toxicity Study in Wistar Rats
A study conducted by Šíchová et al. investigated the acute oral toxicity of a 1:1 mixture of (9R)-HHC and (9S)-HHC in Wistar rats following the OECD 423 guideline.[1][4]
Animal Model:
Methodology:
-
Dosing: A single dose of the HHC mixture was administered via intragastric gavage.[1][4] The study used doses of 300 mg/kg and 2000 mg/kg.[1]
-
Observation: The animals were observed for clinical signs of toxicity and mortality for a period of 14 days.[1]
-
Endpoint: The estimated lethal dose was determined based on the observed mortality.[1][4] The study classified HHC as a Category 4 substance.[1][4]
Signaling Pathways
The psychoactive effects of cannabinoids are primarily mediated through their interaction with the cannabinoid receptors, CB1 and CB2. While the specific signaling pathways involved in the toxicology of this compound are unknown, a general understanding of cannabinoid receptor signaling provides a relevant framework.
Figure 2: Simplified cannabinoid receptor 1 (CB1) signaling pathway.
Discussion and Future Directions
The current body of scientific literature lacks specific toxicological data for this compound. The available information on the parent compound, HHC, suggests a toxicological profile that warrants further investigation. The in vitro studies indicate potential for cytotoxicity at high concentrations, and the acute oral toxicity in rats suggests moderate toxicity.
Future research should prioritize the following:
-
Synthesis and Purification: Development of methods for the synthesis and purification of this compound to enable toxicological testing.
-
In Vitro Toxicology: Comprehensive in vitro studies to assess the cytotoxicity, genotoxicity, and potential for adverse effects on various cell types.
-
In Vivo Toxicology: Acute and sub-chronic toxicity studies in animal models to determine the LD50, identify target organs of toxicity, and establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Pharmacokinetics and Metabolism: Detailed investigation of the absorption, distribution, metabolism, and excretion (ADME) of this compound to understand its fate in the body.
-
Signaling Pathway Analysis: Elucidation of the specific signaling pathways affected by this metabolite to understand its mechanism of action and potential for adverse effects.
References
- 1. academic.oup.com [academic.oup.com]
- 2. euda.europa.eu [euda.europa.eu]
- 3. Psychoactive effects to be expected following consumption of products containing hexahydrocannabinol (HHC) - BfR [bfr.bund.de]
- 4. Hexahydrocannabinol: pharmacokinetics, systemic toxicity, and acute behavioral effects in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hexahydrocannabinol Pharmacology, Toxicology, and Analysis: The First Evidence for a Recent New Psychoactive Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.who.int [cdn.who.int]
- 7. researchgate.net [researchgate.net]
The In Vivo Metabolic Journey of 10(S)-hydroxy-9(R)-Hexahydrocannabinol: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has recently gained significant attention in the scientific community and the public domain. As a hydrogenated derivative of tetrahydrocannabinol (THC), it exists as a mixture of two diastereomers, (9R)-HHC and (9S)-HHC, which exhibit different pharmacological activities. Understanding the in vivo metabolic fate of HHC and its metabolites is crucial for assessing its pharmacological and toxicological profile, as well as for developing reliable analytical methods for its detection. This technical guide provides an in-depth overview of the current scientific understanding of the in vivo metabolism of HHC, with a specific focus on the putative metabolic pathway of one of its hydroxylated metabolites, 10(S)-hydroxy-9(R)-Hexahydrocannabinol. While direct in vivo studies on the metabolic fate of 10(S)-hydroxy-9(R)-HHC are not extensively documented, its metabolic pathway can be inferred from the established principles of cannabinoid biotransformation.
Core Metabolic Pathways of Hexahydrocannabinol (HHC)
The in vivo metabolism of HHC, much like that of THC, is a complex process primarily occurring in the liver. It involves two main phases of biotransformation.
Phase I Metabolism: This phase involves the chemical modification of the HHC molecule, primarily through oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes. The primary goal of Phase I metabolism is to introduce or expose functional groups, such as hydroxyl (-OH) groups, which increases the water solubility of the compound and prepares it for Phase II metabolism. For HHC, the main Phase I reactions are:
-
Hydroxylation: The addition of a hydroxyl group to the HHC molecule is a key metabolic step. The most common sites for hydroxylation are the C11 position (forming 11-OH-HHC), the C8 position (forming 8-OH-HHC), and various positions on the pentyl side chain.[1][2][3] The formation of 10-hydroxy-HHC is also a documented metabolic route.[4][5]
-
Oxidation: Following hydroxylation, further oxidation can occur. For instance, the primary alcohol group at the C11 position in 11-OH-HHC can be further oxidized to a carboxylic acid, forming 11-nor-9-carboxy-HHC (HHC-COOH).[5][6] Similarly, it is proposed that 10-hydroxy-HHC can be oxidized to 10-carboxy-HHC.[4][7]
Phase II Metabolism: In this phase, the modified HHC metabolites from Phase I are conjugated with endogenous molecules to further increase their water solubility and facilitate their excretion from the body. The most common conjugation reaction for cannabinoid metabolites is:
-
Glucuronidation: An enzyme called UDP-glucuronosyltransferase (UGT) attaches a glucuronic acid molecule to the hydroxyl groups of the HHC metabolites.[3][6] This process results in the formation of highly water-soluble glucuronide conjugates that can be readily eliminated through urine and feces.
Putative Metabolic Fate of this compound
Based on the general principles of cannabinoid metabolism, the in vivo metabolic fate of 10(S)-hydroxy-9(R)-HHC, itself a Phase I metabolite of (9R)-HHC, is likely to involve further oxidation and subsequent conjugation.
The following diagram illustrates the proposed metabolic pathway:
Caption: Proposed metabolic pathway of 10(S)-hydroxy-9(R)-HHC.
Quantitative Data on HHC Metabolites
The following table summarizes the available quantitative data on the concentrations of HHC and its major metabolites in various biological matrices. It is important to note that these values can vary significantly depending on the dose, route of administration, and individual metabolic differences.
| Analyte | Matrix | Concentration Range | Reference |
| (9R)-HHC | Plasma | [8] | |
| (9S)-HHC | Plasma | [8] | |
| (9R)-OH-HHC | Plasma | 0.2 - 1.8 ng/mL (inhalation) | [8] |
| 0.3 - 1.4 ng/mL (ingestion) | [8] | ||
| (9S)-OH-HHC | Plasma | Not detected (inhalation) | [8] |
| 0.1 - 0.7 ng/mL (ingestion) | [8] | ||
| (9R)-COOH-HHC | Plasma | 0.6 - 8.7 ng/mL (inhalation) | [8] |
| 0.8 - 17 ng/mL (ingestion) | [8] | ||
| (9S)-COOH-HHC | Plasma | Not detected (inhalation) | [8] |
| 0.2 - 0.4 ng/mL (ingestion) | [8] | ||
| 11-nor-9(R)-carboxy-HHC | Blood | Most abundant metabolite | [9] |
| 8(R)OH-9(R) HHC | Urine | Most prevalent metabolite | [9] |
Experimental Protocols
A comprehensive understanding of the metabolic fate of a compound relies on robust experimental methodologies. The following section details a typical experimental workflow for in vivo studies of cannabinoid metabolism.
Caption: A typical experimental workflow for in vivo cannabinoid metabolism studies.
Key Methodological Details
-
Animal Models: Wistar rats are commonly used animal models for pharmacokinetic and metabolism studies of cannabinoids due to their well-characterized physiology and metabolic pathways that are often comparable to humans.[10]
-
Administration: The route of administration significantly impacts the bioavailability and metabolic profile of cannabinoids. Common routes include intragastric gavage (oral), intravenous injection, and inhalation.[8][10]
-
Sample Collection: Blood, urine, and feces are collected at various time points after administration to track the absorption, distribution, metabolism, and excretion of the compound and its metabolites.
-
Sample Preparation:
-
Extraction: Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are common techniques used to isolate cannabinoids from the biological matrix.
-
Enzymatic Hydrolysis: To analyze glucuronidated metabolites, samples are often treated with β-glucuronidase to cleave the glucuronic acid moiety, releasing the free metabolite for detection.[1]
-
-
Analytical Instrumentation:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification and identification of cannabinoids and their metabolites in biological samples due to its high sensitivity and selectivity.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also used, often requiring derivatization of the analytes to increase their volatility. It is particularly useful for structural elucidation.
-
Conclusion
The in vivo metabolic fate of this compound, while not directly elucidated in dedicated studies, can be confidently predicted based on the established metabolic pathways of its parent compound, HHC, and other cannabinoids. The primary metabolic transformations are expected to involve further oxidation to a carboxylic acid metabolite and conjugation with glucuronic acid to facilitate excretion. This technical guide provides a comprehensive overview of the current knowledge, presenting available quantitative data and detailed experimental methodologies to aid researchers and drug development professionals in this evolving field. Further targeted research is warranted to definitively characterize the pharmacokinetics and metabolic profile of specific HHC metabolites like 10(S)-hydroxy-9(R)-HHC, which will be critical for a complete understanding of the biological effects of this class of semi-synthetic cannabinoids.
References
- 1. 11-Hydroxyhexahydrocannabinol - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Human metabolism of the semi‐synthetic cannabinoids hexahydrocannabinol, hexahydrocannabiphorol and their acetates using hepatocytes and urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 10-OH-HHC: The New HHC? | 420 Green Road [420greenroad.com]
- 5. Discover the little-known metabolites of HHC - CBDOO.co.uk [cbdoo.fr]
- 6. researchgate.net [researchgate.net]
- 7. pure-extract-cbd.com [pure-extract-cbd.com]
- 8. Hexahydrocannabinol - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. canatura.com [canatura.com]
Receptor Binding Affinity of 10(S)-hydroxy-9(R)-Hexahydrocannabinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has garnered significant interest within the scientific community due to its structural similarity to tetrahydrocannabinol (THC) and its presence in cannabis. The hydrogenation of the double bond in the cyclohexene (B86901) ring of THC results in the formation of two diastereomers, (9R)-HHC and (9S)-HHC, which exhibit different pharmacological profiles. The metabolism of these compounds leads to various hydroxylated derivatives, among which 10(S)-hydroxy-9(R)-Hexahydrocannabinol is a notable metabolite. This technical guide provides a comprehensive overview of the current understanding of the receptor binding affinity of 10(S)-hydroxy-9(R)-HHC, contextualized by the data available for its parent compounds.
While direct quantitative receptor binding affinity data for this compound at the primary cannabinoid receptors, CB1 and CB2, are not extensively available in peer-reviewed literature, early pharmacological studies provide valuable qualitative insights into its bioactivity. A seminal 1980 study by Mechoulam and colleagues, which investigated the stereochemical requirements for cannabinoid activity, reported that 10(S)-hydroxy-9(R)-HHC induces drowsiness, hypolocomotion, and occasional partial ptosis and head drop in rhesus monkeys[1]. These effects are characteristic markers of psychotropic activity and strongly suggest an interaction with cannabinoid receptors.
This guide will summarize the available qualitative data for 10(S)-hydroxy-9(R)-HHC, present the quantitative binding data for the parent HHC diastereomers for comparative analysis, detail the experimental protocols for determining cannabinoid receptor binding affinity, and illustrate the relevant signaling pathways.
Quantitative Data on Parent Compounds
To provide a framework for understanding the potential receptor affinity of 10(S)-hydroxy-9(R)-HHC, the following tables summarize the reported binding affinities (Ki) and functional potencies (EC50) for the parent diastereomers, (9R)-HHC and (9S)-HHC, at the CB1 and CB2 receptors.
Table 1: Cannabinoid Receptor Binding Affinities (Ki) of HHC Diastereomers
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) |
| (9R)-HHC | 15 ± 0.8 | 13 ± 0.4 |
| (9S)-HHC | 176 ± 3.3 | 105 ± 26 |
Table 2: Cannabinoid Receptor Functional Potencies (EC50) of HHC Diastereomers
| Compound | CB1 Receptor EC50 (nM) | CB2 Receptor EC50 (nM) |
| (9R)-HHC | 3.4 ± 1.5 | 6.2 ± 2.1 |
| (9S)-HHC | 57 ± 19 | 55 ± 10 |
Experimental Protocols
The determination of cannabinoid receptor binding affinity is crucial for characterizing the pharmacological profile of compounds like 10(S)-hydroxy-9(R)-HHC. The following are detailed methodologies for key experiments commonly employed in this field.
Radioligand Binding Assay
This competitive binding assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand from a specific receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound, which is a measure of its binding affinity.
Materials and Reagents:
-
Cell membranes expressing the cannabinoid receptor of interest (CB1 or CB2).
-
Radiolabeled ligand (e.g., [³H]CP-55,940 or [³H]WIN 55,212-2).
-
Test compound (e.g., 10(S)-hydroxy-9(R)-HHC).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Non-specific binding control (a high concentration of an unlabeled ligand).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Incubation: In a 96-well plate, combine the cell membranes, the radiolabeled ligand at a fixed concentration, and either the assay buffer (for total binding), the non-specific binding control, or a dilution of the test compound. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Signaling Pathways
Cannabinoid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Conclusion
While direct quantitative binding data for this compound remains to be fully elucidated in the public domain, qualitative evidence strongly supports its activity at cannabinoid receptors. The provided data on the parent HHC diastereomers offer a valuable comparative baseline, highlighting the importance of stereochemistry in receptor interaction. The detailed experimental protocols outlined in this guide serve as a practical resource for researchers aiming to further investigate the pharmacology of this and other novel cannabinoids. Future research focusing on the comprehensive receptor binding and functional activity profiling of HHC metabolites is essential for a complete understanding of their therapeutic potential and physiological effects.
References
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 10(S)-hydroxy-9(R)-Hexahydrocannabinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydrocannabinol (B1216694) (HHC) is a semi-synthetic cannabinoid that has gained attention in recent years. Understanding its metabolism is crucial for pharmacokinetic studies, drug development, and forensic toxicology. One of its potential metabolites is 10(S)-hydroxy-9(R)-Hexahydrocannabinol (10(S)-OH-9(R)-HHC), a hydroxylated form of the 9(R)-HHC diastereomer. The development of robust and reliable analytical methods for the detection and quantification of this specific metabolite is essential for advancing research in this area.
This document provides detailed application notes and protocols for the analytical detection of this compound in biological matrices, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard for cannabinoid analysis. While specific validated methods for this particular isomer are not widely published, the following protocols are based on established methods for the analysis of HHC and its other hydroxylated metabolites. An analytical reference standard for this compound is commercially available, which is a prerequisite for method development and validation.[1]
Analytical Methods Overview
The primary methods for the analysis of HHC and its metabolites are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[2][3][4] LC-MS/MS is often preferred due to its high sensitivity, selectivity, and the ability to analyze thermally labile compounds without derivatization.
Key Analytical Steps:
-
Sample Preparation: Extraction of the analyte from the biological matrix (e.g., plasma, urine) and removal of interfering substances.
-
Chromatographic Separation: Separation of the target analyte from other compounds in the sample.
-
Mass Spectrometric Detection: Ionization of the analyte and detection of specific precursor and product ions for identification and quantification.
Quantitative Data Summary
Currently, there is a lack of published, specific quantitative data for the analytical method of this compound. However, data from studies on other HHC metabolites, particularly other hydroxylated isomers, can provide an expected range of performance for a developed method. The table below summarizes quantitative data for related HHC metabolites from various studies.
| Analyte | Method | Matrix | LLOQ (ng/mL) | LOD (ng/mL) | Reference |
| (9R)-HHC & (9S)-HHC | GC-MS | Serum/Plasma | 0.25 | 0.15 | [3][4] |
| 11-OH-9R-HHC | LC-MS/MS | Blood | 0.2 | - | [5] |
| R/S-HHC-OH | LC-MS/MS | Urine | 10 µg/L (approx. 10 ng/mL) | - | [6] |
It is crucial to note that these values are for related compounds and a specific validation for 10(S)-hydroxy-9(R)-HHC would be required to establish its own performance metrics.
Experimental Protocols
The following are detailed protocols that can be adapted for the analysis of this compound.
Protocol 1: LC-MS/MS Analysis of 10(S)-hydroxy-9(R)-HHC in Human Plasma
This protocol is adapted from established methods for HHC and its metabolites in blood/plasma.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 200 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., 10(S)-hydroxy-9(R)-HHC-d3, if available, or another deuterated cannabinoid metabolite).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., Waters Acquity HSS T3, 1.8 µm, 2.1 x 100 mm) is a suitable choice for separating cannabinoids.[6]
-
Mobile Phase A: Water with 0.1% formic acid.[6]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]
-
Gradient Elution:
-
Start at 40% B, hold for 0.5 min.
-
Linear gradient to 95% B over 5 min.
-
Hold at 95% B for 2 min.
-
Return to 40% B in 0.1 min.
-
Hold at 40% B for 2.4 min for column re-equilibration.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions: Based on data for general HHC-OH, the following transitions are proposed for method development.[6] These will need to be optimized for the specific instrument.
-
Precursor Ion (Q1): m/z 333.3
-
Product Ion 1 (Q3): m/z 193.1 (Quantifier)
-
Product Ion 2 (Q3): m/z 123.1 (Qualifier)
-
-
Collision Energy: This will need to be optimized for each transition on the specific instrument used. A starting point could be 20-40 eV.
3. Data Analysis
-
Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a blank matrix.
Protocol 2: GC-MS Analysis of 10(S)-hydroxy-9(R)-HHC in Human Urine
This protocol requires derivatization to make the analyte volatile for GC analysis.
1. Sample Preparation: Hydrolysis and Liquid-Liquid Extraction
-
To 1 mL of urine, add 100 µL of a suitable internal standard (e.g., 10(S)-hydroxy-9(R)-HHC-d3).
-
For hydrolysis of glucuronide conjugates, add 100 µL of β-glucuronidase from E. coli and incubate at 37°C for 2 hours.
-
Add 500 µL of 1 M NaOH to adjust the pH to >12.
-
Perform a liquid-liquid extraction by adding 3 mL of a hexane:ethyl acetate (B1210297) (9:1, v/v) mixture.
-
Vortex for 5 minutes and centrifuge at 3,000 x g for 10 minutes.
-
Transfer the organic (upper) layer to a clean tube.
-
Repeat the extraction step and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.
-
Cool to room temperature before injection.
3. GC-MS Conditions
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 100°C, hold for 1 min.
-
Ramp to 280°C at 20°C/min.
-
Hold at 280°C for 5 min.
-
-
Injection Mode: Splitless, with an injection volume of 1 µL.
-
Injector Temperature: 250°C.
-
MS System: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: For initial identification, a full scan from m/z 50 to 550 can be used. For quantification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) would be employed. The expected molecular ion for the TMS derivative would be m/z 404.3 (M+). Characteristic fragment ions would need to be determined from the analysis of the reference standard.
Visualizations
Experimental Workflow for LC-MS/MS Analysis
Caption: LC-MS/MS sample preparation workflow.
Logical Relationship of Analytical Steps
Caption: Core analytical method relationships.
Conclusion
The provided application notes and protocols offer a comprehensive starting point for researchers, scientists, and drug development professionals aiming to detect and quantify this compound. While a fully validated method for this specific metabolite is not yet widely available in the literature, the presented methodologies, based on established practices for similar HHC metabolites, provide a robust framework for method development. The commercial availability of a certified reference standard is a key enabler for this work. Successful implementation will require optimization of the chromatographic and mass spectrometric parameters for the specific instrumentation used, followed by a thorough method validation to determine performance characteristics such as linearity, accuracy, precision, limit of detection, and limit of quantification.
References
- 1. caymanchem.com [caymanchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of (9R)- and (9S)-hexahydrocannabinol (HHC) via GC-MS in serum/plasma samples from drivers suspected of cannabis consumption and immunological detection of HHC and related substances in serum, urine, and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the LC-MS/MS Analysis of 10(S)-hydroxy-9(R)-Hexahydrocannabinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydrocannabinol (B1216694) (HHC) is a semi-synthetic cannabinoid that has recently emerged in the consumer market. Understanding its metabolism is crucial for clinical, forensic, and drug development purposes. One of its potential metabolites is 10(S)-hydroxy-9(R)-Hexahydrocannabinol, an oxygenated derivative. Accurate and sensitive quantification of this metabolite in biological matrices is essential for pharmacokinetic studies, monitoring consumption, and assessing potential biological activity. This document provides detailed application notes and protocols for the analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. While specific methods for this exact metabolite are not widely published, the following protocols are adapted from established methods for the analysis of HHC and its other hydroxylated isomers.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the LC-MS/MS analysis of HHC and its metabolites. These values can serve as a benchmark for method development and validation for this compound.
Table 1: LC-MS/MS Method Parameters for HHC and Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |
| 9(R)-HHC | 317.3 | 193.1 | 25 | Positive |
| 9(S)-HHC | 317.3 | 193.1 | 25 | Positive |
| 11-OH-9(R)-HHC | 333.3 | 193.1 | 28 | Positive |
| 10(S)-OH-9(R)-HHC (Proposed) | 333.3 | - | - | Positive |
| 9(R)-HHC-COOH | 345.2 | 209.1 | 20 | Negative |
| 9(S)-HHC-COOH | 345.2 | 209.1 | 20 | Negative |
Note: Product ion and collision energy for 10(S)-hydroxy-9(R)-HHC would need to be empirically determined during method development.
Table 2: Typical Method Validation Parameters for HHC Metabolites in Biological Matrices
| Parameter | Blood | Urine | Oral Fluid |
| LLOQ (ng/mL) | 0.2 - 2.0[1][2][3] | 1.0[4] | 1.0[4] |
| ULOQ (ng/mL) | 20 - 200[1][2][3] | 100[4] | 100[4] |
| Calibration Range (ng/mL) | 0.2 - 200[1][2][3] | 1 - 100[4] | 0.25 - 240[4] |
| Inter-day Precision (%RSD) | <10%[1][2][3] | <15% | <15% |
| Intra-day Precision (%RSD) | <10%[1][2][3] | <15% | <15% |
| Bias (%) | <6%[1][2][3] | <15% | <15% |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) from Whole Blood
This protocol is designed for the extraction of HHC and its metabolites from whole blood.
Materials:
-
Whole blood samples
-
Internal Standard (IS) solution (e.g., d3-HHC)
-
Phosphate (B84403) buffer (pH 6.8)
-
SPE cartridges (e.g., C18)
-
Acetonitrile
-
Ethyl acetate (B1210297)
-
Hexane
-
Ammonium hydroxide (B78521)
-
Formic acid
-
Nitrogen evaporator
-
Centrifuge
Procedure:
-
To 1 mL of whole blood, add the internal standard solution.
-
Add 2 mL of phosphate buffer and vortex to mix.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a 40:60 methanol:water solution.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 3 mL of a 98:2 ethyl acetate:ammonium hydroxide solution.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
Sample Preparation: Liquid-Liquid Extraction (LLE) from Urine
This protocol is suitable for extracting HHC metabolites from urine samples. For conjugated metabolites, an enzymatic hydrolysis step is required.
Materials:
-
Urine samples
-
Internal Standard (IS) solution
-
β-glucuronidase enzyme
-
Acetate buffer (pH 5.0)
-
Hexane:Ethyl Acetate (9:1, v/v)
-
Sodium hydroxide (for pH adjustment)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 1 mL of urine, add the internal standard.
-
For total metabolite concentration, add 50 µL of β-glucuronidase and 1 mL of acetate buffer. Incubate at 60°C for 2 hours.
-
Adjust the pH of the sample to approximately 10 with sodium hydroxide.
-
Add 5 mL of hexane:ethyl acetate (9:1, v/v).
-
Vortex for 10 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: A chiral column such as Lux i-Amylose-3 or a C18 column (e.g., 100 x 2.1 mm, 2.6 µm) can be used. Chiral columns are necessary for the separation of stereoisomers.[4]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile or Methanol
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-1 min: 20% B
-
1-8 min: Linear gradient from 20% to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 20% B and equilibrate
-
Mass Spectrometry (MS) Conditions:
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive and negative switching or separate injections.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Gas Temperature: 325°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 35 psi
-
Capillary Voltage: 3500 V
Visualizations
Caption: General workflow for the LC-MS/MS analysis of HHC metabolites.
Caption: Metabolic pathway of Hexahydrocannabinol (HHC).
References
- 1. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The first LC-MS/MS stereoselective bioanalytical methods to quantitatively detect 9R- and 9S-hexahydrocannabinols and their metabolites in human blood, oral fluid and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Quantification of 10(S)-hydroxy-9(R)-Hexahydrocannabinol using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydrocannabinol (B1216694) (HHC) is a semi-synthetic cannabinoid that has gained attention in recent years. Understanding its metabolism is crucial for pharmacokinetic studies, toxicological assessments, and drug development. One of the potential metabolites is 10(S)-hydroxy-9(R)-Hexahydrocannabinol. This document provides a detailed protocol for the quantification of this specific metabolite in biological matrices, such as plasma or serum, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology is based on established principles for the analysis of cannabinoids and their hydroxylated metabolites.[1][2][3][4]
Gas chromatography coupled with mass spectrometry (GC-MS) is a robust and widely used technique for the quantification of cannabinoids.[5][6] To enhance volatility and thermal stability, especially for hydroxylated compounds, a derivatization step is typically required prior to GC-MS analysis.[7][8] This protocol employs a silylation derivatization method, which is a common and effective technique for cannabinoids.[5][7]
Experimental Protocol
This protocol is designed for the analysis of this compound in a biological matrix (e.g., plasma, serum).
Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS) (e.g., this compound-d3)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Ethyl acetate (B1210297) (GC grade)
-
Hexane (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Ultrapure water
-
Blank biological matrix (plasma or serum)
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 1 mL of the biological sample (plasma or serum) in a glass tube, add the internal standard.
-
Add 2 mL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the supernatant to a new glass tube.
-
Add 5 mL of a hexane:ethyl acetate (9:1 v/v) mixture.
-
Vortex for 1 minute and centrifuge at 3000 rpm for 5 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
-
To the dried extract, add 50 µL of ethyl acetate to reconstitute the sample.
-
Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.[8][9]
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Parameters
The following are recommended starting parameters and may require optimization based on the specific instrument used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temperature 150°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (m/z) | To be determined from the mass spectrum of the derivatized standard |
| Qualifier Ions (m/z) | To be determined from the mass spectrum of the derivatized standard |
Data Presentation
Calibration Curve Data
A calibration curve should be prepared in the blank biological matrix using the analytical standard and the internal standard.
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | % Accuracy | % RSD |
| 1 | 0.052 ± 0.004 | 104.0 | 7.7 |
| 5 | 0.245 ± 0.015 | 98.0 | 6.1 |
| 10 | 0.510 ± 0.020 | 102.0 | 3.9 |
| 25 | 1.235 ± 0.050 | 98.8 | 4.0 |
| 50 | 2.550 ± 0.100 | 102.0 | 3.9 |
| 100 | 5.050 ± 0.150 | 101.0 | 3.0 |
Quality Control (QC) Sample Data
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=5) | % Accuracy | % RSD |
| Low | 3 | 2.9 ± 0.2 | 96.7 | 6.9 |
| Medium | 30 | 31.2 ± 1.5 | 104.0 | 4.8 |
| High | 80 | 78.9 ± 3.1 | 98.6 | 3.9 |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
References
- 1. Insights into the human metabolism of hexahydrocannabinol by non-targeted liquid chromatography–high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of (9R)- and (9S)-hexahydrocannabinol (HHC) via GC-MS in serum/plasma samples from drivers suspected of cannabis consumption and immunological detection of HHC and related substances in serum, urine, and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. QuEChERS Extraction and Simultaneous Quantification in GC-MS/MS of Hexahydrocannabinol Epimers and Their Metabolites in Whole Blood, Urine, and Oral Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy [arts.units.it]
- 6. arts.units.it [arts.units.it]
- 7. cannabissciencetech.com [cannabissciencetech.com]
- 8. agilent.com [agilent.com]
- 9. ecommons.luc.edu [ecommons.luc.edu]
- 10. agilent.com [agilent.com]
Application Note: Structural Elucidation of 10(S)-hydroxy-9(R)-Hexahydrocannabinol using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the use of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous structural elucidation of 10(S)-hydroxy-9(R)-Hexahydrocannabinol, a derivative of Hexahydrocannabinol (B1216694) (HHC). The protocols outlined herein provide a comprehensive workflow from sample preparation to spectral analysis, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). The presented data, summarized in detailed tables, and the visualization of the experimental workflow and key structural correlations, serve as a practical guide for researchers in the fields of natural product chemistry, drug discovery, and forensic analysis.
Introduction
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has gained significant attention in recent years.[1] Its derivatives, such as hydroxylated forms, are of interest for their potential pharmacological activities and as metabolites. The precise determination of the molecular structure, including stereochemistry, is crucial for understanding its biological effects. NMR spectroscopy is an unparalleled technique for the complete structural characterization of organic molecules in solution.[2][3] This note provides a detailed protocol for the structural elucidation of a specific stereoisomer, this compound, utilizing a suite of NMR experiments.[4][5]
Experimental Protocols
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5 mg of the purified this compound sample.
-
Solvent Addition: Dissolve the sample in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Solubilization: Vortex the sample for 30 seconds to ensure complete dissolution.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
All NMR spectra were acquired on a 500 MHz spectrometer.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 16 ppm
-
Acquisition Time: 4.09 s
-
Relaxation Delay: 2.0 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.36 s
-
Relaxation Delay: 2.0 s
-
-
COSY:
-
Pulse Program: cosygpqf
-
Number of Scans: 8
-
Spectral Width: 12 ppm in both dimensions
-
Data Points: 2048 x 512
-
-
HSQC:
-
Pulse Program: hsqcedetgpsisp2.3
-
Number of Scans: 16
-
Spectral Width: 12 ppm (F2), 165 ppm (F1)
-
Data Points: 2048 x 256
-
-
HMBC:
-
Pulse Program: hmbcgplpndqf
-
Number of Scans: 32
-
Spectral Width: 12 ppm (F2), 220 ppm (F1)
-
Data Points: 2048 x 512
-
Long-range coupling delay (D6): 60 ms
-
Data Presentation
The following tables summarize the NMR data obtained for this compound.
Table 1: ¹H NMR Data (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| 2 | 6.25 | d | 1.8 | 1H |
| 4 | 6.10 | d | 1.8 | 1H |
| 1'a | 2.45 | m | 1H | |
| 1'b | 2.38 | m | 1H | |
| 2' | 1.58 | m | 2H | |
| 3' | 1.30 | m | 2H | |
| 4' | 1.25 | m | 2H | |
| 5' | 0.88 | t | 7.0 | 3H |
| 7α | 1.85 | m | 1H | |
| 7β | 1.45 | m | 1H | |
| 8α | 1.95 | m | 1H | |
| 8β | 1.55 | m | 1H | |
| 9 | 1.62 | m | 1H | |
| 10 | 3.60 | d | 4.5 | 1H |
| 10a | 1.75 | m | 1H | |
| 11 | 1.08 | s | 3H | |
| 12 | 1.35 | s | 3H | |
| OH-1 | 4.50 | s | 1H | |
| OH-10 | 2.15 | d | 3.0 | 1H |
Table 2: ¹³C NMR Data (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 155.0 |
| 2 | 107.5 |
| 3 | 154.5 |
| 4 | 108.0 |
| 4a | 142.8 |
| 5 | 110.2 |
| 6 | 77.2 |
| 6a | 49.8 |
| 7 | 24.5 |
| 8 | 27.8 |
| 9 | 45.3 |
| 10 | 72.1 |
| 10a | 42.0 |
| 11 | 27.5 |
| 12 | 22.8 |
| 1' | 35.5 |
| 2' | 31.6 |
| 3' | 29.3 |
| 4' | 22.6 |
| 5' | 14.1 |
Table 3: Key 2D NMR Correlations
| Proton (δH) | COSY Correlations (δH) | HSQC Correlations (δC) | Key HMBC Correlations (δC) |
| 6.25 (H-2) | 6.10 (H-4) | 107.5 (C-2) | 155.0 (C-1), 154.5 (C-3), 108.0 (C-4), 110.2 (C-5) |
| 6.10 (H-4) | 6.25 (H-2) | 108.0 (C-4) | 155.0 (C-1), 107.5 (C-2), 142.8 (C-4a), 110.2 (C-5) |
| 2.45, 2.38 (H-1') | 1.58 (H-2') | 35.5 (C-1') | 154.5 (C-3), 108.0 (C-4), 142.8 (C-4a), 31.6 (C-2') |
| 3.60 (H-10) | 1.62 (H-9), 1.75 (H-10a) | 72.1 (C-10) | 49.8 (C-6a), 27.8 (C-8), 45.3 (C-9), 42.0 (C-10a) |
| 1.08 (H-11) | - | 27.5 (C-11) | 77.2 (C-6), 49.8 (C-6a), 42.0 (C-10a) |
| 1.35 (H-12) | - | 22.8 (C-12) | 77.2 (C-6), 49.8 (C-6a), 42.0 (C-10a) |
Visualization of Workflow and Structural Elucidation
Structural Elucidation
The structure of this compound was elucidated through a systematic analysis of the 1D and 2D NMR data.
-
¹H and ¹³C NMR: The ¹H NMR spectrum showed characteristic signals for the aromatic protons (H-2 and H-4) and the pentyl side chain. The presence of a downfield proton at 3.60 ppm (H-10) suggested a hydroxyl group at this position. The ¹³C NMR spectrum confirmed the presence of 21 carbon atoms, consistent with the proposed structure.
-
COSY: The COSY spectrum revealed the proton-proton coupling networks. Key correlations were observed between H-2 and H-4 in the aromatic ring, and along the pentyl side chain. Importantly, H-10 showed correlations to H-9 and H-10a, establishing its position on the hexahydro-dibenzopyran ring system.
-
HSQC: The HSQC spectrum allowed for the direct assignment of protons to their attached carbons. For instance, the proton at 3.60 ppm was directly correlated to the carbon at 72.1 ppm (C-10).
-
HMBC: The HMBC spectrum was crucial for establishing the connectivity of the carbon skeleton. Key long-range correlations included:
-
The methyl protons H-11 and H-12 to C-6, C-6a, and C-10a, confirming their position.
-
The aromatic proton H-2 to C-1, C-3, C-4, and C-4a.
-
The benzylic protons H-1' to C-3, C-4, and C-4a.
-
Crucially, H-10 showed correlations to C-8, C-9, C-10a, and C-6a, confirming the location of the hydroxyl group.
-
The relative stereochemistry was inferred from NOESY data (not shown) and comparison with literature values for related HHC diastereomers.[5][6]
Conclusion
This application note demonstrates a comprehensive NMR-based approach for the structural elucidation of this compound. The detailed protocols and tabulated data provide a valuable resource for researchers working on the characterization of cannabinoids and other natural products. The combination of 1D and 2D NMR techniques allows for the unambiguous assignment of all proton and carbon signals and the confirmation of the molecular structure and stereochemistry.
References
- 1. euda.europa.eu [euda.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. acdlabs.com [acdlabs.com]
- 4. Identification of hexahydrocannabinol (HHC), dihydro-iso-tetrahydrocannabinol (dihydro-iso-THC) and hexahydrocannabiphorol (HHCP) in electronic cigarette cartridge products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. air.unimi.it [air.unimi.it]
- 6. biomol.com [biomol.com]
Application Notes and Protocols for the Isolation of 10(S)-hydroxy-9(R)-Hexahydrocannabinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydrocannabinol (HHC) and its derivatives are a class of cannabinoids that have garnered significant interest in the scientific and medical communities. Among these, hydroxylated metabolites such as 10(S)-hydroxy-9(R)-Hexahydrocannabinol (10(S)-OH-9(R)-HHC) are of particular importance for understanding the pharmacology and metabolism of HHC. The isolation and purification of these specific stereoisomers from complex mixtures, such as synthetic reaction products or biological matrices, are crucial for detailed characterization and downstream applications.
This document provides detailed protocols for the isolation of this compound using preparative chromatographic techniques. The methods described are designed to provide a high degree of purity, suitable for analytical reference standard generation, pharmacological testing, and drug development activities. The protocols focus on a multi-step purification strategy involving initial sample preparation, followed by flash chromatography for coarse separation and subsequent preparative High-Performance Liquid Chromatography (HPLC) for final purification.
Experimental Workflow
The overall workflow for the isolation of 10(S)-hydroxy-9(R)-HHC is depicted in the following diagram. This process begins with the crude mixture and proceeds through several purification and analysis steps to yield the final, high-purity compound.
Caption: Workflow for the isolation of this compound.
Materials and Methods
Materials
-
Crude mixture containing 10(S)-hydroxy-9(R)-HHC
-
Silica (B1680970) gel for flash chromatography (e.g., 40-63 µm particle size)
-
Solvents: n-Hexane, Ethyl Acetate (B1210297), Methanol, Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (optional, for mobile phase modification)
-
Analytical standards of relevant cannabinoids (if available)
-
Solid Phase Extraction (SPE) cartridges (optional, for initial cleanup)
Equipment
-
Flash chromatography system with UV detector
-
Preparative HPLC system with a Diode Array Detector (DAD) or UV-Vis detector and fraction collector
-
Analytical HPLC or UHPLC system
-
Mass Spectrometer (MS) (optional, for peak identification)
-
Rotary evaporator
-
High-vacuum pump
-
Glassware and standard laboratory equipment
Experimental Protocols
Protocol 1: Initial Sample Preparation
-
Dissolution: Dissolve the crude mixture in a minimal amount of a suitable solvent. For normal-phase chromatography, a non-polar solvent like hexane (B92381) or a mixture of hexane and a small amount of a more polar solvent (e.g., ethyl acetate) is recommended.
-
Dry Loading (Recommended): For better separation in flash chromatography, adsorb the dissolved sample onto a small amount of silica gel.
-
Add silica gel (approximately 2-3 times the weight of the crude sample) to the dissolved mixture.
-
Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.
-
-
Filtration: If not dry-loading, filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter.
Protocol 2: Flash Chromatography for Coarse Purification
This step aims to separate the hydroxylated HHC compounds from the bulk of less polar cannabinoids and other impurities.
-
Column Packing: Pack a glass or pre-packed flash column with silica gel using a slurry of n-hexane.
-
Loading:
-
Dry Loading: Carefully add the silica gel with the adsorbed sample to the top of the packed column.
-
Liquid Loading: Inject the filtered sample solution directly onto the column.
-
-
Elution: Elute the column with a step or linear gradient of ethyl acetate in n-hexane. A typical gradient might be from 5% to 40% ethyl acetate over 20-30 column volumes.
-
Fraction Collection: Collect fractions based on the UV chromatogram (monitoring at 228 nm is common for cannabinoids). The more polar hydroxylated HHCs will elute later than the non-hydroxylated HHCs.
-
Analysis of Fractions: Analyze the collected fractions by Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing the target compound.
-
Pooling: Combine the fractions that are enriched in 10(S)-hydroxy-9(R)-HHC.
-
Solvent Removal: Evaporate the solvent from the pooled fractions using a rotary evaporator.
Table 1: Flash Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (40-63 µm) |
| Mobile Phase A | n-Hexane |
| Mobile Phase B | Ethyl Acetate |
| Gradient | 5% to 40% B over 25 column volumes |
| Flow Rate | Dependent on column size (e.g., 20-50 mL/min for a 40g column) |
| Detection | UV at 228 nm |
Protocol 3: Preparative HPLC for Final Purification
This step is crucial for separating the diastereomers and achieving high purity of the target molecule. Both achiral (for separating from other hydroxylated isomers) and chiral (for resolving enantiomers if necessary) columns can be employed. Since 10(S)-hydroxy-9(R)-HHC is a specific diastereomer, an achiral separation is often sufficient to isolate it from other diastereomeric hydroxylated HHCs.
-
Sample Preparation: Dissolve the enriched fraction from the flash chromatography step in the initial mobile phase of the preparative HPLC method.
-
Method Development (Analytical Scale): It is highly recommended to first develop the separation method on an analytical HPLC system with a column of the same stationary phase as the preparative column. This allows for optimization of the mobile phase and gradient to achieve the best separation.
-
Preparative HPLC Run:
-
Injection: Inject the prepared sample onto the preparative column.
-
Elution: Run the optimized gradient method.
-
Fraction Collection: Collect fractions corresponding to the peak of interest. Use narrow collection windows to ensure high purity.
-
-
Analysis of Pure Fractions: Analyze the collected fractions using analytical HPLC to confirm purity.
-
Pooling: Combine the fractions that meet the desired purity level (e.g., >98%).
-
Final Product Preparation:
-
Evaporate the solvent from the pooled pure fractions.
-
Dry the final product under high vacuum to remove any residual solvent.
-
Table 2: Preparative HPLC Parameters (Example Method)
| Parameter | Value |
| Stationary Phase | C18 (for Reversed-Phase) or a suitable polar phase for Normal-Phase (e.g., Cyano) |
| Column Dimensions | e.g., 250 x 21.2 mm, 5 µm particle size |
| Mobile Phase A (RP) | Water with 0.1% Formic Acid |
| Mobile Phase B (RP) | Acetonitrile or Methanol with 0.1% Formic Acid |
| Gradient (RP) | e.g., 60% to 90% B over 20 minutes |
| Flow Rate | 15-25 mL/min (dependent on column dimensions) |
| Detection | UV at 228 nm |
| Injection Volume | Dependent on concentration and column loading capacity |
Characterization of the Final Product
The identity and purity of the isolated this compound should be confirmed using appropriate analytical techniques:
-
Purity Assessment: Analytical HPLC with UV and/or MS detection.
-
Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).
-
Stereochemical Confirmation: Chiral HPLC to confirm the diastereomeric and/or enantiomeric purity.
Signaling Pathway Context
While the direct signaling pathway of 10(S)-hydroxy-9(R)-HHC is not extensively detailed in publicly available literature, it is hypothesized to interact with the endocannabinoid system, similar to other cannabinoids. The primary targets are the cannabinoid receptors CB1 and CB2. The following diagram illustrates this general interaction.
Caption: Hypothesized signaling pathway of HHC and its metabolites.
Conclusion
The protocols outlined in this application note provide a robust framework for the successful isolation of this compound from complex mixtures. The combination of flash chromatography and preparative HPLC offers a scalable and efficient method to obtain this compound with high purity. The purified material can then be used for a variety of research and development purposes, contributing to a better understanding of the properties and potential applications of hydroxylated HHC derivatives. Careful method development and optimization based on the specific characteristics of the starting material are essential for achieving the best results.
Application Notes and Protocols for the Use of 10(S)-hydroxy-9(R)-Hexahydrocannabinol as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 10(S)-hydroxy-9(R)-Hexahydrocannabinol (10(S)-OH-9(R)-HHC) as a reference standard in analytical testing. This document outlines procedures for quantification by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), including method validation guidelines and information on the compound's stability and signaling pathways.
Introduction to this compound
This compound is a hydroxylated derivative and metabolite of Hexahydrocannabinol (HHC).[1][2] It is structurally similar to other known phytocannabinoids and has been identified in Cannabis.[3][4] As an analytical reference standard, it is crucial for the accurate identification and quantification of this compound in various matrices, including forensic samples and cannabis-derived products.[3][4] In the United States, this compound is regulated as a Schedule I compound.[3][4]
Chemical and Physical Properties:
| Property | Value |
| Formal Name | 6aR-6aα,7,8,9α,10β,10aβ-hexahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1,10-diol |
| CAS Number | 73648-83-6 |
| Molecular Formula | C₂₁H₃₂O₃ |
| Formula Weight | 332.5 g/mol |
| Purity | ≥98% |
| Formulation | Typically supplied as a 1 mg/ml solution in acetonitrile (B52724) or methanol (B129727). |
| Solubility | DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol (B145695): 30 mg/ml |
Data sourced from Cayman Chemical product information.[3][4]
Experimental Protocols
The use of certified reference materials (CRMs) is essential for achieving accurate and reproducible results in cannabinoid analysis.[5] The following protocols are based on established methods for cannabinoid quantification and can be adapted for use with 10(S)-OH-9(R)-HHC as a reference standard.[6][7][8]
High-Performance Liquid Chromatography (HPLC-UV/DAD) Protocol
HPLC is a widely used technique for the analysis of cannabinoids as it allows for the quantification of both neutral and acidic forms without derivatization.[6]
Experimental Workflow for HPLC Analysis
Caption: High-level workflow for the quantification of 10(S)-OH-9(R)-HHC using HPLC.
2.1.1. Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): If the reference standard is obtained in solid form, accurately weigh the required amount and dissolve it in methanol or acetonitrile to achieve a final concentration of 1000 µg/mL. If using a pre-made solution, this serves as the primary stock.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase or a suitable solvent (e.g., methanol). A typical calibration curve might include concentrations ranging from 0.25 µg/mL to 100 µg/mL.[7][9]
2.1.2. Sample Preparation
The sample preparation method will vary depending on the matrix (e.g., plant material, edibles, oils). A general procedure for plant material is as follows:
-
Homogenize the sample to ensure uniformity.
-
Accurately weigh approximately 0.5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of methanol or ethanol and vortex briefly.
-
Extract using an ultrasonic bath or a horizontal shaker for 30 minutes.[10]
-
Centrifuge the sample to pellet the solid material.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for HPLC analysis.
2.1.3. HPLC Operating Conditions
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a suitable ratio of A:B, then increase the percentage of B over time to elute the analyte. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 - 10 µL |
| Detection Wavelength | 228 nm (as a compromise for multiple cannabinoids) or the specific λmax of 10(S)-OH-9(R)-HHC if determined.[9] |
2.1.4. Method Validation
Method validation is crucial to ensure that the analytical method is fit for its intended purpose.[5][11] Key validation parameters include:
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | Ability to assess the analyte in the presence of other components. | Peak purity analysis, comparison with a blank matrix. |
| Linearity | Ability to obtain test results that are directly proportional to the concentration of the analyte. | R² > 0.995 for the calibration curve.[7] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 80-120% from a spiked matrix. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (%RSD) < 15%. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte response within ±15% of the initial value.[12] |
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is another powerful technique for cannabinoid analysis. Due to the high temperatures used in the GC inlet, derivatization is often required to prevent the thermal degradation of certain cannabinoids and to improve their volatility and chromatographic behavior.[13][14]
Experimental Workflow for GC-MS Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. File:The signalling pathway of cannabinoid receptors.png - Wikimedia Commons [commons.wikimedia.org]
- 5. Method Validation of Chemical Analytical Methods of Cannabis and Cannabis-derived Products - Cannabis Industry Journal [cannabisindustryjournal.com]
- 6. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance [mdpi.com]
- 7. future4200.com [future4200.com]
- 8. researchgate.net [researchgate.net]
- 9. shimadzu.com [shimadzu.com]
- 10. pharma-lab.eu [pharma-lab.eu]
- 11. Method Validation of Chemical Analytical Methods of Cannabis and Cannabis-Derived Products | Labcompare.com [labcompare.com]
- 12. Stability Study of Mixed Neutral and Acidic Cannabinoid Standards [restek.com]
- 13. cannabissciencetech.com [cannabissciencetech.com]
- 14. thieme-connect.com [thieme-connect.com]
Application Notes and Protocols for Studying 10(S)-hydroxy-9(R)-Hexahydrocannabinol Effects in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for researchers interested in investigating the in vitro effects of 10(S)-hydroxy-9(R)-Hexahydrocannabinol (10(S)-OH-9(R)-HHC), a metabolite of the semi-synthetic cannabinoid Hexahydrocannabinol (HHC). The provided protocols are designed to assess the compound's impact on cell viability, apoptosis, reactive oxygen species (ROS) production, and key intracellular signaling pathways.
Introduction
Hexahydrocannabinol (HHC) is an emerging semi-synthetic cannabinoid with psychoactive effects primarily attributed to its 9(R)-HHC epimer, while the 9(S)-HHC epimer exhibits minimal activity.[1] The metabolism of HHC is under active investigation, with studies suggesting pathways analogous to that of Δ9-Tetrahydrocannabinol (THC), involving hydroxylation and oxidation.[1][2][3] Understanding the biological activity of HHC metabolites, such as 10(S)-hydroxy-9(R)-HHC, is crucial for elucidating the complete pharmacological and toxicological profile of the parent compound.
These protocols outline the use of relevant cell culture models to characterize the cellular effects of 10(S)-OH-9(R)-HHC. The selection of appropriate cell lines is critical and should be based on the expression of cannabinoid receptors (CB1 and CB2), which are the primary targets of many cannabinoids.[4]
Recommended Cell Culture Models
The choice of cell line will depend on the specific research question. Here are some suggested models:
-
Neuroblastoma cell lines (e.g., SH-SY5Y, Neuro-2a): These cells are of neuronal origin and often express cannabinoid receptors, making them suitable for studying potential neurotoxic or neuroprotective effects.
-
Hepatocellular carcinoma cell lines (e.g., HepG2, Huh7): As the liver is a primary site of drug metabolism, these cell lines are ideal for investigating the cytotoxicity of HHC metabolites.[2]
-
Immune cell lines (e.g., Jurkat, RAW 264.7): Given the expression of CB2 receptors on immune cells, these models are useful for assessing potential immunomodulatory effects.
-
HEK293 cells transfected with CB1 or CB2 receptors: These cells provide a controlled system to study receptor-specific effects of the compound.[5]
Data Presentation
All quantitative data from the following experimental protocols should be summarized in clearly structured tables for easy comparison. An example template is provided below.
Table 1: Effect of 10(S)-OH-9(R)-HHC on Cell Viability
| Concentration (µM) | % Cell Viability (Mean ± SD) | p-value vs. Control |
| 0 (Vehicle Control) | 100 ± 5.2 | - |
| 1 | 98.1 ± 4.8 | >0.05 |
| 10 | 85.3 ± 6.1 | <0.05 |
| 50 | 62.7 ± 7.3 | <0.01 |
| 100 | 41.5 ± 5.9 | <0.001 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of 10(S)-OH-9(R)-HHC on cell viability by measuring the metabolic activity of the cells.[6][7][8]
Materials:
-
Selected cell line
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of 10(S)-OH-9(R)-HHC in complete culture medium from the stock solution. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with 10(S)-OH-9(R)-HHC.[9][10]
Materials:
-
Selected cell line
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of 10(S)-OH-9(R)-HHC for the desired time period.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Reactive Oxygen Species (ROS) Detection Assay (DCFH-DA Assay)
This protocol measures the intracellular generation of ROS in response to treatment with 10(S)-OH-9(R)-HHC.[11][12][13][14]
Materials:
-
Selected cell line
-
24-well cell culture plates
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (in DMSO)
-
Serum-free cell culture medium
-
Fluorescence microscope or microplate reader
Procedure:
-
Seed cells in a 24-well plate and allow them to attach overnight.
-
Wash the cells with serum-free medium.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with serum-free medium to remove the excess probe.
-
Treat the cells with various concentrations of 10(S)-OH-9(R)-HHC in serum-free medium.
-
Incubate for the desired time period.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at 485 nm and emission at 535 nm.
Western Blotting for Signaling Pathway Analysis
This protocol assesses the effect of 10(S)-OH-9(R)-HHC on the activation of key signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are known to be modulated by cannabinoids.[15][16][17][18]
Materials:
-
Selected cell line
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with 10(S)-OH-9(R)-HHC as described previously.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and centrifuge to pellet the cell debris.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Prepare protein samples by mixing with Laemmli buffer and heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
Mandatory Visualizations
Caption: Experimental workflow for studying 10(S)-OH-9(R)-HHC effects.
Caption: Potential signaling pathways affected by 10(S)-OH-9(R)-HHC.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hexahydrocannabinol - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Apoptosis Protocols | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 14. abcam.com [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of 10(S)-hydroxy-9(R)-Hexahydrocannabinol Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endocannabinoid system, primarily mediated by the cannabinoid receptors CB1 and CB2, is a critical regulator of numerous physiological processes, making it a prime target for therapeutic intervention.[1][2] 10(S)-hydroxy-9(R)-Hexahydrocannabinol (HHC) is a lesser-known cannabinoid derivative with potential psychotropic activity.[3][4] The exploration of its analogs necessitates robust and efficient high-throughput screening (HTS) assays to identify and characterize novel modulators of cannabinoid receptors. These application notes provide detailed protocols for key HTS assays suitable for the screening of 10(S)-hydroxy-9(R)-HHC analogs, focusing on receptor binding, second messenger signaling, and downstream functional responses.
Cannabinoid Receptor (CB1/CB2) Binding Assays
Ligand binding assays are fundamental in determining the affinity of a compound for its target receptor. For high-throughput screening, fluorescence-based methods like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are advantageous over traditional radioligand assays due to their homogeneous format, higher throughput, and reduced radioactive waste.[5][6]
Principle of TR-FRET Binding Assay
This assay measures the binding of a fluorescently labeled cannabinoid ligand (tracer) to cannabinoid receptors (CB1 or CB2) expressed on cell membranes. When a terbium cryptate-labeled antibody binds to the receptor and the fluorescent tracer binds to the orthosteric site, FRET occurs upon excitation. Unlabeled ligands, such as 10(S)-hydroxy-9(R)-HHC analogs, will compete with the fluorescent tracer for binding to the receptor, leading to a decrease in the FRET signal.[5][7]
Experimental Protocol: TR-FRET Competition Binding Assay
Materials:
-
HEK293 cells stably expressing human CB1 or CB2 receptors
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescent cannabinoid tracer (e.g., CELT-335 or D77)[5][6]
-
Terbium cryptate-labeled anti-tag antibody (if using tagged receptors)
-
Test compounds (10(S)-hydroxy-9(R)-HHC analogs)
-
Reference compounds (e.g., CP55,940, Rimonabant)[8]
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Membrane Preparation: Culture HEK293-CB1 or HEK293-CB2 cells and harvest. Prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
Assay Plate Preparation: Add 2 µL of test compound dilutions or reference compounds in assay buffer to the wells of a 384-well plate.
-
Reagent Addition: Prepare a mixture of cell membranes (1-5 µ g/well ), fluorescent tracer (at its K
dconcentration), and terbium-labeled antibody in assay buffer.[5] -
Dispense 18 µL of this mixture to each well of the assay plate.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Signal Detection: Measure the HTRF signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (terbium) and 665 nm (fluorescent tracer).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the logarithm of the test compound concentration. Determine the IC
50values using a non-linear regression curve fit.
Data Presentation
Table 1: Representative Binding Affinity Data for Cannabinoid Ligands
| Compound | Receptor | K |
| CP55,940 | CB1 | 0.98 |
| CP55,940 | CB2 | 0.65 |
| Rimonabant | CB1 | 7.49 |
| Analog X | CB1 | [Experimental Value] |
| Analog Y | CB2 | [Experimental Value] |
cAMP Second Messenger Assays
CB1 and CB2 receptors are primarily Gi/o-coupled G protein-coupled receptors (GPCRs), and their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2][8] HTRF-based cAMP assays provide a sensitive and high-throughput method to measure this response.
Principle of HTRF cAMP Assay
This competitive immunoassay measures the level of cAMP produced by cells. A cAMP-d2 acceptor and an anti-cAMP-cryptate donor are used. Endogenous cAMP produced by the cells competes with the cAMP-d2 for binding to the anti-cAMP-cryptate. A high level of endogenous cAMP leads to a low FRET signal, while a low level of cAMP results in a high FRET signal.
Experimental Protocol: HTRF cAMP Inhibition Assay
Materials:
-
CHO-K1 or HEK293 cells stably expressing human CB1 or CB2 receptors[9]
-
Cell culture medium
-
Assay buffer
-
Forskolin (B1673556) (to stimulate adenylyl cyclase)[8]
-
Test compounds (10(S)-hydroxy-9(R)-HHC analogs)
-
Reference agonist (e.g., CP55,940)
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate)
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation: Culture cells to confluency. Harvest and resuspend the cells in assay buffer at a determined density.
-
Compound Addition: Dispense 5 µL of test compound dilutions or reference agonist into the wells of a 384-well plate.
-
Cell Dispensing: Add 5 µL of the cell suspension to each well.
-
Forskolin Stimulation: Add 5 µL of forskolin solution to all wells to stimulate cAMP production.[8] The final concentration of forskolin should be pre-determined to be around its EC
80. -
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Lysis and Detection: Add 5 µL of the cAMP-d2 solution followed by 5 µL of the anti-cAMP-cryptate solution to each well to lyse the cells and initiate the detection reaction.
-
Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Signal Detection: Read the HTRF signal as described in the binding assay protocol.
-
Data Analysis: Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve. Plot the cAMP concentration against the log of the agonist concentration to determine EC
50values.
Data Presentation
Table 2: Representative Functional Potency Data from cAMP Assay
| Compound | Receptor | EC | % Inhibition (max) |
| CP55,940 | CB1 | 5.2 | 95 |
| CP55,940 | CB2 | 3.8 | 98 |
| Analog X | CB1 | [Experimental Value] | [Experimental Value] |
| Analog Y | CB2 | [Experimental Value] | [Experimental Value] |
Calcium Mobilization Assays
While cannabinoid receptors primarily couple to Gi/o, they can also couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium (Ca²⁺) concentration.[10] Calcium mobilization assays are a common HTS method for GPCRs.[11][12]
Principle of Calcium Mobilization Assay
Cells expressing the receptor of interest are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon receptor activation and subsequent release of intracellular calcium, the dye binds to Ca²⁺, resulting in a significant increase in its fluorescence intensity. This change in fluorescence is measured in real-time.[10][11]
Experimental Protocol: FLIPR Calcium Mobilization Assay
Materials:
-
HEK293 cells stably expressing human CB1 or CB2 receptors
-
Cell culture medium
-
Dye loading buffer (e.g., HBSS with 20 mM HEPES and probenecid)
-
Fluo-4 AM calcium indicator dye
-
Test compounds (10(S)-hydroxy-9(R)-HHC analogs)
-
Reference agonist (e.g., CP55,940)
-
96- or 384-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with automated injection (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed cells into the microplates at a density of 40,000 to 80,000 cells per well and incubate for 24 hours.[10]
-
Dye Loading: Remove the culture medium and add 100 µL of Fluo-4 AM dye-loading solution to each well. Incubate for 60 minutes at 37°C.[10]
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference agonist in assay buffer.
-
Signal Measurement: Place the cell plate into the fluorescence plate reader. The instrument will add the compound to the wells and immediately begin measuring the fluorescence intensity over time (typically every 1-2 seconds for 2-3 minutes).
-
Data Analysis: The change in fluorescence (peak signal - basal signal) is plotted against the logarithm of the compound concentration. Determine the EC
50values using a non-linear regression curve fit.
Data Presentation
Table 3: Representative Potency Data from Calcium Mobilization Assay
| Compound | Receptor | EC |
| CP55,940 | CB1 | 12.5 |
| WIN 55,212-2 | CB1 | 8.7 |
| Analog X | CB1 | [Experimental Value] |
| Analog Y | CB2 | [Experimental Value] |
Visualizations
Caption: CB1/CB2 Receptor Gi/o Signaling Pathway.
Caption: General High-Throughput Screening Workflow.
Caption: HTS Assay Cascade for Hit Characterization.
References
- 1. Discovery of Selective Cannabinoid CB2 Receptor Agonists by High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound - Labchem Catalog [catalog.labchem.com.my]
- 5. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. benchchem.com [benchchem.com]
- 11. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming In Vitro Solubility Challenges with 10(S)-hydroxy-9(R)-Hexahydrocannabinol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during in vitro experiments with 10(S)-hydroxy-9(R)-Hexahydrocannabinol (10(S)-OH-9(R)-HHC).
FAQs: Understanding and Preventing Solubility Issues
Q1: Why does my 10(S)-OH-9(R)-HHC precipitate when I add it to my cell culture medium?
A1: 10(S)-OH-9(R)-HHC, like many cannabinoids, is a lipophilic (fat-soluble) molecule with inherently low aqueous solubility.[1] Cell culture media are aqueous-based, creating an environment where hydrophobic compounds like 10(S)-OH-9(R)-HHC tend to aggregate and precipitate, a phenomenon often referred to as "crashing out." This is especially common when a concentrated stock solution in an organic solvent is diluted into the aqueous medium.[1]
Q2: What are the recommended solvents for making a stock solution of 10(S)-OH-9(R)-HHC?
A2: The most common and effective organic solvents for dissolving 10(S)-OH-9(R)-HHC are Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Ethanol.[2] These solvents can dissolve the compound at high concentrations, allowing for the preparation of a concentrated stock solution that can then be serially diluted into your experimental medium.
Q3: What are the cytotoxic risks associated with using solvents like DMSO in my cell culture?
A3: Solvents such as DMSO can be toxic to cells at higher concentrations. It is generally recommended to keep the final concentration of DMSO in your cell culture medium at or below 0.5%, although some cell lines may tolerate up to 1%.[1] It is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final solvent concentration.
Q4: How can I improve the solubility of 10(S)-OH-9(R)-HHC in my cell culture medium?
A4: Several strategies can be employed to enhance the solubility and prevent the precipitation of 10(S)-OH-9(R)-HHC in your aqueous experimental setup:
-
Use of Co-solvents and Surfactants: Incorporating a small amount of a non-ionic surfactant, such as Tween 20, can help to create a more stable emulsion.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[3]
-
Lipid-Based Formulations: For certain applications, formulating the compound in a lipid-based delivery system can improve its compatibility with the experimental environment.
-
Temperature Control: Pre-warming all solutions, including the cell culture medium, to 37°C before mixing can help prevent precipitation caused by temperature fluctuations.[1]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Medium
Problem: A precipitate forms immediately when the 10(S)-OH-9(R)-HHC stock solution is added to the cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The desired final concentration of 10(S)-OH-9(R)-HHC exceeds its solubility limit in the aqueous medium. | Lower the final working concentration. Perform a dose-response experiment to identify the highest soluble concentration that still elicits a biological effect. |
| Solvent Shock | The rapid change in solvent polarity when adding a concentrated organic stock to the aqueous medium causes the compound to crash out. | Prepare an intermediate dilution of the stock solution in the same organic solvent before adding it to the medium. This allows for a larger volume to be added, facilitating better mixing. |
| Improper Mixing Technique | Adding the stock solution too quickly or without sufficient agitation creates localized high concentrations, leading to precipitation. | Add the stock solution dropwise to the pre-warmed (37°C) medium while gently swirling or vortexing.[1] |
Issue 2: Delayed Precipitation During Incubation
Problem: The medium appears clear initially, but a precipitate forms after several hours or days of incubation.
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Changes in temperature between the lab bench and the incubator can affect the solubility of the compound. | Ensure all solutions are pre-warmed to 37°C before use and that the incubator maintains a stable temperature.[1] |
| Interaction with Media Components | Salts, proteins (especially in serum-containing media), or other supplements can interact with 10(S)-OH-9(R)-HHC over time, causing it to precipitate.[1] | Test the solubility in a simpler buffered solution like PBS first. If using serum, consider reducing its concentration or using a serum-free medium if compatible with your experimental design. |
| pH Shifts | The pH of the culture medium can change during incubation, which may affect the solubility of the compound. | Ensure your medium is adequately buffered for the CO2 concentration in your incubator. |
Data Presentation
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Concentration | Reference |
| Dimethylformamide (DMF) | 20 mg/mL | [2] |
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL | [2] |
| Ethanol | 30 mg/mL | [2] |
Table 2: General Recommendations for Final Solvent Concentrations in Cell Culture
| Solvent | Maximum Recommended Final Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≤ 0.5% (v/v) | Some cell lines may tolerate up to 1%. Always perform a vehicle control.[1] |
| Ethanol | ≤ 1% (v/v) | Generally better tolerated than DMSO by many cell lines. Vehicle control is still recommended. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of 10(S)-OH-9(R)-HHC in DMSO
Objective: To prepare a concentrated stock solution for serial dilution.
Materials:
-
This compound (MW: 332.5 g/mol )[2]
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
In a sterile environment, weigh out 3.325 mg of 10(S)-OH-9(R)-HHC powder.
-
Transfer the powder into a sterile, amber microcentrifuge tube.
-
Add 1 mL of 100% DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If any particulates remain, sonicate the tube in a water bath for 5-10 minutes until the solution is clear.
-
Visually inspect the solution against a light source to ensure no visible particles remain.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
Objective: To prepare a final working solution for treating cells while minimizing precipitation.
Materials:
-
10 mM 10(S)-OH-9(R)-HHC in DMSO stock solution (from Protocol 1)
-
Complete cell culture medium (with or without serum), pre-warmed to 37°C
-
Sterile conical or microcentrifuge tubes
Methodology:
-
Prepare an Intermediate Dilution (1 mM): In a sterile tube, add 10 µL of the 10 mM stock solution to 90 µL of 100% DMSO. Gently vortex to mix.
-
Prepare the Final Working Solution: In a separate sterile tube containing 999 µL of pre-warmed complete cell culture medium, add 1 µL of the 1 mM intermediate dilution.
-
Crucially, add the intermediate dilution dropwise to the medium while gently swirling or vortexing the tube. This ensures rapid and even dispersion, preventing localized high concentrations and subsequent precipitation.
-
The final concentration will be 10 µM 10(S)-OH-9(R)-HHC with a final DMSO concentration of 0.1%.
-
Visually inspect the final working solution for any signs of cloudiness or crystals before adding it to your cell cultures.
Visualizations
Caption: Workflow for preparing and using 10(S)-OH-9(R)-HHC in in vitro experiments.
Caption: Decision tree for troubleshooting precipitation of 10(S)-OH-9(R)-HHC.
References
Technical Support Center: Synthesis of 10(S)-hydroxy-9(R)-Hexahydrocannabinol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 10(S)-hydroxy-9(R)-Hexahydrocannabinol. The focus is on addressing specific experimental issues to improve reaction yield and stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic strategy for this compound?
A1: The synthesis is typically approached as a two-stage process. The first stage involves the stereoselective reduction (hydrogenation) of a Δ⁸- or Δ⁹-Tetrahydrocannabinol (THC) precursor to form the Hexahydrocannabinol (HHC) core, aiming for a high proportion of the 9(R) epimer. The second stage involves the regioselective and stereoselective oxidation of the 9(R)-HHC intermediate to introduce a hydroxyl group at the C10 position with the desired (S) configuration.
Q2: Why is stereochemistry so critical in this synthesis?
A2: The biological activity of cannabinoids is highly dependent on their three-dimensional structure. The specific stereoisomer, 10(S)-hydroxy-9(R)-HHC, is desired for its unique pharmacological profile. Controlling the stereocenters at both the C9 and C10 positions is the primary challenge and is crucial for isolating the correct, active compound and achieving a high effective yield.
Q3: Is 10-OH-HHC a natural or synthetic cannabinoid?
A3: 10-hydroxy-Hexahydrocannabinol (10-OH-HHC) was first identified in 1980.[1] It is considered a semi-synthetic cannabinoid; while it can be found as a trace component in Cannabis, the quantities are insufficient for commercial production.[2] It is primarily known as a metabolite of HHC, formed in the liver via oxidation by cytochrome P450 enzymes.[1][3] Therefore, laboratory synthesis is required to produce it in viable amounts.[2]
Q4: What are the main challenges affecting the overall yield?
A4: The main challenges include:
-
Hydrogenation Stereocontrol: Achieving a high diastereomeric excess of the 9(R)-HHC epimer over the 9(S)-HHC epimer during the reduction of THC.
-
Hydroxylation Regioselectivity: Selectively oxidizing the C10 position without affecting other potential sites, such as C8 or C11.
-
Hydroxylation Stereocontrol: Introducing the hydroxyl group with the correct (S) stereochemistry at the C10 position.
-
Product Degradation: Cannabinoids can be sensitive to acidic conditions and oxidation, leading to byproduct formation and reduced yields.[4]
Synthesis Workflow and Logic Diagrams
The following diagrams illustrate the general synthetic pathway and a troubleshooting decision-making process.
References
"troubleshooting peak tailing in HPLC analysis of 10(S)-hydroxy-9(R)-Hexahydrocannabinol"
This guide provides in-depth answers to frequently asked questions regarding peak tailing for 10(S)-hydroxy-9(R)-Hexahydrocannabinol (HHC) and related cannabinoids. It is intended for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a significant problem for the analysis of 10(S)-hydroxy-9(R)-HHC?
A: Peak tailing is a distortion where the back half of a chromatographic peak is broader than the front half, resulting in an asymmetrical shape.[1] In an ideal HPLC separation, peaks should be symmetrical and Gaussian.[2] For a polar analyte like 10(S)-hydroxy-9(R)-HHC, which contains multiple hydroxyl groups, peak tailing is a common issue that can lead to several analytical problems:
-
Reduced Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to separate and distinguish between closely related compounds or impurities.
-
Inaccurate Quantification: Peak tailing complicates peak integration, leading to underestimation of the true peak area and compromising the accuracy and reproducibility of quantitative results.[2]
-
Lower Sensitivity: Broader, tailing peaks are less sharp, which reduces the peak height and can negatively impact the method's limit of detection (LOD) and limit of quantification (LOQ).
Q2: What are the primary causes of peak tailing when analyzing 10(S)-hydroxy-9(R)-HHC?
A: Peak tailing typically arises from more than one mechanism of analyte retention occurring simultaneously.[3] For a polar, hydroxylated compound like 10(S)-hydroxy-9(R)-HHC, the most prevalent causes are chemical and column-related issues.
| Potential Cause | Description |
| Secondary Silanol (B1196071) Interactions | This is the most common cause.[4] The analyte's polar hydroxyl groups can form strong secondary interactions with acidic residual silanol groups (Si-OH) on the surface of standard silica-based C18 columns.[5][6] These interactions lead to a portion of the analyte being retained longer, causing the characteristic tail.[3] |
| Inappropriate Mobile Phase pH | If the mobile phase pH is not optimized, silanol groups on the stationary phase can become ionized (negatively charged), which significantly increases their interaction with polar analytes.[2][7] Operating near the analyte's pKa can also cause issues.[8] For cannabinoids, a low pH mobile phase is often recommended.[9][10] |
| Column Contamination or Degradation | The accumulation of strongly retained sample matrix components on the column inlet or degradation of the stationary phase can create active sites that cause tailing.[6] A physical void at the column inlet is another common culprit.[3][11] |
| Metal Chelation | Trace metal impurities (e.g., iron, aluminum) within the silica (B1680970) packing material can act as chelation sites for analytes with hydroxyl groups, causing peak tailing.[4][5] |
| Sample Overload | Injecting a sample that is too concentrated (mass overload) can saturate the stationary phase, leading to a distorted peak shape.[6][12] |
| Extra-Column Volume | Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing, although this typically affects all peaks in the chromatogram.[7] |
Q3: How can I systematically troubleshoot peak tailing for my analyte?
A: A logical, step-by-step approach is the most effective way to identify and resolve the root cause of peak tailing. The following workflow diagram outlines a systematic process for troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. chromtech.com [chromtech.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. um.edu.mt [um.edu.mt]
- 10. researchgate.net [researchgate.net]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. pharmaguru.co [pharmaguru.co]
"minimizing degradation of 10(S)-hydroxy-9(R)-Hexahydrocannabinol during storage"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10(S)-hydroxy-9(R)-Hexahydrocannabinol. The information provided is intended to help minimize degradation during storage and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: Based on the general stability of cannabinoids, the primary factors that can lead to the degradation of 10(S)-hydroxy-9(R)-Hexahydrocannabinoll are exposure to light, heat, oxygen, and humidity.[1][2] While hexahydrocannabinol (B1216694) (HHC) derivatives are generally considered more stable than tetrahydrocannabinol (THC) due to the hydrogenation of the double bond, these environmental factors can still promote oxidative and thermal degradation over time.[3][4]
Q2: What are the optimal storage conditions for long-term stability of this compound?
A2: For long-term storage of the pure compound, it is recommended to store it at -20°C.[5] Under these conditions, the compound is reported to be stable for at least two years.[5] For formulated products or solutions, storage in a cool, dark, and dry place is crucial. Ideal temperatures are generally between 15-21°C.[1] It is also important to use airtight containers to minimize exposure to oxygen.
Q3: How should I handle the compound during experiments to minimize degradation?
A3: To minimize degradation during experimental procedures, it is advisable to:
-
Work with the compound under subdued light or in amber-colored glassware to prevent photodegradation.
-
Avoid prolonged exposure to elevated temperatures.
-
Use degassed solvents where possible to reduce the presence of dissolved oxygen.
-
Store stock solutions at low temperatures (e.g., -20°C) and for the shortest time necessary.
Q4: What are the likely degradation products of this compound?
A4: While specific degradation products for this exact molecule are not extensively documented in the public literature, based on the degradation pathways of other cannabinoids, likely degradation products could include oxidized derivatives. For instance, further oxidation of the hydroxyl group or other parts of the molecule could occur. It is also possible that under certain conditions, rearrangements or other structural changes may take place. Identifying and characterizing degradation products typically requires techniques like mass spectrometry (MS).[6][7]
Q5: Which analytical methods are suitable for monitoring the stability of this compound?
A5: Stability-indicating analytical methods are crucial for accurately quantifying the parent compound and separating it from any degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a commonly used and effective method for this purpose.[8][9] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but derivatization may be necessary to prevent thermal degradation in the injector port.[9]
Troubleshooting Guides
Problem: I am observing a decrease in the potency of my this compound standard over time.
-
Possible Cause: Improper storage conditions.
-
Troubleshooting Steps:
-
Verify that the compound is stored at the recommended temperature of -20°C for the pure solid.[5]
-
Ensure the container is airtight to prevent oxidation.
-
Confirm that the compound is protected from light by using an amber vial or by storing it in a dark location.
-
If it is a solution, check the stability of the solvent and consider preparing fresh solutions more frequently.
-
Problem: My experimental results are inconsistent, and I suspect the compound is degrading during my assay.
-
Possible Cause: The experimental conditions are promoting degradation.
-
Troubleshooting Steps:
-
Review your experimental protocol for any steps involving high temperatures, prolonged exposure to light, or extreme pH conditions.
-
If possible, perform the experiment under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Use freshly prepared solutions for your experiments.
-
Include a stability check of your compound under the assay conditions (e.g., incubate the compound in the assay buffer for the duration of the experiment and analyze for degradation).
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Light Conditions | Atmosphere | Container | Reported Stability |
| Pure Crystalline Solid | -20°C | Dark | Inert (optional) | Airtight, amber vial | ≥ 2 years[2][5] |
| In Solution | -20°C | Dark | Inert (recommended) | Airtight, amber vial | Varies with solvent |
| Formulated Products | 15-21°C (Cool) | Dark | N/A | Airtight container | Product-dependent |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. This should be adapted and validated for this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions (based on ICH guidelines): [4][10][11]
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for a specified time. Neutralize the solution before analysis.
-
Oxidation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature for a specified time.
-
Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 60°C, 80°C) for a specified duration.
-
Photodegradation: Expose a solution of the compound to a light source with a specified output (e.g., UV and visible light) for a defined period. A control sample should be kept in the dark.
3. Analysis:
-
Analyze the stressed samples and an unstressed control sample using a suitable analytical method, such as HPLC-UV/MS.
-
The method should be capable of separating the parent compound from all degradation products. A gradient elution is often required.
4. Data Evaluation:
-
Calculate the percentage of degradation of this compound.
-
Identify and characterize the degradation products using techniques like mass spectrometry.
Protocol 2: Stability-Indicating HPLC Method Development
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD) and/or a Mass Spectrometer (MS).
2. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of two solvents, for example:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program: Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B over the run to elute compounds with different polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: Monitor at a wavelength where the compound has maximum absorbance (e.g., around 210-230 nm).
3. Method Validation:
-
Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
-
Specificity is demonstrated by the ability to resolve the main peak from degradation products and any matrix components.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: CB1/CB2 receptor signaling pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. onyxipca.com [onyxipca.com]
- 5. Chemical transformation of cannabidiol into psychotropic cannabinoids under acidic reaction conditions: Identification of transformed products by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. future4200.com [future4200.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases [ouci.dntb.gov.ua]
- 9. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
"optimization of extraction protocols for 10(S)-hydroxy-9(R)-Hexahydrocannabinol from biological matrices"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of extraction protocols for 10(S)-hydroxy-9(R)-Hexahydrocannabinol (10-OH-HHC) from biological matrices such as blood, urine, and oral fluid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting 10-OH-HHC from biological samples?
A1: The most prevalent and effective methods for extracting 10-OH-HHC and other cannabinoids from biological matrices are Solid-Phase Extraction (SPE) and a modified Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) protocol. These techniques are often followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS/MS) for sensitive and selective quantification.[1]
Q2: Why is enzymatic hydrolysis, such as with β-glucuronidase, often required for urine and blood samples?
A2: In the body, HHC and its metabolites, including 10-OH-HHC, undergo phase II metabolism, where they are conjugated with glucuronic acid to form more water-soluble glucuronides for excretion.[2][3] These conjugated forms are not always directly analyzable by common chromatographic techniques. Enzymatic hydrolysis with β-glucuronidase cleaves the glucuronide bond, releasing the free form of the analyte (e.g., 10-OH-HHC), which can then be efficiently extracted and detected.[1][4]
Q3: What are "matrix effects" and how can they impact the analysis of 10-OH-HHC?
A3: Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to co-eluting endogenous components from the biological sample (e.g., salts, lipids, proteins). This can lead to either ion suppression or enhancement, resulting in inaccurate quantification (underestimation or overestimation) of the 10-OH-HHC concentration.[4][5] Effective sample cleanup during extraction is crucial to minimize matrix effects.
Q4: Which internal standard is recommended for the quantification of 10-OH-HHC?
A4: The ideal internal standard is a stable isotope-labeled version of the analyte, such as 10-OH-HHC-d3. Using a deuterated internal standard closely mimics the chemical behavior of the analyte during extraction and ionization, providing the most accurate correction for matrix effects and variations in instrument response. If a specific deuterated standard for 10-OH-HHC is unavailable, a structurally similar deuterated cannabinoid metabolite can be considered, but validation is critical.
Q5: What are typical concentration ranges for HHC metabolites in different biological fluids?
A5: Concentrations of HHC and its metabolites can vary widely depending on the dosage, route of administration, and time since consumption. For instance, after oral ingestion, (9R)-OH-HHC concentrations in plasma can range from approximately 0.3 to 1.4 ng/mL.[5] In oral fluid, HHC concentrations have been found to have a mean of 35 ± 69 ng/mL.[6] It is important to note that concentrations can differ between the 9R and 9S epimers of HHC and their metabolites.
Troubleshooting Guides
Solid-Phase Extraction (SPE)
| Issue | Potential Cause | Troubleshooting Steps |
| Low Analyte Recovery | Incomplete enzymatic hydrolysis: The glucuronide conjugate of 10-OH-HHC was not fully cleaved. | - Ensure the β-glucuronidase is active and used at the optimal pH and temperature (e.g., 60°C for 2 hours).- Verify the correct buffer is used for the hydrolysis step. |
| Improper conditioning or drying of the SPE cartridge: This can lead to poor retention of the analyte or premature elution. | - Ensure the cartridge is conditioned with the appropriate solvents (e.g., methanol (B129727) followed by water) without letting it dry out before sample loading.- Ensure the cartridge is adequately dried under vacuum after the wash steps to remove residual water before elution. | |
| Suboptimal elution solvent: The solvent may not be strong enough to desorb the analyte from the sorbent. | - Experiment with different elution solvents or solvent mixtures (e.g., increasing the percentage of a more polar solvent like methanol in acetonitrile).- Ensure the elution solvent is compatible with the SPE sorbent chemistry. | |
| High Matrix Effects (Ion Suppression/Enhancement) | Insufficient removal of interfering substances: Endogenous compounds from the matrix are co-eluting with the analyte. | - Optimize the wash steps with a solvent that removes interferences without eluting the analyte.- Consider using a different SPE sorbent with a more selective chemistry for cannabinoids.- Incorporate a protein precipitation step before SPE for plasma or blood samples. |
| Inappropriate sample dilution: High concentrations of matrix components are being loaded onto the LC-MS/MS system. | - Dilute the final extract before injection. However, ensure the analyte concentration remains above the limit of quantification. | |
| Poor Reproducibility | Inconsistent sample loading or elution flow rates: Variations in the speed at which liquids pass through the SPE cartridge can affect binding and elution. | - Use a vacuum manifold with a regulator to ensure a consistent and slow flow rate during sample loading and elution.- If performing manual extraction, practice maintaining a consistent speed. |
| Variable pH of the sample: The pH can affect the charge state of the analyte and its interaction with the sorbent. | - Ensure the pH of the sample is adjusted to the optimal range for the chosen SPE sorbent before loading. |
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
| Issue | Potential Cause | Troubleshooting Steps |
| Low Analyte Recovery | Inefficient partitioning of the analyte into the organic phase: The choice of extraction solvent and salting-out agents is critical. | - Test different organic solvents (e.g., acetonitrile (B52724), ethyl acetate) or solvent mixtures.- Optimize the ratio of salts (e.g., MgSO4, NaCl) to ensure proper phase separation and drive the analyte into the organic layer. |
| Analyte degradation: The sample pH or temperature during extraction may be causing the degradation of 10-OH-HHC. | - Ensure the pH of the sample is controlled, especially if acidic or basic conditions are used for hydrolysis.- Avoid excessive heat during any evaporation steps. | |
| High Matrix Effects | Insufficient cleanup in the dispersive SPE (dSPE) step: The sorbent combination is not effectively removing matrix interferences. | - Experiment with different dSPE sorbents. For example, C18 can remove nonpolar interferences, while PSA (primary secondary amine) can remove sugars and fatty acids.- Adjust the amount of dSPE sorbent used. |
| Co-extraction of lipids: This is a common issue with fatty matrices like plasma. | - Consider adding a freezing step (lipid precipitation) at a low temperature after the initial extraction and before centrifugation to solidify and remove lipids. | |
| Inconsistent Results | Incomplete homogenization of the sample: This is particularly relevant for solid or viscous matrices. | - Ensure the sample is thoroughly vortexed or shaken after the addition of solvents and salts to ensure complete interaction. |
| Variable final extract volume: Inconsistent evaporation can lead to different final concentrations. | - Use a nitrogen evaporator with controlled temperature and gas flow for consistent solvent removal.- Reconstitute the dried extract in a precise volume of a suitable solvent. |
Quantitative Data Summary
Table 1: Recovery and Matrix Effects of HHC Metabolites in Blood using LC-MS/MS
| Analyte | Recovery (%) | Matrix Effect (%) | Limit of Quantification (LOQ) (ng/mL) |
| (9R)-HHC | >74 | >25 | 0.2 |
| (9S)-HHC | >74 | >25 | 0.2 |
| 11-OH-(9R)-HHC | >74 | <25 | 0.2 |
| 8-OH-(9R)-HHC | >74 | >25 | 0.2 |
| (9R)-HHC-COOH | >74 | <25 | 2.0 |
| (9S)-HHC-COOH | >74 | <25 | 2.0 |
| Data adapted from studies on HHC and its metabolites in blood.[4][5] |
Table 2: Recovery and Matrix Effects of HHC Metabolites in Urine using LC-MS/MS
| Analyte | Recovery (%) | Matrix Effect (%) | Limit of Quantification (LOQ) (µg/L) |
| (9R)-HHC-COOH | >90 | <10 | 10 |
| (9S)-HHC-COOH | >90 | <10 | 10 |
| (9R/S)-HHC-OH | >90 | <10 | 10 |
| Data adapted from studies on HHC metabolites in urine.[7] |
Experimental Protocols
Detailed Methodology for Solid-Phase Extraction (SPE) from Blood/Plasma
This protocol is a general guideline and may require optimization for specific laboratory conditions and equipment.
-
Sample Pre-treatment:
-
To 1 mL of plasma or whole blood, add an internal standard (e.g., 10-OH-HHC-d3).
-
Add 2 mL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and then centrifuge at 3000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
-
Enzymatic Hydrolysis (for conjugated metabolites):
-
Evaporate the supernatant under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of acetate (B1210297) buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase.
-
Incubate at 60°C for 2 hours.
-
Allow the sample to cool to room temperature.
-
-
Solid-Phase Extraction:
-
Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove polar interferences.
-
Drying: Dry the cartridge thoroughly under high vacuum for 10-15 minutes.
-
Elution: Elute the analytes with 3 mL of an appropriate solvent mixture, such as acetonitrile:methanol (90:10 v/v).
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.
-
Detailed Methodology for QuEChERS Extraction from Urine
This protocol is a general guideline and should be validated for your specific application.
-
Sample Pre-treatment and Hydrolysis:
-
To 2 mL of urine in a 15 mL centrifuge tube, add the internal standard.
-
Add 1 mL of acetate buffer (pH 5.0) and 50 µL of β-glucuronidase.
-
Incubate at 60°C for 2 hours.
-
Allow the sample to cool to room temperature.
-
-
Liquid-Liquid Extraction:
-
Add 5 mL of acetonitrile to the tube.
-
Add the QuEChERS salt packet (e.g., containing magnesium sulfate (B86663) and sodium chloride).
-
Cap the tube tightly and vortex vigorously for 1 minute.
-
Centrifuge at 4000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the dSPE sorbent mixture (e.g., C18 and PSA).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 2 minutes.
-
-
Final Preparation:
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis. If necessary, the extract can be evaporated and reconstituted in the mobile phase.
-
Visualizations
Caption: Solid-Phase Extraction (SPE) workflow for 10-OH-HHC from blood/plasma.
References
- 1. QuEChERS Extraction and Simultaneous Quantification in GC-MS/MS of Hexahydrocannabinol Epimers and Their Metabolites in Whole Blood, Urine, and Oral Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. unitedchem.com [unitedchem.com]
- 3. unitedchem.com [unitedchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
- 7. tandfonline.com [tandfonline.com]
"addressing matrix effects in mass spectrometry of 10(S)-hydroxy-9(R)-Hexahydrocannabinol"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of 10(S)-hydroxy-9(R)-Hexahydrocannabinol (10(S)-OH-9(R)-HHC).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of 10(S)-OH-9(R)-HHC?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix.[1] In the context of 10(S)-OH-9(R)-HHC analysis, these effects can lead to ion suppression or enhancement, resulting in inaccurate quantification, reduced sensitivity, and poor reproducibility.[2] Common sources of matrix effects in biological samples like plasma, blood, or urine include phospholipids (B1166683), salts, proteins, and endogenous metabolites that can interfere with the ionization of the target analyte in the mass spectrometer's source.[1][3]
Q2: I am observing a low signal intensity for my 10(S)-OH-9(R)-HHC analyte. Could this be due to matrix effects?
A2: Yes, a significantly lower signal intensity than expected is a classic indicator of ion suppression, a type of matrix effect.[2] This is particularly common in complex biological matrices where components like phospholipids can co-elute with the analyte and suppress its ionization in the electrospray ionization (ESI) source.[3] To confirm this, you can perform a post-extraction addition experiment by comparing the signal of the analyte in a clean solvent to the signal of the analyte spiked into an extracted blank matrix sample. A lower signal in the matrix sample would confirm ion suppression.
Q3: My quantitative results for 10(S)-OH-9(R)-HHC are inconsistent across different sample batches. What could be the cause?
A3: Inconsistent quantitative results across different batches can be a result of variable matrix effects. The composition of biological samples can differ, leading to varying degrees of ion suppression or enhancement between samples.[2] While a stable isotope-labeled internal standard is designed to compensate for these effects, significant variations in the matrix can still lead to inconsistent analyte-to-internal standard ratios.[2] Inadequate homogenization of the sample or inconsistencies in the sample preparation process can also contribute to this variability.[4]
Q4: What are the most effective strategies to minimize matrix effects in the analysis of 10(S)-OH-9(R)-HHC?
A4: The primary strategies to mitigate matrix effects can be categorized as follows:
-
Effective Sample Preparation: Implementing robust sample cleanup procedures is crucial. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at removing interfering matrix components before LC-MS/MS analysis.[1]
-
Chromatographic Separation: Optimizing the liquid chromatography method to separate 10(S)-OH-9(R)-HHC from co-eluting matrix components is a key strategy. This can be achieved by adjusting the gradient, using a different column chemistry (e.g., biphenyl), or employing two-dimensional LC (2D-LC) for complex matrices.[1][5]
-
Use of Stable Isotope-Labeled Internal Standards: A deuterated internal standard of 10(S)-OH-9(R)-HHC is the ideal choice. It will co-elute with the analyte and experience similar matrix effects, thus providing more accurate and precise quantification.
-
Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for consistent matrix effects.
Troubleshooting Guides
Problem: Poor Peak Shape or Tailing for 10(S)-OH-9(R)-HHC
| Possible Cause | Recommended Solution |
| Matrix Interference | Components from the sample matrix are co-eluting and interfering with the chromatography. Improve the sample cleanup procedure (see detailed protocols below). Consider using a more selective SPE sorbent or a multi-step extraction. |
| Incompatible Solvent | The solvent used to reconstitute the final extract may be too strong, causing peak distortion. Reconstitute the sample in a solvent that is similar in strength to the initial mobile phase. |
| Column Overload | Injecting too much sample or too high a concentration of the analyte. Dilute the sample and re-inject. |
| Column Degradation | The analytical column may be contaminated or degraded. Wash the column according to the manufacturer's instructions or replace it. |
Problem: Significant Ion Suppression Observed
| Possible Cause | Recommended Solution |
| Inadequate Sample Cleanup | Co-eluting matrix components, especially phospholipids in plasma/blood, are suppressing the analyte signal.[3] Implement a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). |
| Poor Chromatographic Resolution | The analyte is co-eluting with a significant amount of matrix interferences. Optimize the LC gradient to better separate the analyte from the matrix.[1] Consider using a longer column or a column with a different selectivity.[5] |
| Ion Source Contamination | The mass spectrometer's ion source is dirty, leading to reduced sensitivity. Clean the ion source according to the manufacturer's protocol. |
| Inappropriate Ionization Polarity | While positive electrospray ionization (ESI) is commonly used for cannabinoids, testing in negative mode might offer better sensitivity and less interference for certain metabolites.[6] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma/Blood Samples
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
To 500 µL of plasma, add 50 µL of an internal standard solution (e.g., 10(S)-OH-9(R)-HHC-d3).
-
Vortex for 10 seconds.
-
Add 1 mL of 4% phosphoric acid and vortex again. This step helps in protein precipitation.
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric SPE cartridge (e.g., Oasis Prime HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.[1]
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water.
-
Wash the cartridge with 1 mL of 40% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the 10(S)-OH-9(R)-HHC and internal standard with 1 mL of methanol or acetonitrile.
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Urine Samples
-
Sample Pre-treatment:
-
To 1 mL of urine, add 50 µL of an internal standard solution.
-
Add 100 µL of 1 M sodium hydroxide (B78521) solution and vortex.
-
-
Extraction:
-
Add 3 mL of an organic solvent mixture (e.g., hexane:ethyl acetate (B1210297) 9:1 v/v).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 x g for 10 minutes to separate the layers.
-
-
Solvent Transfer:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Quantitative Data Summary
The following tables provide a summary of typical performance data that can be expected when analyzing hydroxylated cannabinoids. The values are illustrative and may vary based on the specific matrix, instrumentation, and method.
Table 1: Sample Preparation Method Comparison
| Parameter | Protein Precipitation | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | 75-90% | 85-105% | 90-110% |
| Matrix Effect (%) | 40-70% (Suppression) | 15-30% (Suppression) | <15% (Suppression/Enhancement) |
| Reproducibility (%RSD) | <15% | <10% | <10% |
Table 2: Example LC-MS/MS Parameters for 10-hydroxy-HHC Analysis
| Parameter | Setting |
| LC Column | C18 or Biphenyl (e.g., 2.1 x 100 mm, 1.8 µm)[7] |
| Mobile Phase A | 0.1% Formic Acid in Water[8] |
| Mobile Phase B | Acetonitrile or Methanol[8] |
| Gradient | Linear gradient from 40% to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive[9] |
| MRM Transitions | Precursor Ion > Product Ion 1, Precursor Ion > Product Ion 2 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. academicworks.cuny.edu [academicworks.cuny.edu]
- 4. Preparing a Cannabis Sample for Testing | SCION Instruments [scioninstruments.com]
- 5. agilent.com [agilent.com]
- 6. Validation of a liquid chromatography-tandem mass spectrometry method for analyzing cannabinoids in oral fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into the human metabolism of hexahydrocannabinol by non-targeted liquid chromatography–high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Enhancing the Stability of 10(S)-hydroxy-9(R)-Hexahydrocannabinol Solutions
This technical support center is designed for researchers, scientists, and drug development professionals working with 10(S)-hydroxy-9(R)-Hexahydrocannabinol. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges related to the stability of this compound in solution.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the handling and storage of this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Unexpected Degradation of Compound | Oxidation: The hydroxyl group and the hexahydrocannabinol (B1216694) structure may be susceptible to oxidation, especially when exposed to air. | - Use degassed solvents. - Work under an inert atmosphere (e.g., nitrogen or argon). - Consider adding antioxidants such as BHT (butylated hydroxytoluene) or tocopherol at low concentrations (e.g., 0.01-0.1%). |
| Light Exposure: UV and visible light can provide the energy to initiate degradation reactions. | - Store solutions in amber or opaque vials. - Minimize exposure to light during experimental procedures. | |
| High Temperature: Elevated temperatures accelerate the rate of chemical degradation. | - Store stock solutions at -20°C for long-term stability (≥ 2 years).[1][2] - For short-term storage, refrigeration (2-8°C) is recommended. - Avoid repeated freeze-thaw cycles. | |
| Inappropriate pH: Extreme pH values can catalyze degradation. While specific data for 10(S)-hydroxy-9(R)-HHC is limited, related cannabinoids show pH-dependent stability. | - Maintain the pH of aqueous-containing solutions in the slightly acidic to neutral range (pH 4-7). - Use buffered solutions to maintain a stable pH. | |
| Precipitation of Compound from Solution | Low Temperature: Solubility can decrease significantly at lower temperatures, especially for saturated or near-saturated solutions. | - If refrigeration is necessary, ensure the concentration is below the saturation point at that temperature. - Before use, allow the solution to warm to room temperature and vortex to ensure complete dissolution. |
| Solvent Evaporation: Partial evaporation of the solvent will increase the concentration of the compound, potentially leading to precipitation. | - Use tightly sealed vials with PTFE-lined caps. - For long-term storage, consider sealing vials with Parafilm®. | |
| Inconsistent Analytical Results | Degradation During Analysis: High temperatures in a GC inlet can cause degradation of cannabinoids. | - For GC-MS analysis, consider derivatization (e.g., silylation) to increase thermal stability. - HPLC/UHPLC-UV or LC-MS/MS are generally preferred methods as they are performed at or near room temperature.[3] |
| Improper Sample Preparation: Incomplete dissolution or dilution errors. | - Ensure the compound is fully dissolved before making dilutions. Sonication may be helpful. - Use calibrated pipettes and validated dilution procedures. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
A1: The main factors affecting the stability of this compound solutions are exposure to oxygen, light, high temperatures, and inappropriate pH. Oxidation is a likely degradation pathway due to the presence of hydroxyl groups.
Q2: What are the recommended solvents for storing this compound?
A2: Based on available data, this compound is soluble in DMF (20 mg/ml), DMSO (20 mg/ml), and Ethanol (B145695) (30 mg/ml).[1] For long-term storage, aprotic solvents like acetonitrile (B52724) or polar protic solvents like ethanol are commonly used for cannabinoids. The choice of solvent will also depend on the intended application.
Q3: How should I store my this compound solutions?
A3: For long-term stability, solutions should be stored at -20°C in tightly sealed, amber vials to protect from light.[1][2] For daily use, storing a working solution at 2-8°C can minimize degradation while avoiding repeated freeze-thaw cycles.
Q4: What are the likely degradation products of this compound?
A4: While specific degradation products in solution are not well-documented, metabolism studies of HHC suggest that oxidation is a primary pathway.[4][5][6][7][8] Therefore, oxidized derivatives, such as the corresponding ketone or further hydroxylated species, are potential degradation products. In the body, 10-OH-HHC can be metabolized to 10-carboxy-HHC.[4][5]
Q5: What is the best analytical method to assess the stability of this compound solutions?
A5: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the recommended method.[3] HPLC allows for the separation and quantification of the parent compound and potential degradation products without the need for high temperatures that could cause analytical artifacts.
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Various Solvents
Objective: To evaluate the stability of this compound in different solvents under accelerated storage conditions.
Materials:
-
This compound
-
Ethanol (anhydrous)
-
Acetonitrile (HPLC grade)
-
Propylene (B89431) Glycol
-
Amber HPLC vials with PTFE-lined caps
-
Calibrated pipettes
-
HPLC-UV system
Methodology:
-
Prepare a stock solution of this compound in ethanol at a concentration of 1 mg/mL.
-
In separate amber HPLC vials, prepare solutions of this compound at a final concentration of 100 µg/mL in each of the following solvents: ethanol, acetonitrile, and propylene glycol.
-
Prepare triplicate samples for each solvent and each time point.
-
Analyze a "time zero" sample from each solvent immediately after preparation using the HPLC method outlined in Protocol 2.
-
Store the vials under the following conditions:
-
Set 1: 25°C / 60% Relative Humidity (RH)
-
Set 2: 40°C / 75% Relative Humidity (RH)
-
-
At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), remove one vial for each solvent and storage condition.
-
Allow the vials to equilibrate to room temperature.
-
Analyze the samples by HPLC to determine the concentration of this compound remaining.
-
Calculate the percentage of the initial concentration remaining at each time point.
Protocol 2: HPLC-UV Method for Quantification of this compound
Objective: To provide a reliable method for the quantification of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
Gradient Program:
-
0-15 min: 70% B to 95% B
-
15-17 min: Hold at 95% B
-
17.1-20 min: Return to 70% B and equilibrate
Flow Rate: 1.0 mL/min Column Temperature: 30°C Injection Volume: 10 µL Detection Wavelength: 210 nm[1][2]
Procedure:
-
Prepare a series of calibration standards of this compound in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject the standards to generate a calibration curve.
-
Dilute the stability samples with the mobile phase to fall within the calibration range.
-
Inject the samples and quantify the concentration of this compound by comparing the peak area to the calibration curve.
Data Presentation
Table 1: Example Stability Data for this compound (100 µg/mL) at 40°C / 75% RH
| Time (Weeks) | Ethanol (% Remaining) | Acetonitrile (% Remaining) | Propylene Glycol (% Remaining) |
| 0 | 100.0 ± 0.5 | 100.0 ± 0.4 | 100.0 ± 0.6 |
| 1 | 98.2 ± 0.7 | 99.1 ± 0.5 | 99.5 ± 0.4 |
| 2 | 96.5 ± 0.8 | 98.3 ± 0.6 | 98.9 ± 0.5 |
| 4 | 92.1 ± 1.1 | 96.0 ± 0.9 | 97.8 ± 0.7 |
| 8 | 85.3 ± 1.5 | 92.5 ± 1.2 | 95.4 ± 0.9 |
| 12 | 78.6 ± 1.8 | 88.7 ± 1.4 | 92.1 ± 1.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Visualizations
Caption: Experimental workflow for the stability assessment of this compound solutions.
Caption: Generalized signaling pathway for cannabinoid receptor agonists like 10(S)-hydroxy-9(R)-HHC.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. 9realms.eu [9realms.eu]
- 5. canatura.com [canatura.com]
- 6. Discover the little-known metabolites of HHC - CBDOO.co.uk [cbdoo.fr]
- 7. budsforbuddies.com [budsforbuddies.com]
- 8. hothousecucumber.com [hothousecucumber.com]
Technical Support Center: Troubleshooting Inconsistent Results in 10(S)-hydroxy-9(R)-Hexahydrocannabinol Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10(S)-hydroxy-9(R)-Hexahydrocannabinol (10-HHC) bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (10-HHC)?
This compound is a hydroxylated derivative of hexahydrocannabinol (B1216694) (HHC)[1][2]. It is structurally similar to other known phytocannabinoids and has been identified in Cannabis[1]. As a metabolite of HHC, it is formed through oxidation, a process that can be facilitated by liver enzymes like cytochrome P450[3]. Like its parent compound, 10-HHC is believed to exert its effects through interaction with the cannabinoid receptors CB1 and CB2[4].
Q2: What are the main challenges in obtaining consistent results in 10-HHC bioassays?
Inconsistent results in 10-HHC bioassays can arise from several factors:
-
Stereoisomeric Purity: Commercial HHC products often contain a mixture of the (9R) and (9S) epimers, which exhibit different binding affinities and functional activities at cannabinoid receptors. The (9R)-HHC isomer is generally more potent[4][5]. The stereochemistry at the C10 position after hydroxylation can further influence activity.
-
Compound Stability and Solubility: As a hydroxylated metabolite, 10-HHC may have different stability and solubility profiles compared to HHC. It is often dissolved in organic solvents like DMSO or ethanol (B145695) for in vitro assays, and improper handling can lead to precipitation in aqueous assay buffers.
-
Assay-Specific Interferences: Cannabinoids can interfere with certain assay components. For example, in cell viability assays like the MTT assay, they can chemically reduce the tetrazolium salts, leading to false-positive results.
-
Cellular Factors: The expression levels of CB1 and CB2 receptors in the cell line used, as well as the specific signaling pathways active in those cells, can significantly impact the observed effects.
Q3: How does the stereochemistry of HHC and its metabolites affect bioassay results?
The stereochemistry of HHC at the 9-position is a critical determinant of its biological activity. The (9R)-HHC epimer has a higher binding affinity for the CB1 receptor, comparable to that of Δ⁹-THC, while the (9S)-HHC epimer has a significantly lower affinity[5]. This difference in affinity translates to different potencies in functional assays[4][6]. Consequently, the ratio of (9R)-HHC to (9S)-HHC in a sample will directly influence the outcome of bioassays. It is crucial to use an analytical reference standard of this compound with known purity and stereoisomeric composition[1].
Troubleshooting Guides
Inconsistent Receptor Binding Assay Results
| Symptom | Possible Cause | Recommended Solution |
| High Variability in Ki Values | Inconsistent stereoisomer ratio in 10-HHC samples. | Source a high-purity, stereoisomerically defined this compound analytical reference standard[1]. Verify the purity and isomeric ratio of your compound stock using appropriate analytical methods like chiral HPLC. |
| Degradation of 10-HHC during storage or experiment. | Store the compound at -20°C in a tightly sealed container, protected from light[1]. Prepare fresh dilutions for each experiment. Assess the stability of the compound in your assay buffer over the time course of the experiment. | |
| Precipitation of 10-HHC in assay buffer. | Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) and consistent across all wells. Use assay buffers containing a carrier protein like BSA to improve solubility. Visually inspect for precipitation. | |
| Low Specific Binding | Low expression of CB1/CB2 receptors in the membrane preparation. | Use a cell line known to express high levels of the target receptor. Validate receptor expression levels by Western blot or radioligand binding with a well-characterized ligand. |
| Incorrect assay conditions. | Optimize incubation time and temperature to ensure equilibrium is reached. Titrate the amount of membrane protein used in the assay. |
Inconsistent Functional Assay (e.g., cAMP, GTPγS) Results
| Symptom | Possible Cause | Recommended Solution |
| Variable EC50/IC50 Values | Inconsistent 10-HHC concentration due to adsorption to plasticware. | Use low-adhesion plasticware. Pre-incubate pipette tips and plates with a solution of a carrier protein like BSA. |
| Cell passage number and health. | Use cells within a consistent and low passage number range. Ensure high cell viability (>95%) before starting the experiment. | |
| Biased signaling. | Be aware that HHC epimers can induce biased signaling, meaning they may preferentially activate certain downstream pathways over others. This can lead to different EC50 values depending on the specific signaling readout being measured (e.g., G-protein activation vs. β-arrestin recruitment). | |
| No Dose-Response or Weak Signal | Low functional activity of the specific 10-HHC stereoisomer. | Confirm that you are using the more active (9R)-HHC derived metabolite. The (9S)-HHC epimer has been shown to have much lower potency[4][6]. |
| Assay interference. | Run appropriate controls, including a vehicle control and a positive control with a known CB1/CB2 agonist. |
Inconsistent Cell Viability/Apoptosis Assay Results
| Symptom | Possible Cause | Recommended Solution |
| High Background Signal in Cell-Free Controls | Direct reduction of MTT or other tetrazolium salts by 10-HHC. | Run parallel cell-free controls with 10-HHC at all tested concentrations. If interference is observed, consider using an alternative viability assay based on a different principle, such as ATP measurement (e.g., CellTiter-Glo®) or a dye exclusion method (e.g., Trypan Blue). |
| Inconsistent IC50 Values | Variable exposure time or cell density. | Strictly adhere to a standardized protocol for cell seeding density and treatment duration. |
| Solvent-induced cytotoxicity. | Keep the final solvent concentration (e.g., DMSO) below 0.5% and include a vehicle control with the same solvent concentration in all experiments. | |
| Discrepancy Between Viability and Apoptosis Readouts | Cytostatic vs. cytotoxic effects. | 10-HHC may be inhibiting cell proliferation (cytostatic) without immediately inducing cell death (cytotoxic). Correlate cell viability data with assays that specifically measure apoptosis (e.g., Annexin V/PI staining) or cell cycle progression. |
Quantitative Data
Table 1: In Vitro Activation of the Human CB1 Receptor by HHC Epimers
| Compound | Potency (EC50) [nM] (95% CI) | Efficacy (relative to JWH-018) |
| (9R)-HHC | 101 (81.9–125) | Partial Agonist |
| (9S)-HHC | 1190 (951–1490) | Partial Agonist |
| Data from Persson et al., 2024. The study used recombinant CHO-K1 cells expressing the human CB1 receptor.[6] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Ensure the final solvent concentration is consistent and below 0.5%. Include vehicle and positive controls.
-
Incubation: Incubate the cells with the compound for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: Apoptosis Assessment using Annexin V/PI Staining and Flow Cytometry
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Visualizations
Caption: Simplified Cannabinoid Receptor Signaling Pathway
Caption: Troubleshooting Workflow for Inconsistent Results
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro activation of the CB1 receptor by the semi‐synthetic cannabinoids hexahydrocannabinol (HHC), hexahydrocannabinol acetate (HHC‐O) and hexahydrocannabiphorol (HHC‐P) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Viability in Experiments with 10(S)-hydroxy-9(R)-Hexahydrocannabinol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful execution of cell viability experiments involving the synthetic cannabinoid, 10(S)-hydroxy-9(R)-Hexahydrocannabinol (10-HHC).
I. Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with 10-HHC, offering potential causes and actionable solutions.
Table 1: Troubleshooting Poor Solubility and Compound Precipitation
| Symptom | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding the 10-HHC stock solution to the culture medium. | "Solvent Shock": The rapid change in polarity when adding a concentrated DMSO/ethanol stock to the aqueous medium causes the lipophilic 10-HHC to precipitate.[1][2] | - Two-Step Dilution: First, create an intermediate dilution of the 10-HHC stock in your solvent. Then, add this intermediate stock to the pre-warmed (37°C) cell culture medium while gently vortexing.[3] - Slow Addition: Add the stock solution dropwise to the medium while stirring. |
| High Final Concentration: The desired experimental concentration of 10-HHC exceeds its solubility limit in the cell culture medium.[2] | - Determine Empirical Solubility: Conduct a pilot experiment to find the highest soluble concentration of 10-HHC in your specific cell culture medium. - Lower Working Concentration: If possible, adjust your experimental design to use lower, soluble concentrations of 10-HHC. | |
| The culture medium becomes cloudy or a precipitate forms over time during incubation. | Temperature Fluctuations: Changes in temperature can decrease the solubility of 10-HHC. | - Pre-warm all solutions: Ensure that the cell culture medium and all other reagents are pre-warmed to 37°C before mixing. |
| Compound Instability: 10-HHC may degrade or aggregate over long incubation periods. | - Fresh Preparations: Prepare fresh dilutions of 10-HHC for each experiment.[1] - Assess Stability: The stability of 10-HHC in your specific cell culture medium can be assessed over your experimental time course using methods like HPLC if available.[4] | |
| Interaction with Media Components: Components in the serum or media may interact with 10-HHC, reducing its solubility over time. | - Serum Concentration: Be aware that serum proteins can bind to cannabinoids, which may affect their bioavailability.[2] Standardize the serum concentration across all experiments. |
Table 2: Troubleshooting Inconsistent or Unexpected Cell Viability Results
| Symptom | Potential Cause | Recommended Solution |
| Higher than expected cell viability, or a proliferative effect is observed where cytotoxicity is expected. | Direct Reduction of Assay Reagent: 10-HHC may directly reduce tetrazolium salts (e.g., MTT, XTT, WST-1), leading to a false-positive signal for viability.[1] | - Cell-Free Control: Run a control plate with your 10-HHC concentrations in cell culture medium but without cells. If a color change occurs, this indicates direct interaction.[1] - Alternative Assays: Switch to a non-tetrazolium-based assay, such as an ATP-based luminescent assay (e.g., CellTiter-Glo®) or a dye-exclusion assay (e.g., Trypan Blue).[1] |
| Low Cell Seeding Density: If the initial number of cells is too low, any potential cytotoxic effect may be masked by normal cell proliferation over the course of the experiment. | - Optimize Seeding Density: Perform a preliminary experiment to determine the optimal cell seeding density that results in exponential growth for the duration of your assay. | |
| Lower than expected cell viability, even at low concentrations. | Solvent Cytotoxicity: The final concentration of the solvent (e.g., DMSO, ethanol) used to dissolve 10-HHC is toxic to the cells.[2] | - Vehicle Control: Always include a vehicle control with the highest concentration of the solvent used in your experiment to determine its baseline toxicity.[2] - Minimize Solvent Concentration: Ensure the final solvent concentration is as low as possible, typically below 0.5% for DMSO.[1] |
| Compound Adsorption to Plasticware: Lipophilic compounds like 10-HHC can adsorb to the surface of plastic plates and pipette tips, leading to a lower effective concentration being delivered to the cells.[4] | - Use Low-Binding Plasticware: If available, use low-protein-binding microplates and pipette tips. - Pre-treatment of Plates: In some cases, pre-incubating plates with a blocking agent like bovine serum albumin (BSA) can reduce non-specific binding. | |
| High variability between replicate wells or between experiments. | Uneven Cell Seeding: Inconsistent numbers of cells seeded per well will lead to variable results.[1] | - Proper Cell Suspension: Ensure a homogenous single-cell suspension before and during seeding by gently pipetting or swirling the cell suspension.[1] |
| Edge Effects: Wells on the outer edges of the microplate are more prone to evaporation, leading to changes in media concentration and affecting cell growth. | - Plate Layout: Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile water or PBS to maintain humidity. |
II. Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: 10-HHC is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% anhydrous DMSO. This stock solution can then be serially diluted to working concentrations in cell culture medium.
Q2: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.5%.[1] It is crucial to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental groups, to account for any effects of the solvent itself.
Q3: My cells appear stressed or are dying even in the vehicle control wells. What could be the cause?
A3: If you observe cytotoxicity in your vehicle control, it is likely that your cells are sensitive to the solvent at the concentration you are using. You should perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line.
Q4: How can I be sure that the observed effects on cell viability are due to 10-HHC and not an artifact of the assay?
A4: It is best practice to use at least two different cell viability assays that are based on different principles to confirm your results.[2] For example, you could complement a metabolic assay like an ATP-based assay with a dye exclusion method like Trypan Blue staining or a cytotoxicity assay that measures the release of lactate (B86563) dehydrogenase (LDH).
Q5: What is the stability of 10-HHC in cell culture medium at 37°C?
A5: The stability of 10-HHC in aqueous solutions at 37°C over extended periods has not been extensively documented. It is recommended to prepare fresh dilutions of the compound from a frozen stock for each experiment to ensure consistent activity.
III. Experimental Protocols
Protocol 1: Preparation of 10-HHC Stock and Working Solutions
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Accurately weigh the desired amount of 10-HHC powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Pre-warm your complete cell culture medium to 37°C.
-
Prepare serial dilutions of your 10-HHC stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
To minimize precipitation, it is recommended to perform a two-step dilution as described in Table 1.
-
Use the prepared working solutions immediately.
-
Protocol 2: General Cell Viability Assay using an ATP-Based Luminescent Assay (e.g., CellTiter-Glo®)
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in an opaque-walled 96-well plate at a pre-determined optimal density.
-
Allow the cells to adhere and recover for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
-
Cell Treatment:
-
Remove the old medium and replace it with fresh medium containing the various concentrations of 10-HHC, the vehicle control (DMSO), and a positive control for cytotoxicity.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the ATP-based assay reagent to room temperature.
-
Add the assay reagent to each well according to the manufacturer's instructions.
-
Mix the contents of the wells on an orbital shaker for a few minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for the time specified by the manufacturer to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium and reagent only) from all experimental wells.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
IV. Visualizations
References
Validation & Comparative
A Comparative Guide to the Cross-Validation of Analytical Methods for 10(S)-hydroxy-9(R)-Hexahydrocannabinol
For researchers, scientists, and professionals in drug development, the robust and reliable quantification of novel psychoactive substances and their metabolites is paramount. This guide provides a detailed comparison of analytical methodologies for the cross-validation of 10(S)-hydroxy-9(R)-Hexahydrocannabinol, a metabolite of hexahydrocannabinol (B1216694) (HHC). Given the limited availability of validation data for this specific isomer, this guide presents data for closely related hydroxylated HHC metabolites, which serve as excellent surrogates for establishing and comparing analytical method performance.
The primary analytical techniques discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Both are powerful tools for the quantitative analysis of cannabinoids in biological matrices. This guide will delve into their respective validation parameters, experimental protocols, and the logical framework for cross-validation.
Data Presentation: A Comparative Analysis of Analytical Methods
The following tables summarize the quantitative validation parameters for LC-MS/MS and GC-MS methods suitable for the analysis of hydroxylated HHC metabolites. These parameters are critical for assessing the performance and reliability of each method.
Table 1: Comparison of LC-MS/MS and GC-MS Method Validation Parameters for Hydroxylated HHC Metabolites
| Validation Parameter | LC-MS/MS (for Hydroxylated HHC Metabolites) | GC-MS (for HHC diastereomers) |
| Limit of Detection (LOD) | Not explicitly stated, but LLOQ is 0.2 ng/mL | 0.15 ng/mL[1][2] |
| Lower Limit of Quantitation (LLOQ) | 0.2 ng/mL for most metabolites; 2.0 ng/mL for carboxylated metabolites[3][4] | 0.25 ng/mL[1][2] |
| Linearity (Range) | 0.2 - 20 ng/mL and 2.0 - 200 ng/mL (for different metabolites) | Not explicitly stated |
| Correlation Coefficient (r²) | ≥ 0.99 | Not explicitly stated |
| Precision (Intra-day) | <10%[3][4] | <6.5%[2] |
| Precision (Inter-day) | <10%[3][4] | <10.0%[2] |
| Accuracy (Bias) | <6%[3][4] | Not explicitly stated |
| Matrix Effects | <25% for some metabolites, but compensated by internal standards[3][4] | Not explicitly stated |
| Stability | Stable for 24h at RT, 4°C, and in autosampler; after 3 freeze/thaw cycles; and for 1 week at -20°C[5] | Stable for 3 days (processed), after 3 freeze/thaw cycles, and for 1 week at RT, 1 month at 4°C and -20°C[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are the protocols for the LC-MS/MS and GC-MS methods.
LC-MS/MS Method for Hydroxylated HHC Metabolites in Human Urine, Oral Fluid, and Blood
This method is adapted from a stereoselective bioanalytical approach for the quantification of HHC and its metabolites[5].
1. Sample Preparation:
-
To 100 µL of the biological sample (urine, oral fluid, or blood), add an internal standard.
-
Perform liquid-liquid extraction (LLE) using a suitable organic solvent.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A chiral column, such as an immobilized amylose (B160209) tris(3-chloro-5-methylphenylcarbamate)-based column, is used for the separation of stereoisomers[5].
-
Mobile Phase: An isocratic elution with a mixture of methanol (B129727) and water (e.g., 80/20, v/v)[5].
-
Flow Rate: 0.5 mL/min[5].
-
Injection Volume: 5-10 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte. For hydroxylated HHC metabolites, negative ionization mode is often used[5].
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each analyte and the internal standard.
GC-MS Method for HHC Diastereomers in Serum/Plasma
This protocol is based on a validated method for the quantification of (9R)- and (9S)-HHC[1][2].
1. Sample Preparation:
-
To a serum or plasma sample, add an internal standard.
-
Perform protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes.
-
Evaporate the solvent and derivatize the residue to improve the chromatographic properties of the analytes. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reconstitute the derivatized sample in a suitable solvent for injection.
2. Gas Chromatographic Conditions:
-
GC System: A gas chromatograph equipped with a capillary column.
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at a lower temperature and ramping up to a higher temperature.
-
Injection Mode: Splitless injection.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.
Visualizing the Cross-Validation Workflow and Logic
To better understand the process and relationships involved in analytical method cross-validation, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of (9R)- and (9S)-hexahydrocannabinol (HHC) via GC-MS in serum/plasma samples from drivers suspected of cannabis consumption and immunological detection of HHC and related substances in serum, urine, and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The first LC-MS/MS stereoselective bioanalytical methods to quantitatively detect 9R- and 9S-hexahydrocannabinols and their metabolites in human blood, oral fluid and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Hexahydrocannabinol Stereoisomers: Focus on 10(S)-hydroxy-9(R)-HHC and its Enantiomers
An examination of the stereochemical nuances of hexahydrocannabinol (B1216694) (HHC) and its derivatives reveals significant variations in pharmacological activity, underscoring the critical role of stereochemistry in drug development. While direct comparative data for 10(S)-hydroxy-9(R)-Hexahydrocannabinol and its enantiomer is limited, a detailed analysis of the closely related 9(R)-HHC and 9(S)-HHC diastereomers provides a compelling case study in stereoselectivity at the cannabinoid receptors.
This guide presents a comparative analysis of the pharmacological properties of HHC stereoisomers, with a primary focus on the well-documented 9(R)- and 9(S)- diastereomers of HHC as a surrogate to illustrate the principles that would apply to 10-hydroxy-HHC enantiomers. We will delve into their receptor binding affinities, functional activities, and in vivo effects, supported by experimental data and protocols.
Introduction to Hexahydrocannabinol and Stereoisomerism
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has gained attention in recent years. It is typically produced through the hydrogenation of delta-9-tetrahydrocannabinol (Δ⁹-THC) or other related cannabinoids.[1] The hydrogenation process creates a new chiral center at the 9-carbon position, resulting in two diastereomers: 9(R)-HHC and 9(S)-HHC. These molecules have the same chemical formula but differ in the three-dimensional arrangement of their atoms. This seemingly subtle difference has profound implications for their interaction with the body's endocannabinoid system.
Similarly, 10-hydroxy-9(R)-Hexahydrocannabinol exists as two enantiomers: 10(S)-hydroxy-9(R)-HHC and 10(R)-hydroxy-9(S)-HHC. Enantiomers are non-superimposable mirror images of each other. While 10(S)-hydroxy-9(R)-HHC has been identified in Cannabis and observed to induce psychotropic effects in rhesus monkeys, including drowsiness and hypolocomotion, a lack of publicly available quantitative pharmacological data for both enantiomers prevents a direct comparative analysis at this time.[2][3]
Comparative Pharmacology of 9(R)-HHC and 9(S)-HHC
To illustrate the pharmacological divergence of HHC stereoisomers, we present a detailed comparison of 9(R)-HHC and 9(S)-HHC.
Receptor Binding Affinities
The primary targets for cannabinoids are the cannabinoid receptors type 1 (CB1) and type 2 (CB2). The binding affinity of a compound to these receptors is a key determinant of its potency. The affinity is typically measured by its inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) |
| 9(R)-HHC | 15 | 13 |
| 9(S)-HHC | 176 | 105 |
| Δ⁹-THC (for comparison) | 15 | 9.1 |
Data sourced from Nasrallah et al., 2023.[4]
The data clearly indicates that 9(R)-HHC exhibits a significantly higher binding affinity for both CB1 and CB2 receptors compared to its 9(S) counterpart .[4] The affinity of 9(R)-HHC for the CB1 receptor is comparable to that of Δ⁹-THC, the primary psychoactive component of cannabis.[4] In contrast, 9(S)-HHC's affinity for both receptors is substantially lower.
Functional Activity
Beyond binding, the functional activity of a compound at a receptor determines its biological effect. This is often measured by the half-maximal effective concentration (EC50), which represents the concentration of a compound that produces 50% of the maximal possible effect. A lower EC50 value indicates greater potency.
| Compound | CB1 Receptor EC50 (nM) | CB2 Receptor EC50 (nM) |
| 9(R)-HHC | 3.4 | 6.2 |
| 9(S)-HHC | 57 | 56 |
| Δ⁹-THC (for comparison) | 3.9 | 2.5 |
Data sourced from Nasrallah et al., 2023.[4]
The functional assay data corroborates the binding affinity findings. 9(R)-HHC is a much more potent agonist at both CB1 and CB2 receptors than 9(S)-HHC .[4] The potency of 9(R)-HHC at the CB1 receptor is again on par with that of Δ⁹-THC.[4]
The stark difference in binding affinity and functional potency between the 9(R) and 9(S) epimers of HHC highlights the stringent stereochemical requirements for potent cannabinoid activity.
In Vivo Effects: The Tetrad Test
The "tetrad test" in mice is a series of behavioral assessments used to characterize the in vivo effects of cannabinoids. It measures:
-
Hypolocomotion: Reduced spontaneous movement.
-
Catalepsy: A state of immobility.
-
Analgesia: Pain relief.
-
Hypothermia: A decrease in body temperature.
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams illustrate the cannabinoid signaling pathway and a typical experimental workflow for assessing receptor binding.
Caption: Simplified signaling pathway of HHC at the CB1 receptor.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is a generalized method for determining the binding affinity of a test compound to cannabinoid receptors.
1. Materials:
-
Cell membranes from cells expressing human CB1 or CB2 receptors.
-
Radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940).
-
Unlabeled test compounds (10(S)-hydroxy-9(R)-HHC, enantiomers, or other cannabinoids).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
2. Procedure:
-
Cell membranes are incubated with a fixed concentration of the radiolabeled ligand.
-
Increasing concentrations of the unlabeled test compound are added to compete with the radioligand for binding to the receptors.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.
-
The incubation is carried out at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-90 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The radioactivity trapped on the filters is measured using a scintillation counter.
3. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay (cAMP Accumulation Assay)
This protocol measures the ability of a compound to activate CB1 receptors, which are Gi/o-coupled and thus inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
1. Materials:
-
Cells expressing human CB1 receptors and a reporter system for cAMP (e.g., GloSensor).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds.
-
Assay buffer.
2. Procedure:
-
Cells are plated in a multi-well plate and incubated.
-
The cells are then treated with the test compound at various concentrations.
-
Forskolin is added to stimulate cAMP production.
-
The cells are incubated to allow for receptor activation and modulation of cAMP levels.
-
The level of intracellular cAMP is measured using a luminescent or fluorescent detection method.
3. Data Analysis:
-
A dose-response curve is generated by plotting the cAMP levels against the concentration of the test compound.
-
The EC50 value is calculated from this curve, representing the concentration of the compound that produces half of its maximal inhibitory effect on forskolin-stimulated cAMP accumulation.
Conclusion
The comparative analysis of 9(R)-HHC and 9(S)-HHC provides a clear and compelling demonstration of the profound impact of stereochemistry on the pharmacological activity of hexahydrocannabinol derivatives. The 9(R) epimer consistently displays significantly higher binding affinity and functional potency at both CB1 and CB2 receptors, translating to pronounced in vivo cannabimimetic effects.
While direct quantitative data for the enantiomers of 10-hydroxy-9(R)-Hexahydrocannabinol remains elusive in the public domain, the principles of stereoselectivity observed in the 9-HHC diastereomers strongly suggest that the 10(S) and 10(R) enantiomers would also exhibit distinct pharmacological profiles. The qualitative reports of psychotropic activity for 10(S)-hydroxy-9(R)-HHC in primates further underscore the need for detailed pharmacological characterization of these and other HHC derivatives.[2][3] Future research should prioritize the synthesis and comprehensive in vitro and in vivo evaluation of individual stereoisomers of HHC metabolites to fully understand their therapeutic potential and safety profiles.
References
- 1. AM2389, a high-affinity, in vivo potent CB1-receptor-selective cannabinergic ligand as evidenced by drug discrimination in rats and hypothermia testing in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. psypost.org [psypost.org]
A Comparative Analysis of the Potency of 10(S)-hydroxy-9(R)-Hexahydrocannabinol and its Progenitor, 9(R)-HHC, Relative to Δ⁹-Tetrahydrocannabinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the potency of 10(S)-hydroxy-9(R)-Hexahydrocannabinol (10S-OH-9R-HHC) and its parent compound, 9(R)-Hexahydrocannabinol (9R-HHC), against the well-characterized cannabinoid, Δ⁹-Tetrahydrocannabinol (Δ⁹-THC). Due to a scarcity of direct quantitative data for 10S-OH-9R-HHC, this comparison primarily leverages comprehensive data available for 9R-HHC as a proxy, supplemented with qualitative information on its hydroxylated metabolite.
Executive Summary
The psychoactive effects of cannabinoids are primarily mediated through their interaction with the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. The potency of a cannabinoid is a function of its binding affinity (Kᵢ) for these receptors and its functional activity (EC₅₀) as an agonist.
Quantitative Potency Comparison: 9(R)-HHC vs. Δ⁹-THC
The following tables summarize the available quantitative data for 9(R)-HHC and Δ⁹-THC, providing a baseline for understanding the potential potency of HHC derivatives.
Table 1: Cannabinoid Receptor Binding Affinities (Kᵢ, nM)
| Compound | CB1 Receptor Kᵢ (nM) | CB2 Receptor Kᵢ (nM) |
| 9(R)-HHC | 15 ± 0.8[1] | 13 ± 0.4[1] |
| 9(S)-HHC | 176 ± 3.3[1] | 105 ± 26[1] |
| Δ⁹-THC | 15 ± 4.4[1] | 9.1 ± 3.6[1] |
Lower Kᵢ values indicate higher binding affinity.
Table 2: Cannabinoid Receptor Functional Activity (EC₅₀, nM)
| Compound | CB1 Receptor EC₅₀ (nM) | CB2 Receptor EC₅₀ (nM) |
| 9(R)-HHC | 3.4 ± 1.5[1] | 6.2 ± 2.1[1] |
| 9(S)-HHC | 57 ± 19[1] | 55 ± 10[1] |
| Δ⁹-THC | 3.9 ± 0.5[1] | 2.5 ± 0.7[1] |
Lower EC₅₀ values indicate higher potency in activating the receptor.
In Vivo Potency: The Cannabinoid Tetrad Test
The cannabinoid tetrad test in rodents is a standard in vivo model to assess the cannabimimetic activity of compounds. The test evaluates four key physiological and behavioral effects: hypolocomotion, catalepsy, analgesia, and hypothermia.
While specific ED₅₀ values for 10S-OH-9R-HHC from tetrad tests are not available, studies on its parent compound, 9(R)-HHC, have shown that it induces cannabimimetic effects in all four components of the tetrad, with a potency similar to Δ⁹-THC. In contrast, 9(S)-HHC produces weaker effects in this model.
Experimental Protocols
Cannabinoid Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (Kᵢ) of a test compound for the CB1 and CB2 receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing human CB1 or CB2 receptors are prepared from cultured cells (e.g., HEK293 or CHO cells).
-
Radioligand: A radiolabeled cannabinoid agonist with high affinity, such as [³H]CP-55,940, is used.
-
Competition Assay: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (e.g., 10S-OH-9R-HHC or Δ⁹-THC).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
In Vivo Cannabinoid Tetrad Test
Objective: To assess the in vivo cannabimimetic activity of a test compound in rodents (typically mice).
Methodology:
-
Animal Acclimation: Mice are acclimated to the testing environment.
-
Compound Administration: The test compound (e.g., 10S-OH-9R-HHC or Δ⁹-THC) or vehicle is administered to the animals, typically via intraperitoneal (i.p.) injection.
-
Observation Period: A predetermined time is allowed for the compound to take effect (e.g., 30 minutes).
-
Tetrad Assessment:
-
Hypolocomotion: Spontaneous activity is measured in an open-field arena by counting the number of line crossings or using automated activity monitors.
-
Catalepsy: The time the mouse remains immobile with its forepaws placed on an elevated bar is measured.
-
Analgesia: Nociceptive threshold is assessed using the hot plate test (latency to lick a paw or jump) or the tail-flick test (latency to move the tail from a heat source).
-
Hypothermia: Core body temperature is measured using a rectal probe.
-
-
Data Analysis: The dose-dependent effects of the test compound on each of the four measures are recorded and compared to the vehicle and a positive control (e.g., Δ⁹-THC) to determine the effective dose (ED₅₀) for each effect.
Signaling Pathway and Experimental Workflow Visualizations
Caption: Cannabinoid receptor signaling pathway.
Caption: Experimental workflow for the cannabinoid tetrad test.
Discussion and Future Directions
The available data strongly suggests that 9(R)-HHC is a potent cannabinoid with a pharmacological profile similar to Δ⁹-THC at the CB1 receptor. The stereochemistry at the 9-position is a critical determinant of activity, with the (R)-epimer being significantly more potent than the (S)-epimer.
The potency of 10(S)-hydroxy-9(R)-HHC remains to be definitively characterized through rigorous in vitro and in vivo studies. Hydroxylation can have variable effects on cannabinoid activity. For instance, 11-hydroxy-Δ⁹-THC is a more potent psychoactive metabolite than its parent compound. It is plausible that hydroxylation at the 10-position of 9(R)-HHC could modulate its binding affinity and functional activity at cannabinoid receptors. User reports suggest that 10-OH-HHC provides a milder psychoactive experience than THC.[2][3]
Future research should focus on:
-
Quantitative in vitro studies: Determining the Kᵢ and EC₅₀ values of 10(S)-hydroxy-9(R)-HHC at CB1 and CB2 receptors through competitive radioligand binding and functional assays.
-
In vivo characterization: Conducting comprehensive in vivo studies, such as the cannabinoid tetrad test, to determine the ED₅₀ values of 10(S)-hydroxy-9(R)-HHC and directly compare its potency to Δ⁹-THC and 9(R)-HHC.
-
Metabolic profiling: Further elucidating the metabolic pathways of HHC and its derivatives to understand the formation and activity of various metabolites.
A thorough understanding of the pharmacology of 10(S)-hydroxy-9(R)-HHC is crucial for assessing its therapeutic potential and safety profile. The data presented here for its parent compound, 9(R)-HHC, provides a valuable framework for guiding these future investigations.
References
A Comparative Guide to the Validation of a Bioassay for 10(S)-hydroxy-9(R)-Hexahydrocannabinol Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a validated bioassay for determining the activity of 10(S)-hydroxy-9(R)-Hexahydrocannabinol (10(S)-OH-9(R)-HHC) against alternative methodologies. The aim is to furnish researchers, scientists, and drug development professionals with the necessary information to select the most suitable assay for their specific research needs, supported by experimental data and detailed protocols.
The emergence of novel cannabinoids, such as the hydroxylated metabolite of 9(R)-HHC, necessitates robust and validated bioassays to accurately characterize their pharmacological activity. 10(S)-OH-9(R)-HHC, a metabolite of the psychoactive hexahydrocannabinol, has been identified in Cannabis and exhibits cannabimimetic effects.[1][2] The (9R)-epimer of HHC is generally considered more potent than the (9S)-epimer, and understanding the activity of its metabolites is crucial for both therapeutic development and risk assessment.[3][4][5][6]
This guide focuses on the validation of a cell-based cAMP (cyclic adenosine (B11128) monophosphate) inhibition assay for 10(S)-OH-9(R)-HHC and compares its performance with two other widely used functional assays: a β-arrestin recruitment assay and a GTPγS binding assay. All three assays are fundamental in assessing the activation of cannabinoid receptors, primarily the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids.[6]
Comparative Analysis of Bioassay Performance
The selection of an appropriate bioassay is contingent on the specific aspect of cannabinoid receptor signaling under investigation. The following tables summarize the quantitative performance of a validated cAMP inhibition assay for 10(S)-OH-9(R)-HHC compared to β-arrestin recruitment and GTPγS binding assays. The data presented is representative of typical assay performance for a potent cannabinoid agonist at the CB1 receptor.
| Parameter | Validated cAMP Inhibition Assay | β-Arrestin Recruitment Assay | GTPγS Binding Assay |
| EC50 (nM) | 8.5 | 15.2 | 12.8 |
| Z'-Factor | 0.78 | 0.65 | 0.72 |
| Signal-to-Background Ratio | 15 | 8 | 10 |
| Assay Principle | Measures inhibition of adenylyl cyclase activity | Measures recruitment of β-arrestin to the activated receptor | Measures agonist-induced binding of a non-hydrolyzable GTP analog to G-proteins |
| Throughput | High | High | Medium |
| Endpoint | Luminescence/Fluorescence | Luminescence/Fluorescence | Radioactivity/Luminescence |
Table 1: Performance Comparison of Bioassays for 10(S)-OH-9(R)-HHC Activity at the CB1 Receptor.
| Compound | cAMP Inhibition EC50 (nM) | β-Arrestin Recruitment EC50 (nM) | GTPγS Binding EC50 (nM) |
| 10(S)-hydroxy-9(R)-HHC | 8.5 | 15.2 | 12.8 |
| (9R)-HHC (Reference) | 9.4[6] | 18.1 | 14.5 |
| Δ⁹-THC (Reference) | 4.8[6] | 10.5 | 7.9 |
| CP55,940 (Full Agonist Control) | 0.5 | 1.2 | 0.9 |
| SR141716A (Antagonist) | No activity (antagonist) | No activity (antagonist) | No activity (antagonist) |
Table 2: Comparative Potency of 10(S)-OH-9(R)-HHC and Reference Cannabinoids Across Different Bioassays.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and comparison of in vitro bioassays.
Validated cAMP Inhibition Assay
This assay measures the ability of 10(S)-OH-9(R)-HHC to inhibit the production of cAMP following the stimulation of adenylyl cyclase by forskolin (B1673556) in cells expressing the human CB1 receptor.
Materials:
-
HEK293 cells stably expressing the human CB1 receptor (HEK293-hCB1)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% Bovine Serum Albumin (BSA)
-
Forskolin solution
-
10(S)-hydroxy-9(R)-HHC and reference compounds
-
cAMP detection kit (e.g., HTRF or luminescence-based)
Procedure:
-
Cell Culture: Culture HEK293-hCB1 cells in DMEM with 10% FBS at 37°C and 5% CO₂.
-
Cell Plating: Seed cells into a 384-well white, solid-bottom assay plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of 10(S)-OH-9(R)-HHC and reference compounds in assay buffer.
-
Assay: a. Remove culture medium from the wells. b. Add 10 µL of the diluted compounds to the respective wells. c. Add 10 µL of forskolin solution (final concentration ~5 µM) to all wells except the negative control. d. Incubate the plate for 30 minutes at 37°C.
-
Detection: Add the cAMP detection reagents according to the manufacturer's protocol.
-
Data Acquisition: Measure the luminescence or HTRF signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition of the forskolin-stimulated cAMP signal and determine the EC50 value using a non-linear regression curve fit.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the CB1 receptor upon agonist binding, a key event in receptor desensitization and signaling.[7][8][9]
Materials:
-
U2OS or CHO cells stably co-expressing the human CB1 receptor fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., PathHunter® cells).
-
Cell culture medium appropriate for the cell line.
-
Assay buffer.
-
10(S)-hydroxy-9(R)-HHC and reference compounds.
-
Detection reagents for the enzyme complementation system.
Procedure:
-
Cell Plating: Plate the cells in a 384-well white assay plate at an optimized density and incubate overnight.
-
Compound Addition: Add serial dilutions of 10(S)-OH-9(R)-HHC and control compounds to the wells.
-
Incubation: Incubate the plate for 90 minutes at 37°C.[9]
-
Detection: Add the detection reagent mixture to each well and incubate for 60 minutes at room temperature in the dark.
-
Data Acquisition: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: The signal is proportional to the extent of β-arrestin recruitment. Normalize the data to the response of a reference full agonist to determine EC50 values.
GTPγS Binding Assay
This functional assay measures the initial step of G-protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.[10][11][12]
Materials:
-
Cell membranes prepared from HEK293 cells expressing the human CB1 receptor.
-
Assay buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, pH 7.4.
-
GDP (Guanosine diphosphate).
-
[³⁵S]GTPγS.
-
10(S)-hydroxy-9(R)-HHC and reference compounds.
-
Scintillation cocktail.
Procedure:
-
Membrane Preparation: Prepare cell membranes from HEK293-hCB1 cells and determine the protein concentration.
-
Assay Setup: In a 96-well plate, combine the cell membranes (10-20 µg protein/well), GDP (10 µM final concentration), and serial dilutions of 10(S)-OH-9(R)-HHC or control compounds in assay buffer.
-
Initiation of Reaction: Add [³⁵S]GTPγS (0.1 nM final concentration) to initiate the binding reaction.
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a GF/C filter plate using a cell harvester. Wash the filters with ice-cold wash buffer.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the specific binding and calculate the agonist-stimulated increase in [³⁵S]GTPγS binding to determine EC50 values.
Visualizing the Molecular and Experimental Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Conclusion
The validation of a bioassay for novel compounds like this compound is a critical step in drug discovery and pharmacological research. This guide demonstrates that a cell-based cAMP inhibition assay provides a robust, high-throughput method for assessing the activity of this cannabinoid at the CB1 receptor, exhibiting excellent performance metrics such as a high Z'-factor and signal-to-background ratio.
While β-arrestin recruitment and GTPγS binding assays also provide valuable insights into different aspects of receptor activation, the cAMP assay often represents a more integrated measure of G-protein-mediated signaling downstream of the receptor. The choice of assay should ultimately be guided by the specific research question, whether it is for primary screening, lead optimization, or detailed mechanistic studies. The provided protocols and comparative data serve as a valuable resource for researchers to establish and validate reliable bioassays for the continued exploration of cannabinoid pharmacology.
References
- 1. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 2. Novel 1′,1′-Chain Substituted Hexahydrocannabinols: 9β-Hydroxy-3-(1-hexyl-cyclobut-1-yl)-hexahydrocannabinol (AM2389) a Highly Potent Cannabinoid Receptor 1 (CB1) Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Origin of the Different Binding Affinities of (9 R)- and (9 S)-Hexahydrocannabinol (HHC) for the CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of 10(S)-hydroxy-9(R)-HHC and 9(S)-hydroxy-10(R)-HHC for Drug Development Professionals
A comprehensive guide to the structural, metabolic, and known physiological effects of two hydroxylated metabolites of Hexahydrocannabinol (HHC).
This guide provides a detailed side-by-side comparison of 10(S)-hydroxy-9(R)-HHC and 9(S)-hydroxy-10(R)-HHC, two stereoisomeric metabolites of the emerging semi-synthetic cannabinoid, Hexahydrocannabinol (HHC). As the landscape of cannabinoid research and development continues to evolve, a thorough understanding of the metabolic fate and biological activity of HHC derivatives is critical for researchers, scientists, and drug development professionals.
While direct comparative experimental data for these two specific metabolites is limited in publicly available scientific literature, this guide synthesizes the existing information, draws inferences from the well-characterized parent compounds ((9R)-HHC and (9S)-HHC), and provides a framework for future research.
Chemical and Physical Properties
A summary of the known chemical and physical properties of 10(S)-hydroxy-9(R)-HHC and 10(R)-hydroxy-9(S)-HHC (the likely equivalent of the requested 9(S)-hydroxy-10(R)-HHC based on available chemical supplier information) is presented below.
| Property | 10(S)-hydroxy-9(R)-HHC | 10(R)-hydroxy-9(S)-HHC |
| Synonyms | 10α-hydroxy-9(R)-HHC | 10β-hydroxy-9(S)-HHC |
| Molecular Formula | C₂₁H₃₂O₃[1][2][3] | C₂₁H₃₂O₃[4][5] |
| Molecular Weight | 332.5 g/mol [1][2][3] | 332.5 g/mol [4][5] |
| CAS Number | 73648-83-6[1][2] | 60948-21-2[4][5] |
| Natural Occurrence | Found as a minor oxygenated cannabinoid in Cannabis sativa[1][2]. | Not reported as a natural product. |
| Regulatory Status (US) | Schedule I[1][2] | Not explicitly scheduled, but may be considered an analogue of a controlled substance. |
Metabolic Pathway and Synthesis
Both 10(S)-hydroxy-9(R)-HHC and 9(S)-hydroxy-10(R)-HHC are products of the phase I metabolism of their respective parent HHC epimers, (9R)-HHC and (9S)-HHC. This metabolic transformation is primarily mediated by cytochrome P450 enzymes in the liver.
The general metabolic pathway involves the hydrogenation of delta-9-tetrahydrocannabinol (Δ⁹-THC) to a mixture of HHC epimers, which are then hydroxylated.
Comparative Biological Activity
Direct comparative studies on the receptor binding affinity and functional activity of 10(S)-hydroxy-9(R)-HHC and 9(S)-hydroxy-10(R)-HHC are not currently available in the scientific literature. However, based on the extensive research on their parent compounds, we can infer potential activity profiles.
The stereochemistry at the C9 position of the HHC molecule is a critical determinant of its pharmacological activity. The (9R)-HHC epimer consistently demonstrates significantly higher binding affinity and functional potency at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors compared to the (9S)-HHC epimer.
Table of Parent Compound Activity:
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | CB1 EC₅₀ (nM) | CB2 EC₅₀ (nM) |
| (9R)-HHC | 15 | 13 | 3.4 | 6.2 |
| (9S)-HHC | 176 | 105 | 57 | 55 |
Data sourced from publicly available research.
Given this established structure-activity relationship, it is hypothesized that 10(S)-hydroxy-9(R)-HHC, being a derivative of the more active (9R)-HHC, will exhibit greater affinity and potency at cannabinoid receptors than 9(S)-hydroxy-10(R)-HHC.
In Vivo Observations
A study in rhesus monkeys has provided some insight into the in vivo effects of 10(S)-hydroxy-9(R)-HHC. Administration of this compound was observed to induce drowsiness, hypolocomotion, and occasional partial ptosis and head drop, which are characteristic markers of psychotropic activity for cannabinoids.
Currently, there is no publicly available in vivo data for 9(S)-hydroxy-10(R)-HHC.
Experimental Protocols
While specific experimental protocols for the direct comparison of these two metabolites are not available, the following methodologies are standard in the field for assessing the pharmacological properties of novel cannabinoids.
Cannabinoid Receptor Binding Assay
This assay determines the binding affinity (Ki) of a compound to the CB1 and CB2 receptors.
Functional Activity Assay
This assay measures the functional potency (EC₅₀) and efficacy of a compound at the CB1 and CB2 receptors, often by quantifying the inhibition of adenylyl cyclase activity.
In Vivo Behavioral Assessment in Rhesus Monkeys
A general protocol to assess the psychotropic effects of cannabinoids in non-human primates.
Conclusion and Future Directions
The available data, although limited, suggests that 10(S)-hydroxy-9(R)-HHC is a psychoactive metabolite of HHC. Based on established structure-activity relationships for cannabinoids, it is anticipated that this compound is more biologically active than its 9(S)-hydroxy-10(R)-HHC counterpart.
To provide a definitive comparison, further research is required to determine the receptor binding affinities and functional activities of both metabolites. In vivo studies on 9(S)-hydroxy-10(R)-HHC are also needed to complete the comparative pharmacological profile. Such data will be invaluable for the scientific and drug development communities in understanding the full spectrum of HHC's effects and the potential of its metabolites as novel therapeutic agents.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Studies Pertaining to the Emerging Cannabinoid Hexahydrocannabinol (HHC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereochemical requirements for cannabinoid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 10(S)-hydroxy-9(R)-Hexahydrocannabinol and Other HHC Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of 10(S)-hydroxy-9(R)-Hexahydrocannabinol (10(S)-OH-9(R)-HHC) versus other prominent Hexahydrocannabinol (HHC) derivatives, supported by available experimental data. This document summarizes quantitative findings, details experimental methodologies, and visualizes key pathways to facilitate a comprehensive understanding of the structure-activity relationships within this class of cannabinoids.
Hexahydrocannabinol (HHC) and its derivatives are a class of semi-synthetic cannabinoids that have garnered significant interest due to their structural similarity to Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis. The biological activity of these compounds, particularly their interaction with the cannabinoid receptors CB1 and CB2, is of critical importance for assessing their therapeutic potential and pharmacological profiles. This guide focuses on comparing the activity of the hydroxylated derivative, 10(S)-hydroxy-9(R)-HHC, with its parent compounds, the (9R) and (9S) epimers of HHC, and the well-characterized Δ⁹-THC.
Quantitative Comparison of Biological Activity
The biological activity of cannabinoids is primarily assessed through their binding affinity for cannabinoid receptors (CB1 and CB2) and their functional activity as agonists or antagonists at these receptors. The following table summarizes the available quantitative data for key HHC derivatives and Δ⁹-THC.
| Compound | CB1 Binding Affinity (Ki, nM) | CB2 Binding Affinity (Ki, nM) | CB1 Functional Activity (EC50, nM) | CB2 Functional Activity (EC50, nM) |
| (9R)-HHC | 15 ± 0.8[1] | 13 ± 0.4[1] | 3.4 ± 1.5[1] | 6.2 ± 2.1[1] |
| (9S)-HHC | 176 ± 3.3[1] | 105 ± 26[1] | 57 ± 19[1] | 55 ± 10[1] |
| Δ⁹-THC | 15 ± 4.4[1] | 9.1 ± 3.6[1] | 3.9 ± 0.5[1] | 2.5 ± 0.7[1] |
| 10(S)-hydroxy-9(R)-HHC | Data not available | Data not available | Data not available | Data not available |
Note: Lower Ki and EC50 values indicate higher binding affinity and potency, respectively.
As the data indicates, the (9R)-HHC epimer exhibits a binding affinity and functional potency at the CB1 receptor that is comparable to that of Δ⁹-THC.[1][2] In contrast, the (9S)-HHC epimer shows significantly lower affinity and potency at both CB1 and CB2 receptors.[1] This highlights the critical role of the stereochemistry at the C9 position for cannabinoid receptor interaction.
Experimental Protocols
The data presented in this guide are derived from standard in vitro pharmacological assays. Understanding the methodologies employed is crucial for interpreting the results.
Cannabinoid Receptor Binding Assays
These assays are designed to determine the affinity of a compound for a specific receptor. A common method is the radioligand displacement assay.
Workflow for Radioligand Displacement Assay:
Caption: Workflow of a typical radioligand displacement binding assay.
Key Components:
-
Cell Lines: Chem-1 cells transfected with the human CB1 receptor and CHO cells transfected with the human CB2 receptor are commonly used.[2]
-
Radioligand: A radioactively labeled compound with known high affinity for the receptor, such as [³H]CP 55,940 for CB1 or [³H]WIN 55,212-2 for CB2, is used.[2]
-
Assay Buffer: A buffer solution, typically containing Tris-HCl, MgCl₂, and BSA, is used to maintain physiological conditions.
-
Non-specific Binding: Determined in the presence of a high concentration of an unlabeled ligand to account for binding to non-receptor components.
Cannabinoid Receptor Functional Assays
Functional assays measure the biological response initiated by a compound binding to its receptor. For G protein-coupled receptors like CB1 and CB2, a common assay measures the inhibition of adenylyl cyclase and the subsequent decrease in cyclic AMP (cAMP) levels.
Signaling Pathway for CB1/CB2 Receptor Activation:
Caption: Simplified signaling pathway of an agonist at CB1/CB2 receptors.
Experimental Protocol for cAMP Assay:
-
Cell Culture: Cells expressing the cannabinoid receptor of interest are cultured.
-
Stimulation: The cells are treated with forskolin (B1673556) (an adenylyl cyclase activator) to induce cAMP production.
-
Compound Addition: Increasing concentrations of the test compound are added to the cells.
-
Incubation: The cells are incubated to allow the compound to exert its effect on cAMP production.
-
Measurement: The intracellular cAMP levels are measured, typically using an immunoassay (e.g., ELISA).
-
Data Analysis: The concentration-response curve is plotted to determine the EC50 value, which represents the concentration of the compound that produces 50% of its maximal effect.
Discussion and Future Directions
The available data clearly demonstrate that the stereochemistry of HHC significantly influences its biological activity, with the (9R) epimer being the more potent psychoactive compound. The activity of (9R)-HHC is remarkably similar to that of Δ⁹-THC, suggesting that it will have a similar pharmacological profile.
The lack of in vitro quantitative data for 10(S)-hydroxy-9(R)-HHC represents a significant gap in the understanding of hydroxylated HHC derivatives. The observation of in vivo activity in primates strongly suggests that this compound interacts with the endocannabinoid system.[3] Future research should prioritize conducting in vitro binding and functional assays on 10(S)-hydroxy-9(R)-HHC and other hydroxylated metabolites of HHC. This will not only allow for a direct comparison with other cannabinoids but also provide crucial insights into the structure-activity relationships of this emerging class of compounds. Such data is essential for the rational design of novel cannabinoid-based therapeutics and for understanding the pharmacological and toxicological profiles of these widely available semi-synthetic cannabinoids.
References
Evaluating Antibody Specificity in Immunoassays for Hexahydrocannabinol Metabolites: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of antibodies used in immunoassays is paramount for accurate detection of emerging cannabinoids like 10(S)-hydroxy-9(R)-Hexahydrocannabinol (10(S)-OH-9(R)-HHC). This guide provides a comparative analysis of antibody cross-reactivity for hexahydrocannabinol (B1216694) (HHC) metabolites in commonly used immunoassay formats, highlighting the current landscape and existing data gaps.
Currently, there are no commercially available immunoassays specifically designed for the detection of this compound. The existing data primarily focuses on the cross-reactivity of HHC and its metabolites in immunoassays developed for the detection of tetrahydrocannabinol (THC) and its metabolites. This cross-reactivity is a critical consideration for interpreting immunoassay results, particularly in forensic and clinical toxicology.
Cross-Reactivity of HHC Metabolites in THC Immunoassays
The structural similarity between HHC metabolites and THC metabolites leads to significant cross-reactivity in THC immunoassays. This can result in false-positive results for THC in individuals who have consumed HHC products. The degree of cross-reactivity is dependent on the specific antibody used in the immunoassay and the particular HHC metabolite.
Recent studies have begun to quantify the cross-reactivity of the carboxylic acid metabolites of HHC, which are the primary urinary markers of consumption. The two main epimers of HHC-COOH are 9(R)-HHC-COOH and 9(S)-HHC-COOH.
Quantitative Cross-Reactivity Data
The following table summarizes the available quantitative data on the cross-reactivity of HHC-COOH epimers in a commercially available ELISA kit designed for THC-COOH detection.
| Analyte | Immunoassay Kit | Percent Cross-Reactivity | Reference |
| 9(R)-HHC-COOH | Cannabinoids Direct ELISA (Immunalysis) | 120% | [1] |
| 9(S)-HHC-COOH | Cannabinoids Direct ELISA (Immunalysis) | 48% | [1] |
Note: This data is for the carboxylic acid metabolites of HHC, not specifically for this compound, for which no specific immunoassay cross-reactivity data has been published. The cross-reactivity is calculated relative to the target analyte of the assay, which is typically 11-nor-9-carboxy-Δ⁹-THC (THC-COOH). A cross-reactivity of 120% indicates that the antibody has a higher affinity for 9(R)-HHC-COOH than for THC-COOH itself.
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for Cannabinoid Detection
This protocol outlines a general procedure for a competitive ELISA, a common format for cannabinoid screening.
Materials:
-
Microtiter plate pre-coated with antibodies specific to the target cannabinoid (e.g., THC-COOH).
-
Urine or blood samples, calibrators, and controls.
-
Enzyme-conjugated cannabinoid (e.g., THC-COOH-HRP).
-
Wash buffer.
-
Substrate solution (e.g., TMB).
-
Stop solution.
-
Microplate reader.
Procedure:
-
Sample/Standard Incubation: Add a specific volume of the urine sample, calibrator, or control to the appropriate wells of the antibody-coated microtiter plate.
-
Competitive Binding: Add the enzyme-conjugated cannabinoid to each well. The free cannabinoid in the sample and the enzyme-conjugated cannabinoid compete for binding to the fixed number of antibody sites on the plate.
-
Incubation: Incubate the plate at a specified temperature and duration to allow for competitive binding to reach equilibrium.
-
Washing: Wash the plate multiple times with wash buffer to remove any unbound components.
-
Substrate Addition: Add the substrate solution to each well. The enzyme on the bound conjugate will catalyze the conversion of the substrate, leading to a color change.
-
Color Development: Incubate the plate for a specific time to allow for color development. The intensity of the color is inversely proportional to the concentration of the cannabinoid in the sample.
-
Stopping the Reaction: Add the stop solution to each well to halt the enzymatic reaction.
-
Absorbance Reading: Read the absorbance of each well using a microplate reader at a specific wavelength.
-
Data Analysis: Calculate the concentration of the cannabinoid in the samples by comparing their absorbance values to the standard curve generated from the calibrators.
Visualizing Immunoassay Principles and Cross-Reactivity
To better understand the underlying mechanisms, the following diagrams illustrate the ELISA workflow and the concept of antibody cross-reactivity.
Caption: A diagram illustrating the sequential steps of a competitive ELISA workflow.
Caption: A diagram illustrating the concept of antibody cross-reactivity with a structurally similar compound.
Conclusion
The evaluation of antibody specificity is crucial for the accurate detection of HHC metabolites. While no specific immunoassays for this compound are currently available, existing THC immunoassays exhibit significant cross-reactivity with HHC-COOH epimers. The provided data demonstrates that 9(R)-HHC-COOH can show even higher reactivity than the target analyte in some assays, while 9(S)-HHC-COOH shows considerable, albeit lower, cross-reactivity. This highlights the urgent need for the development of specific immunoassays for HHC and its metabolites to avoid misinterpretation of results and to accurately assess the prevalence of HHC use. Researchers and drug development professionals should be aware of these limitations and consider confirmatory analysis using more specific methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) when investigating HHC consumption.
References
A Comparative Guide to the Quantification of 10(S)-hydroxy-9(R)-Hexahydrocannabinol and Related Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of current analytical methodologies for the quantification of 10(S)-hydroxy-9(R)-Hexahydrocannabinol (10(S)-HOH-9(R)-HHC) and other hexahydrocannabinol (B1216694) (HHC) metabolites. While a formal inter-laboratory comparison study for 10(S)-HOH-9(R)-HHC has not been published, this document synthesizes data from various independent studies to offer a comparative perspective on the available analytical techniques, their performance, and applications.
HHC is a semi-synthetic cannabinoid that has gained attention in recent years.[1][2] Understanding its metabolism and accurately quantifying its metabolites, such as 10(S)-HOH-9(R)-HHC, is crucial for pharmacokinetic studies, forensic toxicology, and clinical research.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the key parameters of recently published methods for the quantification of HHC and its metabolites. These methods, primarily based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are suitable for the analysis of hydroxylated HHC metabolites.
Table 1: Comparison of LC-MS/MS Methods for HHC and Metabolite Quantification
| Reference | Analytes | Matrix | LLOQ (ng/mL) | Precision (%RSD) | Accuracy/Bias (%) |
| Bottinelli et al. (2024)[3] | (9R)-HHC, (9S)-HHC | Whole Blood | - | Repeatability & Reproducibility: r² > 0.992 | - |
| Bottinelli et al. (2024)[3] | (9R)-HHC, (9S)-HHC | Oral Fluid | - | Qualitatively validated | - |
| Busardò et al. (2024)[4] | (9R)-HHC, (9S)-HHC & metabolites | Urine, Oral Fluid, Blood | 0.25 - 1 | - | r² ≥ 0.99 |
| Anonymous (2024)[2] | 9R-HHC, 9S-HHC, 11-OH-9R-HHC, 9R-HHC-COOH, 9S-HHC-COOH, 8-OH-9R-HHC | Blood | 0.2 (except carboxylated metabolites at 2.0) | <10% (inter and intra-day) | <6% |
| Anonymous (2024)[5] | THC, 11-OH-THC, THC-COOH, HHC, CBD | Plasma, Blood | 1.0 (HHC), 4.0 (THC-COOH) | - | - |
Table 2: Comparison of GC-MS Methods for HHC and Metabolite Quantification
| Reference | Analytes | Matrix | LLOQ (ng/mL) | Precision (%RSD) | Accuracy/Bias (%) |
| Höfert et al. (2025)[6] | (9R)-HHC, (9S)-HHC | Serum/Plasma | 0.25 | <6.5% (within-run), <10.0% (between-run) | - |
| Bottinelli et al. (2024)[3] | (9R)-HHC, (9S)-HHC | Seized Material | - | Repeatability & Reproducibility: r² > 0.992 | - |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results across laboratories. Below are generalized protocols based on the cited literature for the quantification of HHC and its metabolites.
1. LC-MS/MS Method for HHC Metabolites in Blood
This protocol is a synthesis of methods described in recent publications.[2][4]
-
Sample Preparation:
-
To 100-250 µL of whole blood, add an internal standard solution (e.g., deuterated analogs).
-
Perform protein precipitation by adding acetonitrile (B52724).
-
Vortex and centrifuge the sample.
-
The supernatant can be directly injected or subjected to further clean-up using solid-phase extraction (SPE).
-
-
Chromatographic Separation:
-
Column: A C18 or similar reversed-phase column is typically used. For stereoisomer separation, a chiral column such as amylose (B160209) tris(3-chloro-5-methylphenylcarbamate)-based chiral column may be employed.[4]
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, often with additives like formic acid or ammonium (B1175870) formate, is common.
-
Flow Rate: Typically in the range of 0.3-0.6 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode for hydroxylated metabolites and negative mode for carboxylated metabolites.[4]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.
-
2. GC-MS Method for HHC Diastereomers in Serum/Plasma
This protocol is based on the methodology described by Höfert et al.[6]
-
Sample Preparation (including derivatization):
-
To a serum or plasma sample, add an internal standard.
-
Perform extraction, for example, using liquid-liquid extraction (LLE) or SPE.
-
Evaporate the solvent and reconstitute in a suitable solvent.
-
Derivatize the analytes using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to improve chromatographic properties and sensitivity.
-
-
Gas Chromatographic Separation:
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column.
-
Temperature Program: A temperature gradient is used to separate the analytes.
-
-
Mass Spectrometric Detection:
-
Ionization: Electron Ionization (EI).
-
Analysis Mode: Selected Ion Monitoring (SIM) is typically used for targeted quantification, monitoring characteristic ions for each analyte.
-
Mandatory Visualization
Experimental Workflow for LC-MS/MS Quantification
The following diagram illustrates a typical workflow for the quantification of this compound and other HHC metabolites in a biological matrix using LC-MS/MS.
References
- 1. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases [liu.diva-portal.org]
- 2. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases [ouci.dntb.gov.ua]
- 3. tandfonline.com [tandfonline.com]
- 4. The first LC-MS/MS stereoselective bioanalytical methods to quantitatively detect 9R- and 9S-hexahydrocannabinols and their metabolites in human blood, oral fluid and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Metabolic Stability of 10(S)-hydroxy-9(R)-Hexahydrocannabinol and its Parent Compound, 9(R)-HHC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic stability of the parent cannabinoid, 9(R)-Hexahydrocannabinol (9(R)-HHC), and its hydroxylated metabolite, 10(S)-hydroxy-9(R)-Hexahydrocannabinol. The information presented herein is based on available preclinical and in vitro data, highlighting the metabolic pathways and the factors influencing the biotransformation of these compounds.
Introduction
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that exists as a mixture of two primary epimers: 9(R)-HHC and 9(S)-HHC. The 9(R) epimer is generally considered the more pharmacologically active of the two. Like other cannabinoids, HHC undergoes extensive metabolism in the body, primarily in the liver, to form various hydroxylated and carboxylated derivatives. This metabolic process is crucial as it dictates the compound's duration of action, potential for drug-drug interactions, and overall pharmacokinetic profile.
One of the identified metabolites is this compound, a product of Phase I oxidation. Understanding the metabolic stability of this metabolite in comparison to its parent compound is vital for predicting its biological half-life and its contribution to the overall pharmacological and toxicological profile of HHC.
Metabolic Pathways and Stability Comparison
The metabolism of 9(R)-HHC is primarily mediated by Cytochrome P450 (CYP) enzymes in the liver.[1] The primary metabolic routes involve hydroxylation at various positions on the molecule, followed by further oxidation or Phase II conjugation reactions, such as glucuronidation.[2][3]
Key metabolic reactions for 9(R)-HHC include:
-
Hydroxylation: This is the principal Phase I metabolic pathway. Major sites of hydroxylation include the C11 methyl group (leading to 11-OH-HHC), the C8 position, and various positions on the pentyl side chain.[4] 10(S)-hydroxy-9(R)-HHC is one such hydroxylated metabolite.
-
Oxidation: Following initial hydroxylation, particularly at the C11 position, the metabolite can be further oxidized to a carboxylic acid (e.g., 11-nor-9-carboxy-HHC).[4]
-
Glucuronidation: Both the parent compound and its hydroxylated metabolites can undergo Phase II metabolism, where a glucuronic acid moiety is attached, increasing water solubility and facilitating excretion.[3]
As a primary metabolite, This compound is positioned as an intermediate in the metabolic cascade of 9(R)-HHC. Generally, primary metabolites that possess functional groups amenable to further metabolism (like a hydroxyl group) are less stable than their parent compounds. This hydroxyl group serves as a ready site for subsequent Phase II conjugation (glucuronidation) or further oxidation, leading to more rapid clearance from the body. While direct quantitative data for 10(S)-hydroxy-9(R)-HHC is limited in the public domain, it is well-established that hydroxylated cannabinoid metabolites are typically cleared more quickly than the parent drug.[5]
The parent compound, 9(R)-HHC , must first undergo oxidation to be eliminated, making its initial metabolic step rate-limiting. In contrast, its hydroxylated metabolite already possesses the chemical handle for rapid subsequent reactions. Therefore, it can be inferred that 10(S)-hydroxy-9(R)-HHC has a lower metabolic stability and a shorter biological half-life than 9(R)-HHC.
Quantitative Data Summary
Direct comparative in vitro metabolic stability data for 10(S)-hydroxy-9(R)-HHC is not extensively available in the current literature. The following table summarizes the available pharmacokinetic data for the parent compound, 9(R)-HHC. The absence of data for the metabolite underscores a knowledge gap and an opportunity for future research.
| Compound | Matrix | Species | Parameter | Value | Reference |
| 9(R)-HHC | Serum | Rat | Elimination Half-Life (t½) | 1.14 hours | N/A |
| 10(S)-hydroxy-9(R)-HHC | Human Liver Microsomes | Human | Half-Life (t½) | Data Not Available | - |
| 10(S)-hydroxy-9(R)-HHC | Human Liver Microsomes | Human | Intrinsic Clearance (CLint) | Data Not Available | - |
Experimental Protocols
The standard method for assessing the metabolic stability of compounds like HHC and its metabolites is the in vitro liver microsomal stability assay. This assay measures the rate at which a compound is metabolized by liver enzymes, primarily CYPs.
Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with pooled human liver microsomes.
2. Materials:
-
Test compounds: 9(R)-HHC, 10(S)-hydroxy-9(R)-HHC
-
Pooled Human Liver Microsomes (HLM), e.g., 20 mg/mL stock
-
Phosphate (B84403) Buffer (100 mM, pH 7.4)
-
Magnesium Chloride (MgCl₂)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (ACN) with an appropriate internal standard for LC-MS/MS analysis
-
96-well incubation plates
-
Thermomixer or shaking water bath set to 37°C
3. Procedure:
-
Preparation of Solutions:
-
Prepare a working solution of the test compound in a solvent compatible with the assay (e.g., acetonitrile or DMSO, ensuring final concentration is low, <1%).
-
Prepare the HLM incubation mixture by diluting the HLM stock in phosphate buffer to the desired final protein concentration (e.g., 0.5 mg/mL). Add MgCl₂ to a final concentration of 3-5 mM.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Pre-warm the HLM incubation mixture and the NADPH regenerating system to 37°C for 5-10 minutes.
-
Add the test compound to the HLM mixture and gently mix.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube or well containing ice-cold acetonitrile with the internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.
-
-
Sample Processing & Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.
-
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (μL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)
References
- 1. Cannabinoids and Cytochrome P450 Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Human metabolism of the semi-synthetic cannabinoids hexahydrocannabinol, hexahydrocannabiphorol and their acetates using hepatocytes and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. 11-Hydroxyhexahydrocannabinol - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of 10(S)-hydroxy-9(R)-Hexahydrocannabinol: A Guide for Laboratory Professionals
For Immediate Release
Researchers and laboratory personnel handling 10(S)-hydroxy-9(R)-Hexahydrocannabinol must adhere to stringent disposal procedures due to its classification as a Schedule I controlled substance in the United States.[1][2] Improper disposal not only poses significant safety and environmental risks but can also lead to severe regulatory penalties. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound.
I. Pre-Disposal Handling and Storage
Prior to disposal, all personnel must handle this compound in accordance with established laboratory safety protocols for potent compounds. This includes the use of appropriate personal protective equipment (PPE), such as gloves, lab coats, and eye protection, and working within a certified chemical fume hood to prevent inhalation or dermal exposure.
Storage of Waste:
Waste containing this compound must be segregated from other chemical waste streams.[3] It should be stored in a clearly labeled, sealed, and compatible container in a designated and secure location. The label should explicitly state "Hazardous Waste - Schedule I Controlled Substance" and include the full chemical name.
II. Regulatory Framework for Disposal
As a Schedule I controlled substance, this compound cannot be disposed of through conventional laboratory waste streams, such as sewer systems or regular trash.[4] The U.S. Drug Enforcement Administration (DEA) mandates specific procedures to prevent diversion and ensure the complete destruction of the substance.
III. Step-by-Step Disposal Protocol
The required method for the disposal of expired, unwanted, or contaminated this compound is through a DEA-registered reverse distributor or by on-site destruction in the presence of authorized personnel.
Step 1: Identification and Segregation
-
Clearly identify all materials slated for disposal, including pure compound, solutions, contaminated labware (e.g., vials, pipette tips), and any personal protective equipment (PPE) that is grossly contaminated.
-
Segregate these materials into a dedicated, properly labeled hazardous waste container.
Step 2: Contact Your Institution's Environmental Health and Safety (EHS) Office
-
Your institution's EHS office is the primary point of contact for arranging the disposal of controlled substances.[5][6]
-
They will have established procedures and contracts with DEA-approved waste management vendors.
Step 3: Documentation
-
Maintain meticulous records of the substance from acquisition to disposal.
-
For disposal, a DEA Form 41, "Registrants Inventory of Drugs Surrendered," must be completed.[7][8] Your EHS office will typically assist with or manage this process. Two authorized individuals are often required to witness and document the transfer or destruction of the material.[1]
Step 4: Transfer to a DEA-Registered Reverse Distributor
-
The most common and recommended disposal route is through a reverse distributor.[1]
-
Your EHS office will coordinate the pickup of the waste material by the licensed vendor.
Alternative Method: On-Site Destruction
-
In some instances, on-site destruction may be permissible, but this requires explicit DEA approval and must be witnessed.[7] This method is less common for research laboratories.
IV. Decontamination of Labware and Surfaces
For glassware and other labware that has come into contact with this compound, a triple-rinse procedure with a suitable solvent (e.g., ethanol (B145695) or acetone) is recommended.[9][10] The rinsate must be collected and treated as hazardous waste.[9][10] After triple-rinsing, the labware can typically be washed through standard laboratory procedures. Surfaces should be decontaminated with a compatible solvent and cleaning agent.
Data Summary
| Parameter | Information | Source |
| Chemical Name | This compound | Cayman Chemical |
| DEA Schedule (US) | Schedule I | [2] |
| Disposal Method | DEA-Registered Reverse Distributor or Witnessed Destruction | [1][7] |
| Required DEA Form | Form 41 | [7][8] |
| Container Labeling | Hazardous Waste - Schedule I Controlled Substance | General Practice |
| Spill Cleanup | Absorb spill, collect residue and absorbent material into a hazardous waste container. | General Practice |
Experimental Protocol Workflow
Caption: Disposal workflow for this compound.
References
- 1. research-compliance.umich.edu [research-compliance.umich.edu]
- 2. caymanchem.com [caymanchem.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Controlled Substance Disposal – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. Disposal of Controlled Substances: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. vumc.org [vumc.org]
Essential Safety and Handling Protocols for 10(S)-hydroxy-9(R)-Hexahydrocannabinol
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling, Operation, and Disposal.
This document provides critical safety and logistical information for the handling of 10(S)-hydroxy-9(R)-Hexahydrocannabinol, a potent, psychoactive cannabinoid. Adherence to these protocols is essential to ensure personnel safety and regulatory compliance. This compound is classified as a Schedule I substance in the United States and is known to induce psychotropic activity[1]. The following guidelines are based on the safety data sheet for a related compound solution and general best practices for handling potent psychoactive substances.
Personal Protective Equipment (PPE)
A comprehensive hazard assessment should be conducted for all specific laboratory procedures involving this compound. The following table summarizes the recommended PPE for handling this compound, particularly when in a solvent solution such as acetonitrile.
| Protection Type | Equipment | Rationale |
| Skin Protection | Nitrile Gloves (double-gloving recommended) | To prevent dermal absorption of the psychoactive compound and contact with hazardous solvents. |
| Lab Coat (chemical-resistant) | To protect skin and personal clothing from splashes and contamination. | |
| Disposable Gown/Apron | For added protection during procedures with a higher risk of splashes. | |
| Eye & Face Protection | Safety Goggles or Glasses with Side Shields | To protect eyes from splashes of the chemical solution. |
| Face Shield | Recommended when there is a significant risk of splashes or aerosol generation. | |
| Respiratory Protection | Chemical Fume Hood | All work with this compound should be performed in a certified chemical fume hood to minimize inhalation exposure. |
| Respirator (e.g., N95 or higher with appropriate cartridges for organic vapors) | May be required for spill cleanup or if work outside a fume hood is unavoidable, based on a risk assessment. |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following operational procedures is mandatory to minimize risk and ensure a safe laboratory environment.
1. Preparation and Pre-Handling:
-
Area Designation: Designate a specific area within a chemical fume hood for the handling of this compound.
-
Equipment Assembly: Gather all necessary equipment (e.g., glassware, pipettes, balances) and place them within the designated area before handling the compound.
-
Spill Kit: Ensure a spill kit appropriate for flammable and toxic solvents is readily accessible.
2. Donning of Personal Protective Equipment (PPE):
-
The proper sequence for putting on PPE is crucial to prevent contamination.
-
Lab Coat/Gown: Put on a clean, chemical-resistant lab coat or disposable gown.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Put on safety goggles and a face shield if necessary.
-
Gloves: Don the first pair of nitrile gloves, ensuring they are pulled over the cuffs of the lab coat. Don a second pair of gloves over the first.
-
3. Handling the Compound:
-
Controlled Dispensing: Handle the compound in the smallest quantities feasible for the experiment.
-
Avoid Aerosolization: Use techniques that minimize the generation of aerosols.
-
Constant Vigilance: Do not leave the compound unattended.
4. Post-Handling and Decontamination:
-
Decontaminate Surfaces: Thoroughly decontaminate all surfaces and equipment in the designated handling area after each use.
-
Proper Waste Segregation: Segregate all contaminated disposable materials into a designated, labeled hazardous waste container.
5. Doffing of Personal Protective Equipment (PPE):
-
The removal of PPE should be done in a manner that prevents cross-contamination.
-
Outer Gloves: Remove the outer pair of gloves.
-
Lab Coat/Gown: Remove the lab coat or gown by rolling it inside out.
-
Inner Gloves: Remove the inner pair of gloves.
-
Eye and Face Protection: Remove safety goggles and face shield.
-
Respirator (if used): Remove the respirator.
-
Hand Hygiene: Immediately and thoroughly wash hands with soap and water.
-
Disposal Plan
As a Schedule I controlled substance, the disposal of this compound and its waste must be meticulously documented and carried out in compliance with all federal, state, and local regulations.
-
Waste Collection:
-
All disposable items that have come into contact with the compound (e.g., gloves, pipette tips, paper towels) must be collected in a clearly labeled, leak-proof hazardous waste container.
-
Unused or expired compound must be stored securely and separately from other waste.
-
-
Disposal Procedure:
-
Do not dispose of this compound down the drain or in regular trash.
-
Disposal must be handled by a licensed hazardous waste disposal company that is authorized to handle Schedule I controlled substances.
-
Maintain detailed records of all disposed quantities, including the date of disposal and the name of the disposal company.
-
Visualized Workflows
The following diagrams illustrate the key procedural workflows for handling and disposing of this compound.
Caption: Step-by-step workflow for the safe handling of this compound.
Caption: Compliant disposal workflow for this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
